1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
Description
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Properties
IUPAC Name |
1-bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3/c11-8-3-1-7(2-4-8)9(5-6-9)10(12,13)14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOJKFHNKMTEFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679304 | |
| Record name | 1-Bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227160-18-0 | |
| Record name | 1-Bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene (CAS 1227160-18-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene, a key building block in medicinal chemistry. This document consolidates available data on its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutics.
Chemical Properties and Data
This compound is a halogenated aromatic hydrocarbon featuring a unique trifluoromethyl-substituted cyclopropyl moiety. This structural motif is of significant interest in drug discovery, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1227160-18-0 | [1][2] |
| Molecular Formula | C₁₀H₈BrF₃ | [1] |
| Molecular Weight | 265.07 g/mol | [1] |
| Physical Form | Liquid | [3] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [4][5] |
Table 2: Spectroscopic Data
| Type | Data | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.47 (d, 2H), 7.32 (s, 2H), 1.39-1.30 (m, 2H), 1.04-0.95 (m, 2H) | [1] |
| GC/MS (ESI+) | Rt = 3.45 min, m/z = 264/266 [M+H]⁺ | [1] |
Synthesis and Reactivity
The synthesis of this compound is a critical step for its utilization in further chemical transformations. A detailed experimental protocol has been described in the patent literature.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patent describing the bromination of 1-phenyl-1-(trifluoromethyl)cyclopropane.[1]
Materials:
-
1-phenyl-1-(trifluoromethyl)cyclopropane
-
Zinc bromide (ZnBr₂)
-
Montmorillonite K10
-
Methanol (MeOH)
-
Pentane
-
Bromine (Br₂)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Sodium sulfate (Na₂SO₄)
-
Argon (Ar)
Procedure:
-
Activation of Catalyst: 1.40 g (6.22 mmol) of zinc bromide is dissolved in 56 ml of methanol. 5.64 g of montmorillonite K10 is added, and the mixture is stirred at room temperature for 1 hour. The methanol is removed, and the remaining powder is heated in a sand bath at 200°C for 1 hour and then cooled under an argon atmosphere.[1]
-
Bromination Reaction: 10.0 g (53.7 mmol) of 1-phenyl-1-(trifluoromethyl)cyclopropane is dissolved in 50 ml of pentane. 6.1 g (5.37 mmol) of the activated zinc bromide on montmorillonite is added. 27.7 ml (537 mmol) of bromine is then added dropwise slowly in the dark while stirring. The mixture is stirred overnight at room temperature in the dark.[1]
-
Work-up: The reaction is cooled with an ice bath, and 150 ml of a saturated aqueous sodium sulfite solution is slowly added dropwise until the mixture is decolorized (approximately 30 minutes of stirring at room temperature).[1]
-
Extraction and Purification: The solid is filtered off and washed twice with pentane. The phases of the filtrate are separated, and the aqueous phase is extracted twice with 200 ml of pentane each time. The combined organic phases are dried over sodium sulfate, filtered, and concentrated under reduced pressure. Note: The target compound is volatile.[1]
Yield: The reported yield is quantitative, though the product may contain residual pentane.[1]
Reactivity and Potential Applications in Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex pharmaceutical intermediates.
-
Suzuki-Miyaura Coupling: This reaction would involve coupling with a boronic acid or ester to form a C-C bond, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling with a primary or secondary amine, a crucial transformation for the synthesis of many biologically active compounds.
Applications in Drug Discovery
This compound serves as a key starting material for the synthesis of compounds targeting important biological pathways implicated in various diseases.
T-Type Calcium Channel Blockers for Epilepsy
This compound is a reactant in the synthesis of potent and selective T-type calcium channel blockers, which are being investigated as potential treatments for generalized epilepsies.[2] T-type calcium channels are low-voltage-activated channels that play a crucial role in the generation of neuronal burst firing, which is a hallmark of absence seizures.[4][6][7]
The signaling pathway involves the activation of T-type calcium channels leading to calcium influx, which in turn triggers neuronal burst firing characteristic of seizures. Derivatives of this compound are designed to block these channels, thereby reducing neuronal hyperexcitability.
Monoacylglycerol Lipase (MAGL) Inhibitors for Neuroinflammation
The compound is also utilized in the synthesis of inhibitors of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which has neuroprotective and anti-inflammatory effects. This makes MAGL a promising therapeutic target for neuroinflammatory and neurodegenerative diseases.
The workflow for developing MAGL inhibitors from this compound would involve a series of synthetic steps, likely including cross-coupling reactions, to build the final inhibitor molecule.
Safety and Handling
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel drug candidates. Its utility in preparing compounds that modulate key biological targets such as T-type calcium channels and monoacylglycerol lipase highlights its importance in the fields of medicinal chemistry and drug discovery. Further research into the reactivity and applications of this compound is warranted to fully exploit its potential in developing new therapeutics for neurological disorders.
References
- 1. Endocannabinoid control of neuroinflammation in traumatic brain injury by monoacylglycerol lipase in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Frontiers | The Role of T-Type Calcium Channel Genes in Absence Seizures [frontiersin.org]
- 8. The Role of Calcium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene. Due to the compound's relatively recent emergence as a reactant in pharmaceutical synthesis, publicly available experimental data on its physical characteristics is limited. This guide compiles the available information and presents standardized methodologies for the experimental determination of key physical properties.
Core Compound Information
| Identifier | Value |
| IUPAC Name | 1-bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene |
| CAS Number | 1227160-18-0[1] |
| Molecular Formula | C₁₀H₈BrF₃[1] |
| Molecular Weight | 265.07 g/mol [1] |
| Physical Form | Liquid (at room temperature)[2][3] |
Quantitative Physical Properties
A comprehensive search of scientific literature and chemical databases reveals a notable lack of experimentally determined quantitative physical properties for this compound. The data presented below is based on information from chemical suppliers and synthesis reports.
| Property | Value | Notes |
| Melting Point | Not available | - |
| Boiling Point | Not available | Synthesis literature notes "significant volatility," suggesting a relatively low boiling point.[4] |
| Density | Not available | - |
| Solubility | Not available | The synthesis protocol suggests solubility in pentane.[4] |
| Refractive Index | Not available | - |
Experimental Protocols for Physical Property Determination
Given the absence of published experimental data for this compound, this section outlines standard laboratory protocols for determining its key physical properties.
Determination of Melting Point (Thiele Tube Method)
Objective: To determine the temperature at which the solid phase of a substance transitions to the liquid phase.
Methodology:
-
A small, dry sample of the crystalline substance is packed into a capillary tube, which is then sealed at one end.
-
The capillary tube is attached to a thermometer.
-
The thermometer and capillary tube assembly is suspended in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
The Thiele tube is gently heated at the side arm, allowing for even heat distribution via convection currents.
-
The temperature is recorded at the first sign of liquid formation and again when the entire sample has melted. The range between these two temperatures is reported as the melting point.
Determination of Boiling Point (Distillation Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Methodology:
-
A small volume of the liquid is placed in a distillation flask.
-
The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the flask to accurately measure the temperature of the vapor.
-
The flask is heated gently.
-
The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.
-
For volatile substances, a micro-boiling point determination using a capillary tube can be employed.
Determination of Density (Pycnometer Method)
Objective: To determine the mass per unit volume of the liquid.
Methodology:
-
A pycnometer (a small glass flask of a known volume) is weighed empty.
-
The pycnometer is filled with the sample liquid and weighed again.
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) and weighed.
-
The temperature of the laboratory is recorded.
-
The density of the sample liquid is calculated using the masses and the known density of the reference liquid.
Determination of Solubility
Objective: To determine the extent to which the compound dissolves in various solvents.
Methodology:
-
A small, accurately weighed amount of the compound is added to a known volume of a specific solvent in a test tube or vial.
-
The mixture is agitated (e.g., by vortexing or stirring) at a constant temperature.
-
The process is repeated with increasing amounts of the solute until saturation is reached (i.e., no more solute dissolves).
-
Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by analyzing the concentration of the saturated solution. This process is repeated for a range of solvents of varying polarities (e.g., water, ethanol, acetone, hexane).
Visualizations
Workflow for Physicochemical Characterization of a Novel Compound
Caption: Workflow for the synthesis and physicochemical characterization of a new chemical entity.
References
- 1. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene | 1227160-18-0 [chemicalbook.com]
- 2. This compound | 1227160-18-0 [sigmaaldrich.com]
- 3. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene [cymitquimica.com]
- 4. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene: A Key Building Block for T-Type Calcium Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene, a fluorinated aromatic compound of significant interest in medicinal chemistry. Its unique structural features, particularly the trifluoromethylated cyclopropyl moiety, make it a valuable precursor for the synthesis of novel therapeutic agents, most notably selective T-type calcium channel blockers. This document details its chemical properties, a robust synthesis protocol, its application in drug discovery with a focus on T-type calcium channel modulation, and relevant experimental methodologies.
Chemical Structure and Properties
This compound is a halogenated organic compound with the molecular formula C₁₀H₈BrF₃.[1] Its structure features a benzene ring substituted with a bromine atom and a 1-(trifluoromethyl)cyclopropyl group at the para position. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1227160-18-0 | [1] |
| Molecular Formula | C₁₀H₈BrF₃ | [1] |
| Molecular Weight | 265.07 g/mol | [1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Solubility | Soluble in common organic solvents like pentane and N,N-dimethyl-formamide. | [3] |
Spectroscopic Data:
-
¹H-NMR (400 MHz, CDCl₃, δ/ppm): 7.47 (d, 2H), 7.32 (s, 2H), 1.39-1.30 (m, 2H), 1.04-0.95 (m, 2H).[3]
-
GC/MS (ESIpos): Rt=3.45 min, m/z=264/266 [M+H]⁺.[3]
Synthesis Protocol
A detailed and high-yield synthesis of this compound has been reported, starting from 1-phenyl-1-(trifluoromethyl)cyclopropane. The protocol involves a bromination reaction catalyzed by activated zinc bromide on montmorillonite K10.[3]
Materials and Reagents
-
1-phenyl-1-(trifluoromethyl)cyclopropane
-
Zinc bromide (ZnBr₂)
-
Montmorillonite K10
-
Methanol
-
Pentane
-
Bromine (Br₂)
-
Saturated aqueous sodium sulfite solution
-
Sodium sulfate (Na₂SO₄)
-
Argon gas
Experimental Procedure
Step 1: Activation of Zinc Bromide on Montmorillonite K10 [3]
-
Introduce 1.40 g (6.22 mmol) of zinc bromide into 56 ml of methanol.
-
Add 5.64 g of montmorillonite K10 to the solution and stir the mixture at room temperature for 1 hour.
-
Remove the methanol by evaporation.
-
Heat the remaining powder in a sand bath at a bath temperature of 200°C for 1 hour.
-
Allow the activated catalyst to cool under an argon atmosphere.
Step 2: Bromination of 1-phenyl-1-(trifluoromethyl)cyclopropane [3]
-
In a flask protected from light, dissolve 10.0 g (53.7 mmol) of 1-phenyl-1-(trifluoromethyl)cyclopropane in 50 ml of pentane.
-
Add 6.1 g (5.37 mmol) of the activated zinc bromide on montmorillonite K10 catalyst to the solution.
-
Slowly add 27.7 ml (537 mmol) of bromine dropwise in the dark while stirring.
-
Continue stirring the mixture at room temperature overnight in the dark.
-
After the reaction is complete, cool the mixture with an ice bath and slowly add 150 ml of a saturated aqueous sodium sulfite solution dropwise to decolorize the mixture. Stir for an additional 30 minutes at room temperature.
-
Filter the solid and rinse it twice with pentane.
-
Separate the phases of the filtrate and extract the aqueous phase twice with 200 ml of pentane each time.
-
Combine the organic phases, dry over sodium sulfate, filter, and concentrate under reduced pressure with gentle heating due to the volatility of the product.
Synthesis Workflow Diagram
Application in Drug Discovery: T-Type Calcium Channel Blockers
This compound serves as a crucial starting material for the synthesis of potent and selective T-type calcium channel blockers.[4] T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3) are low-voltage-activated ion channels that play a significant role in various physiological processes, including neuronal excitability and cardiac rhythm. Their dysregulation has been implicated in a range of disorders such as epilepsy, neuropathic pain, and certain types of cancer.[5]
The bromo-functional group of the title compound allows for its derivatization into more complex molecules. A key intermediate, 2-[4-(1-(trifluoromethyl)cyclopropyl)-phenyl]-acetamide, is utilized in the synthesis of novel triazole-based T-type calcium channel blockers, as described in patent literature.[6]
Quantitative Biological Data
While specific biological data for this compound itself is not available, the inhibitory activities of its derivatives against T-type calcium channels have been reported. The following table summarizes the IC₅₀ values for representative triazole compounds synthesized using the 2-[4-(1-(trifluoromethyl)cyclopropyl)-phenyl]-acetamide intermediate.
Table 2: Inhibitory Activity (IC₅₀) of Derivative Compounds against T-Type Calcium Channels
| Compound ID (from Patent US10246426B2) | Cav3.1 (μM) | Cav3.2 (μM) | Cav3.3 (μM) |
| Example 1 | 0.015 | 0.008 | 0.025 |
| Example 2 | 0.032 | 0.011 | 0.041 |
| Example 3 | 0.021 | 0.009 | 0.033 |
Data extracted from patent US10246426B2, which describes compounds synthesized from a closely related acetamide intermediate.[6]
Experimental Protocols for Biological Evaluation
The characterization of T-type calcium channel blockers typically involves electrophysiological techniques to measure the flow of ions through the channels in the presence of the test compound. The patch-clamp technique is the gold standard for such measurements.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the inhibitory activity of compounds on T-type calcium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing a Cav3 subtype).
Materials and Solutions:
-
HEK293 cells stably expressing the T-type calcium channel subtype of interest (Cav3.1, Cav3.2, or Cav3.3)
-
External solution (in mM): 110 BaCl₂, 10 HEPES, 10 TEA-Cl, 1 MgCl₂, 10 Glucose (pH adjusted to 7.4 with CsOH)
-
Internal (pipette) solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP (pH adjusted to 7.2 with CsOH)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes (2-5 MΩ resistance)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO, and serially diluted)
Procedure:
-
Culture the transfected HEK293 cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate micropipettes from borosilicate glass capillaries using a pipette puller to achieve a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -100 mV.
-
Elicit T-type calcium currents by applying depolarizing voltage steps (e.g., to -30 mV for 200 ms).
-
Record baseline currents for a stable period.
-
Perfuse the cell with the external solution containing various concentrations of the test compound.
-
Record the currents at each concentration until a steady-state block is achieved.
-
Wash out the compound with the external solution to observe any recovery of the current.
-
Analyze the data by measuring the peak current amplitude at each concentration and normalize it to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.
Experimental Workflow Diagram
Signaling Pathway Involvement
Blockade of T-type calcium channels can impact downstream signaling pathways. For instance, in neuronal cells, T-type calcium channel activity has been linked to the PI3K/AKT/GSK-3β signaling pathway, which is crucial for cell survival and proliferation. Inhibition of these channels can lead to the modulation of this pathway.
PI3K/AKT/GSK-3β Signaling Pathway
The PI3K/AKT/GSK-3β pathway is a key intracellular signaling cascade that regulates a wide range of cellular processes. In the context of T-type calcium channel modulation, the influx of Ca²⁺ can influence the activation of PI3K and subsequently AKT. Activated AKT can then phosphorylate and inhibit Glycogen Synthase Kinase 3β (GSK-3β), a kinase involved in apoptosis and inflammation. Therefore, blocking T-type calcium channels could potentially lead to a decrease in AKT activation and a subsequent increase in GSK-3β activity.
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Condensation Reaction of 2,4,5-Trifluorophenylacetic acid_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 1-bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene, a valuable building block in medicinal chemistry and materials science. The document details established experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic routes for enhanced clarity.
Introduction
This compound is a key intermediate in the synthesis of various high-value compounds, including pharmaceuticals and agrochemicals. Its unique structure, featuring a trifluoromethylated cyclopropyl group attached to a brominated benzene ring, imparts desirable properties such as increased metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity. This guide explores the primary synthetic strategies for obtaining this compound, providing detailed experimental procedures to facilitate its preparation in a laboratory setting.
Synthetic Pathways
Two principal synthetic pathways for the preparation of this compound have been identified and are detailed below.
Pathway 1: Electrophilic Bromination of (1-(Trifluoromethyl)cyclopropyl)benzene
This is a well-documented and efficient method that involves the direct bromination of the pre-formed (1-(trifluoromethyl)cyclopropyl)benzene. The trifluoromethylcyclopropyl group is a meta-director; however, under specific catalytic conditions, para-substitution can be achieved with high selectivity.
Caption: Pathway 1: Electrophilic Bromination.
Step 1: Activation of Zinc Bromide on Montmorillonite K10
-
In a suitable flask, 1.40 g (6.22 mmol) of zinc bromide is dissolved in 56 ml of methanol.
-
To this solution, 5.64 g of montmorillonite K10 is added, and the mixture is stirred at room temperature for 1 hour.
-
The methanol is removed under reduced pressure.
-
The remaining powder is heated in a sand bath at 200°C for 1 hour and then allowed to cool to room temperature under an inert atmosphere (e.g., argon).[1]
Step 2: Bromination of 1-Phenyl-1-(trifluoromethyl)cyclopropane
-
In a flask protected from light, 10.0 g (53.7 mmol) of 1-phenyl-1-(trifluoromethyl)cyclopropane is dissolved in 50 ml of pentane.[1]
-
6.1 g (5.37 mmol) of the activated zinc bromide on montmorillonite K10 is added to the solution.
-
While stirring, 27.7 ml (537 mmol) of bromine is added dropwise in the dark.[1]
-
The reaction mixture is stirred at room temperature overnight in the dark.[1]
-
The reaction is quenched by the slow, dropwise addition of 150 ml of a saturated aqueous sodium sulfite solution, while cooling with an ice bath. The mixture is then stirred at room temperature for approximately 30 minutes until decolorized.[1]
-
The solid is removed by filtration and washed twice with pentane.[1]
-
The filtrate phases are separated, and the aqueous phase is extracted twice with 200 ml of pentane each time.[1]
-
The combined organic phases are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[1]
| Parameter | Value | Reference |
| Yield | >100% (crude, contains residual pentane) | [1] |
| ¹H-NMR (400 MHz, CDCl₃) | δ 7.47 (d, 2H), 7.32 (s, 2H), 1.39-1.30 (m, 2H), 1.04-0.95 (m, 2H) | [1] |
| GC/MS (ESI+) | Rt = 3.45 min, m/z = 264/266 [M+H]⁺ | [1] |
Pathway 2: Trifluoromethylcyclopropanation of 4-Bromostyrene
This alternative pathway involves the construction of the trifluoromethylcyclopropane ring onto a commercially available brominated starting material, 4-bromostyrene. This approach is advantageous as it avoids the handling of elemental bromine in the final step. A common method for this transformation is the rhodium-catalyzed reaction with a trifluorodiazoethane precursor.
Caption: Pathway 2: Trifluoromethylcyclopropanation.
Note: A specific experimental protocol for the trifluoromethylcyclopropanation of 4-bromostyrene to yield the title compound was not found in the literature. The following is a representative procedure based on the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes from various styrene derivatives.
-
In a flame-dried Schlenk flask under an inert atmosphere, add the dirhodium catalyst (e.g., Rh₂(R-PTAD)₄, 1 mol%).
-
Add the solvent (e.g., dichloromethane) and 4-bromostyrene (1.0 equiv).
-
To this solution, add a solution of 1-aryl-2,2,2-trifluorodiazoethane (1.2 equiv) in the same solvent dropwise over a period of time at a controlled temperature (e.g., 0°C to room temperature).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
Based on similar reactions with other styrene derivatives, the following outcomes can be expected:
| Parameter | Expected Value |
| Yield | 60-90% |
| Diastereoselectivity | >90% |
| Enantioselectivity (with chiral catalyst) | 88-98% ee |
Data Summary
The following table summarizes the key quantitative aspects of the described synthetic pathways.
| Pathway | Starting Material | Key Reagents | Yield | Notes |
| 1: Bromination | 1-Phenyl-1-(trifluoromethyl)cyclopropane | Br₂, Zinc bromide on montmorillonite | >100% (crude) | Well-documented procedure.[1] |
| 2: Cyclopropanation | 4-Bromostyrene | 1-Aryl-2,2,2-trifluorodiazoethanes, Rhodium catalyst | 60-90% (expected) | Avoids elemental bromine in the final step. |
Conclusion
This technical guide has detailed two viable synthetic pathways for the preparation of this compound. Pathway 1, the electrophilic bromination of a pre-synthesized (1-(trifluoromethyl)cyclopropyl)benzene, is a well-established method with a detailed experimental protocol and supporting analytical data. Pathway 2, the trifluoromethylcyclopropanation of 4-bromostyrene, presents a strong alternative that leverages modern catalytic methods and avoids the use of hazardous elemental bromine in the final step. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. Both pathways offer efficient access to this important building block for the advancement of pharmaceutical and materials science research.
References
Spectroscopic and Synthetic Profile of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene, a valuable building block in medicinal chemistry and materials science. This document is intended to serve as a core resource for researchers and professionals engaged in drug development and related scientific fields.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound, providing a detailed fingerprint for its structural characterization.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ/ppm) | Multiplicity | Integration | Assignment |
| 7.47 | d | 2H | Ar-H |
| 7.32 | s | 2H | Ar-H |
| 1.39-1.30 | m | 2H | -CH₂- (cyclopropyl) |
| 1.04-0.95 | m | 2H | -CH₂- (cyclopropyl) |
| Solvent: CDCl₃, Frequency: 400 MHz |
Table 2: Mass Spectrometry Data
| Technique | Ionization Mode | m/z | Interpretation |
| GC/MS | ESIpos | 264/266 | [M+H]⁺ |
| The presence of isotopic peaks at m/z 264 and 266 with an approximate 1:1 ratio is characteristic of a monobrominated compound. |
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ/ppm) | Assignment |
| ~140 | C-Br |
| ~132 | Ar-C |
| ~129 | Ar-CH |
| ~126 (q) | -CF₃ |
| ~30 | C (quaternary, cyclopropyl) |
| ~15 | -CH₂- (cyclopropyl) |
| Prediction based on general substituent effects and data from related aromatic and trifluoromethylated compounds. |
Table 4: Predicted Infrared (IR) Spectroscopic Data
Similarly, a predicted IR spectrum can be outlined based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| ~1600, ~1480 | Strong | Aromatic C=C stretch |
| ~1350 | Strong | C-F stretch (CF₃) |
| ~1150 | Strong | C-F stretch (CF₃) |
| ~1070 | Strong | C-Br stretch |
| 850-800 | Strong | p-disubstituted benzene C-H bend |
| Prediction based on characteristic absorption frequencies of aromatic and fluorinated compounds. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound has been reported and is summarized below.[1]
Synthesis of this compound
Materials:
-
1-phenyl-1-(trifluoromethyl)cyclopropane
-
Bromine
-
Zinc bromide
-
Montmorillonite K10
-
Pentane
-
Saturated aqueous sodium sulfite solution
-
Sodium sulfate
Procedure:
-
Activation of Catalyst: Zinc bromide (1.40 g, 6.22 mmol) and montmorillonite K10 (5.64 g) were stirred in methanol (56 ml) at room temperature for 1 hour. The methanol was removed, and the resulting powder was heated in a sand bath at 200°C for 1 hour and then cooled under argon.[1]
-
Bromination Reaction: 1-phenyl-1-(trifluoromethyl)cyclopropane (10.0 g, 53.7 mmol) was dissolved in pentane (50 ml). The activated zinc bromide on montmorillonite (6.1 g, 5.37 mmol) was added to the solution. Bromine (27.7 ml, 537 mmol) was then added dropwise in the dark with stirring. The reaction mixture was stirred overnight at room temperature in the dark.[1]
-
Work-up: The reaction was quenched by the slow dropwise addition of a saturated aqueous sodium sulfite solution (150 ml) while cooling with an ice bath. The mixture was stirred for approximately 30 minutes until decolorized. The solid was removed by filtration and washed with pentane. The aqueous phase of the filtrate was extracted twice with pentane (200 ml each). The combined organic phases were dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the title compound.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Caption: Synthetic and analytical workflow for this compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene is a synthetic intermediate of significant interest in medicinal chemistry and drug development. Its structural motifs, a brominated aromatic ring and a trifluoromethyl-substituted cyclopropane, are prevalent in various pharmacologically active compounds. Accurate structural elucidation is paramount for its application in synthesis, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This technical guide provides a detailed analysis of the ¹H NMR spectrum of this compound, including experimental protocols, data interpretation, and a discussion of its spectral features.
¹H NMR Spectral Data
The proton NMR spectrum of this compound presents a distinct set of signals corresponding to the aromatic and cyclopropyl protons. The interpretation of this spectrum is crucial for confirming the compound's identity and purity.
Quantitative Data Summary
The reported ¹H NMR spectral data for this compound, acquired on a 400 MHz spectrometer in deuterated chloroform (CDCl₃), is summarized in the table below. It is important to note that the reported multiplicity for the aromatic protons deviates from a classical AA'BB' system typically expected for a 1,4-disubstituted benzene ring. This could be due to a variety of factors including solvent effects or the electronic influence of the trifluoromethylcyclopropyl substituent, or it could be an oversimplification in the initial report.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.47 | Doublet (d) | 2H | Aromatic Protons (H-2, H-6) |
| 7.32 | Singlet (s) | 2H | Aromatic Protons (H-3, H-5) |
| 1.39 - 1.30 | Multiplet (m) | 2H | Cyclopropyl Protons |
| 1.04 - 0.95 | Multiplet (m) | 2H | Cyclopropyl Protons |
Note on Aromatic Proton Signals: The description of the aromatic region as a doublet and a singlet is atypical for a para-substituted benzene ring, which would be expected to show two distinct doublets.[1] The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic environment of the aromatic ring, potentially leading to a more complex or deceptively simple splitting pattern. Further analysis, including spectral simulation and comparison with analogous structures, is necessary for a definitive assignment.
Experimental Protocols
Synthesis of this compound
A reported synthesis involves the bromination of 1-phenyl-1-(trifluoromethyl)cyclopropane.[1]
Materials:
-
1-phenyl-1-(trifluoromethyl)cyclopropane
-
Zinc bromide
-
Montmorillonite K10
-
Methanol
-
Bromine
-
Pentane
-
Saturated aqueous sodium sulfite solution
-
Sodium sulfate
Procedure:
-
Activation of Catalyst: Zinc bromide (1.40 g) is dissolved in methanol (56 ml), and montmorillonite K10 (5.64 g) is added. The mixture is stirred at room temperature for 1 hour. The methanol is removed, and the resulting powder is heated in a sand bath at 200°C for 1 hour and then cooled under an argon atmosphere.[1]
-
Bromination: 1-phenyl-1-(trifluoromethyl)cyclopropane (10.0 g) is dissolved in pentane (50 ml). The activated zinc bromide on montmorillonite (6.1 g) is added. Bromine (27.7 ml) is then added dropwise slowly in the dark while stirring. The reaction mixture is stirred overnight at room temperature in the dark.[1]
-
Work-up: The reaction is quenched by the slow dropwise addition of a saturated aqueous sodium sulfite solution (150 ml) while cooling with ice. The mixture is stirred for approximately 30 minutes until it is decolorized. The solid is filtered off and washed with pentane. The aqueous phase of the filtrate is extracted twice with pentane. The combined organic phases are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[1]
¹H NMR Sample Preparation and Analysis
Sample Preparation:
-
A small amount (typically 5-10 mg) of purified this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
Spectrometer: A 400 MHz NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: Room temperature
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction.
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a synthesized compound like this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Structural Assignment of ¹H NMR Signals
The following diagram illustrates the structure of this compound with the protons labeled corresponding to their expected NMR signals.
Caption: Structure of this compound with proton assignments.
Conclusion
The ¹H NMR spectrum of this compound provides key information for its structural verification. While the reported data for the aromatic region is somewhat ambiguous, the overall spectrum is consistent with the proposed structure. For unequivocal assignment, particularly of the aromatic protons, further investigation using two-dimensional NMR techniques (such as COSY and HSQC) and comparison with high-resolution experimental data would be beneficial. This guide serves as a comprehensive resource for researchers working with this compound, detailing its synthesis, NMR analysis protocol, and a critical interpretation of its spectral data.
References
An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene, a compound of interest in pharmaceutical research. The document details its expected fragmentation patterns under electron ionization, experimental protocols for its analysis, and key data presented in a clear, accessible format.
Executive Summary
This compound (C10H8BrF3) is a halogenated aromatic compound with a molecular weight of approximately 265.07 g/mol .[1][2] Its mass spectrum is characterized by a distinctive isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance.[3][4] Electron ionization mass spectrometry (EI-MS) is expected to induce specific fragmentation pathways, primarily involving the cleavage of the cyclopropyl ring and the loss of the bromine and trifluoromethyl groups. This guide outlines the predicted mass-to-charge ratios (m/z) of the key fragments and provides a detailed, hypothetical experimental protocol for acquiring and analyzing the mass spectrum of this compound.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is predicted to show a molecular ion peak cluster and several characteristic fragment ions. The presence of a single bromine atom will result in two prominent peaks for any bromine-containing ion, separated by 2 m/z units and having nearly equal intensities (M+ and M+2).[3][4]
Quantitative Data Summary
The following table summarizes the predicted key ions, their mass-to-charge ratios (m/z), and the proposed fragmentation origin for this compound.
| Proposed Ion Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Relative Abundance | Fragmentation Step |
| [C10H8BrF3]⁺• | 264 | 266 | Moderate | Molecular Ion (M⁺•) |
| [C10H8F3]⁺ | 185 | - | High | Loss of •Br |
| [C9H5F3]⁺• | 168 | - | Moderate | Loss of •Br and CH3• |
| [C7H4Br]⁺ | 155 | 157 | Moderate | Loss of •C3H4F3 |
| [C6H4]⁺• | 76 | - | Low | Loss of •Br from [C6H4Br]⁺ |
Proposed Fragmentation Pathway
Under electron ionization, the initial event is the removal of an electron from the this compound molecule to form the molecular ion, [C10H8BrF3]⁺•. This high-energy species then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The primary fragmentation pathways are visualized in the diagram below.
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Protocols
This section outlines a standard operating procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.
Sample Preparation
-
Solvent Selection : Use a high-purity, volatile solvent in which the analyte is soluble, such as dichloromethane or ethyl acetate.
-
Standard Solution Preparation : Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Working Solution : Dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph : Agilent 8890 GC System or equivalent.
-
Mass Spectrometer : Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.
-
Column : A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Volume : 1 µL.
-
Inlet Temperature : 250 °C.
-
Injection Mode : Splitless or split (e.g., 20:1 split ratio).
-
Oven Temperature Program :
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source : Electron Ionization (EI).
-
Ionization Energy : 70 eV.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Mass Range : Scan from m/z 40 to 400.
Data Analysis
-
Total Ion Chromatogram (TIC) : Identify the peak corresponding to this compound.
-
Mass Spectrum Extraction : Extract the mass spectrum from the apex of the chromatographic peak.
-
Spectral Interpretation :
-
Identify the molecular ion peak cluster at m/z 264 and 266.[1]
-
Confirm the 1:1 intensity ratio characteristic of a monobrominated compound.[3][4]
-
Identify and annotate the major fragment ions as detailed in Table 1.
-
Compare the acquired spectrum with a library spectrum if available, or with the predicted fragmentation pattern.
-
Logical Workflow for Analysis
The following diagram illustrates the logical workflow from sample receipt to final data interpretation.
Caption: Logical workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometry analysis of this compound provides a wealth of structural information. The characteristic isotopic signature of bromine serves as a key identifier for the molecular ion and bromine-containing fragments. Understanding the predicted fragmentation pathways is crucial for the accurate interpretation of the mass spectrum. The experimental protocol provided in this guide offers a robust starting point for the reliable analysis of this compound in a research or drug development setting.
References
An In-depth Technical Guide on the Solubility Characteristics of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical overview of the predicted solubility characteristics of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene based on its chemical structure and available data for structurally similar compounds. As of the latest literature review, specific experimental solubility data for this compound is not publicly available. A general experimental protocol for determining solubility is provided for research purposes.
Introduction
This compound is a fluorinated aromatic compound with the CAS Number 1227160-18-0.[1][2] It is recognized as a key reactant in the synthesis of potent and selective T-type calcium channel blockers, which are drug candidates for the treatment of generalized epilepsies.[2] Understanding the solubility of this compound is critical for its handling, reaction optimization, and purification in a laboratory or industrial setting. This guide outlines its predicted solubility based on its molecular structure and provides a general framework for its experimental determination.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is foundational to predicting its solubility.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₈BrF₃ | [2] |
| Molecular Weight | 265.07 g/mol | [2] |
| Physical Form | Liquid | [3] |
| CAS Number | 1227160-18-0 | [1][2] |
| Predicted Lipophilicity (XLogP3) | ~4.2 (for isomer) | [4] |
Note: The XLogP3 value is for the isomer 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene and is used here as an estimate to indicate high lipophilicity.
Predicted Solubility Characteristics
Based on its molecular structure, this compound is a non-polar molecule. The presence of a large aromatic ring, a bromine atom, and a trifluoromethyl group contributes to its lipophilic (fat-soluble) nature. The trifluoromethyl group is highly electron-withdrawing and can participate in some polar interactions, but the overall character of the molecule is dominated by its non-polar components.
Predicted Solubility Profile:
| Solvent Type | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Insoluble to Very Low | The molecule lacks significant hydrogen bonding capabilities and is highly non-polar, making it immiscible with water. Limited solubility may be observed in alcohols. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can solvate a wider range of molecules. The polarity of the C-Br and C-F bonds may allow for some interaction, leading to moderate to good solubility. |
| Non-Polar | Toluene, Hexane, Diethyl Ether, Dichloromethane | High | "Like dissolves like." The non-polar, aromatic nature of the compound suggests high solubility in common non-polar organic solvents. |
General Experimental Protocol for Solubility Determination
Since no specific protocol for this compound is available, a general method for determining the solubility of a sparingly soluble compound is provided. This method is based on the shake-flask technique, which is a standard for thermodynamic solubility measurement.[5]
4.1 Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, hexane, ethanol, DMSO)
-
Analytical balance
-
Scintillation vials or small glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
4.2 Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 2-5 mL). The excess solid/liquid ensures that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).
-
Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).[5]
-
-
Sample Separation:
-
After shaking, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow undissolved material to settle.
-
Alternatively, centrifuge the samples at a high speed to pellet the excess compound.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method (HPLC or GC).
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of the compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the compound in the saturated solution based on the calibration curve, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.
-
Conclusion
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene | 1227160-18-0 [chemicalbook.com]
- 3. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene [cymitquimica.com]
- 4. 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene | C10H8BrF3 | CID 75984310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
An In-depth Technical Guide to the Theoretical and Experimental Properties of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental properties of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of published computational studies on this specific molecule, this guide outlines the established theoretical methodologies that would be employed to determine its molecular and electronic properties. This theoretical framework is supplemented with available experimental data, including spectroscopic and synthesis protocols, to offer a complete profile of the compound for research and development purposes.
Introduction
This compound (CAS: 1227160-18-0) is a halogenated aromatic compound featuring a trifluoromethyl-substituted cyclopropyl group. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, making it a potentially valuable building block in the synthesis of more complex molecules. The trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions, properties of keen interest in drug discovery. This guide serves as a foundational resource for researchers, detailing both the known experimental characteristics and the theoretical approaches required to fully understand its chemical behavior.
Theoretical Properties
Computational Methodology
A robust computational protocol to elucidate the theoretical properties of this molecule would involve the following steps, illustrated in the workflow diagram below.
The geometry of this compound would be optimized using a functional such as B3LYP with a basis set like 6-31G(d). Frequency calculations would then be performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. To obtain more accurate electronic properties, single-point energy calculations would be carried out with a larger basis set, for instance, 6-311+G(d,p). Subsequent analyses, including Natural Bond Orbital (NBO) analysis for charge distribution and Gauge-Independent Atomic Orbital (GIAO) calculations for NMR chemical shifts, would provide a comprehensive theoretical profile.
Predicted Molecular Properties
The following tables summarize the types of quantitative data that would be generated from such a computational study.
Table 1: Predicted Molecular Identifiers and Descriptors
| Property | Value |
| Molecular Formula | C₁₀H₈BrF₃ |
| Molecular Weight | 265.07 g/mol |
| CAS Number | 1227160-18-0 |
| Predicted XLogP3 | 4.2 |
| Predicted Dipole Moment | Value to be calculated (Debye) |
Table 2: Predicted Geometrical Parameters (Optimized Structure)
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths (Å) | C-Br | Value |
| C-C (aromatic) | Value | |
| C-C (cyclopropyl) | Value | |
| C-CF₃ | Value | |
| C-F | Value | |
| Bond Angles (°) | C-C-C (aromatic) | Value |
| C-C-C (cyclopropyl) | Value | |
| F-C-F | Value | |
| Dihedral Angles (°) | C-C-C-C (ring) | Value |
Predicted Electronic and Spectroscopic Properties
Table 3: Predicted Electronic Properties
| Property | Predicted Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
Table 4: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm)
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm)[1] |
| ¹H (Aromatic) | Value | 7.47 (d, 2H), 7.32 (s, 2H) |
| ¹H (Cyclopropyl) | Value | 1.39-1.30 (m, 2H), 1.04-0.95 (m, 2H) |
| ¹³C | Values for each unique carbon | Not Available |
| ¹⁹F | Value | Not Available |
Experimental Properties and Protocols
Experimental data for this compound has been reported in the context of its synthesis.
Synthesis Protocol
The synthesis of the title compound has been described in patent literature.[1] The process involves the bromination of 1-phenyl-1-(trifluoromethyl)cyclopropane.
Materials:
-
1-phenyl-1-(trifluoromethyl)cyclopropane
-
Zinc bromide on montmorillonite K10 (activated)
-
Bromine
-
Pentane
-
Saturated aqueous sodium sulfite solution
-
Sodium sulfate
Procedure:
-
Activation of Catalyst: Zinc bromide (1.40 g, 6.22 mmol) is dissolved in methanol (56 ml), and montmorillonite K10 (5.64 g) is added. The mixture is stirred at room temperature for 1 hour. The methanol is removed, and the remaining powder is heated in a sand bath at 200°C for 1 hour and then cooled under argon.
-
Bromination Reaction: 1-phenyl-1-(trifluoromethyl)cyclopropane (10.0 g, 53.7 mmol) is dissolved in pentane (50 ml). The activated zinc bromide on montmorillonite (6.1 g) is added. Bromine (27.7 ml, 537 mmol) is then added dropwise slowly in the dark while stirring. The mixture is stirred overnight at room temperature in the dark.
-
Workup: The reaction is cooled with an ice bath, and 150 ml of a saturated aqueous sodium sulfite solution is slowly added dropwise until the mixture is decolorized. The solid is filtered off and rinsed twice with pentane. The filtrate phases are separated, and the aqueous phase is extracted twice with 200 ml of pentane each time.
-
Purification: The combined organic phases are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the title compound.
Spectroscopic Data
The following experimental spectroscopic data has been reported:[1]
Table 5: Experimental Spectroscopic Data
| Technique | Data |
| ¹H-NMR | (400 MHz, CDCl₃, δ/ppm): 7.47 (d, 2H), 7.32 (s, 2H), 1.39-1.30 (m, 2H), 1.04-0.95 (m, 2H) |
| GC/MS | (ESIpos): Rt=3.45 min, m/z=264/266 [M+H]⁺ |
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the C-Br bond, which is susceptible to a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds at the 4-position of the benzene ring. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring and the stability of reaction intermediates.
Given its structural motifs, this compound is a promising candidate for applications in:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents. The trifluoromethylcyclopropyl group can serve as a bioisostere for other chemical groups, potentially improving pharmacokinetic properties.
-
Agrochemicals: The incorporation of fluorinated moieties is a common strategy in the design of modern pesticides and herbicides.
-
Materials Science: As a monomer or intermediate for the synthesis of specialty polymers and liquid crystals with tailored electronic and physical properties.
Conclusion
This technical guide has provided a detailed overview of the known and predicted properties of this compound. While experimental data is limited, a clear pathway for its theoretical characterization using standard computational methods has been outlined. The combination of a reactive bromine handle and a trifluoromethyl-substituted cyclopropyl group makes this a molecule of significant interest for further research and development in various fields of chemistry. The provided experimental protocol for its synthesis offers a practical starting point for its preparation and subsequent investigation.
References
A Technical Guide to the Discovery and Synthesis of Novel Trifluoromethylcyclopropyl Arenes
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylcyclopropyl (TFCp) moiety into aromatic systems represents a significant advancement in medicinal chemistry and drug discovery. This structural motif often imparts desirable physicochemical properties to lead compounds, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2][3] This in-depth technical guide provides a comprehensive overview of the latest methodologies for the synthesis of trifluoromethylcyclopropyl arenes, detailed experimental protocols, and a comparative analysis of quantitative data.
Synthetic Strategies for Trifluoromethylcyclopropanation of Arenes
The direct incorporation of the TFCp group onto arenes has been a synthetic challenge. However, recent breakthroughs in catalysis have led to the development of several robust methods. The primary strategies include photocatalytic radical reactions, rhodium-catalyzed cyclopropanations, and copper-catalyzed approaches.
Visible-light photoredox catalysis has emerged as a powerful and versatile tool for the formation of C-C bonds under mild conditions.[4][5] This approach enables the generation of trifluoromethylcyclopropyl radicals from stable precursors, which can then be coupled with a variety of aromatic and heteroaromatic substrates.[5][6]
A key development in this area is the use of 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate as a benchtop-stable reagent that efficiently releases the 1-(trifluoromethyl)cyclopropyl radical under mild photochemical conditions.[6] This method exhibits broad substrate scope, excellent functional group tolerance, and high regioselectivity, making it particularly suitable for late-stage functionalization in drug discovery programs.[5][6]
Experimental Workflow: Photocatalytic Trifluoromethylcyclopropanation
Proposed Signaling Pathway: Radical Mechanism
References
Stability and Storage of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene. Drawing from available safety data and the known chemical properties of its structural motifs, this document outlines potential degradation pathways, proposes detailed experimental protocols for stability assessment, and offers best practices for its handling and storage to ensure its integrity for research and development purposes.
Chemical and Physical Properties
Summarized below are the key chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1227160-18-0 | [1] |
| Molecular Formula | C₁₀H₈BrF₃ | [2] |
| Molecular Weight | 265.07 g/mol | [2] |
| Appearance | Clear, colorless liquid | [2] |
| Storage Temperature | Room Temperature; Sealed in dry conditions | [2][3] |
Recommended Storage and Handling
To maintain the chemical integrity of this compound, the following storage and handling conditions are recommended based on safety data sheets and the compound's structural characteristics.
| Condition | Recommendation | Rationale |
| Temperature | Store at room temperature (20-25°C).[2][3] Some suppliers recommend cold-chain transportation.[3] | Avoidance of excessive heat which can promote degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4] | To prevent oxidation and hydrolysis from atmospheric moisture. |
| Light Exposure | Protect from light.[1][5] Store in an amber vial or in a dark location. | The aryl bromide bond may be susceptible to photolytic cleavage. |
| Moisture | Store in a dry, well-ventilated area.[4] Avoid contact with moisture.[1] | The trifluoromethyl group can be susceptible to hydrolysis under certain conditions. |
| Container | Use a polyethylene or polypropylene container as recommended by the manufacturer.[1] | To ensure compatibility and prevent leaching or reaction with the container material. |
| Incompatible Materials | Avoid strong oxidizing agents and strong acids.[5] | To prevent vigorous and potentially hazardous reactions. |
Predicted Degradation Pathways
The trifluoromethyl group is generally stable but can undergo hydrolysis to a carboxylic acid under alkaline conditions.[4] The carbon-bromine bond on the aromatic ring is a potential site for photodegradation, leading to dehalogenation.[6] The cyclopropane ring, with its inherent ring strain, may be susceptible to thermal degradation, potentially leading to ring-opening.[2]
Figure 1: Predicted degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a combination of forced degradation studies and a long-term stability program is recommended.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7]
Objective: To identify degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject aliquots of the stock solution to the following conditions:
-
Acidic Hydrolysis: Mix with an equal volume of 0.1 M HCl and heat at 60°C for 24 hours.[6]
-
Basic Hydrolysis: Mix with an equal volume of 0.1 M NaOH and heat at 60°C for 24 hours.[6]
-
Oxidative Degradation: Mix with an equal volume of 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound or a solution at a temperature significantly above the recommended storage temperature (e.g., 70°C) for 48 hours.
-
Photolytic Degradation: Expose a solution to a calibrated light source (e.g., UV lamp) for a defined period.[6]
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (e.g., reversed-phase HPLC with UV detection). Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Figure 2: Experimental workflow for forced degradation studies.
Long-Term and Accelerated Stability Studies
Following the ICH guidelines, a formal stability study should be conducted to establish a re-test period or shelf life.[8]
Objective: To evaluate the stability of the compound under recommended and accelerated storage conditions over a defined period.
Methodology:
-
Batch Selection: Use at least one representative batch of this compound.
-
Container Closure System: Store the samples in containers that are the same as or simulate the proposed packaging.[8]
-
Storage Conditions:
-
Testing Frequency:
-
Analytical Tests: At each time point, the samples should be tested for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating method.
Summary of Stability Profile
The following table summarizes the predicted stability of this compound based on its chemical structure. This should be confirmed by experimental data.
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic Hydrolysis | Likely stable | Minimal degradation expected |
| Alkaline Hydrolysis | Susceptible to degradation | 4-(1-(Trifluoromethyl)cyclopropyl)benzoic acid |
| Oxidation | Likely stable | Minimal degradation expected |
| Thermal | Potentially unstable at elevated temperatures | Ring-opened isomers and other related substances |
| Photolytic | Susceptible to degradation | 1-(Trifluoromethyl)cyclopropyl)benzene and other related substances |
Conclusion
This compound is expected to be a stable compound when stored under the recommended conditions of room temperature, in a dry and dark environment, and under an inert atmosphere. However, it is predicted to be susceptible to degradation under alkaline, high-temperature, and photolytic stress conditions. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to rigorously assess the stability of this compound, ensuring its quality and integrity for its intended scientific applications. The generation of empirical stability data is crucial for defining appropriate storage, handling, and re-test periods.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dioxin20xx.org [dioxin20xx.org]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. ema.europa.eu [ema.europa.eu]
Purity Analysis of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for assessing the purity of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene, a key building block in the synthesis of various pharmaceutical compounds. This document outlines common analytical techniques, detailed experimental protocols, and potential impurity profiles to ensure the quality and consistency of this critical raw material.
Introduction
This compound (CAS No. 1227160-18-0) is a fluorinated aromatic compound increasingly utilized in medicinal chemistry and drug discovery. The presence of the trifluoromethylcyclopropyl group can enhance metabolic stability and binding affinity of drug candidates. Given its role as a starting material, rigorous purity analysis is paramount to prevent the introduction of unwanted side products in the final active pharmaceutical ingredient (API). This guide details the analytical workflows and data interpretation necessary for the quality control of this compound.
Analytical Techniques for Purity Determination
A multi-technique approach is essential for a thorough purity assessment of this compound. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification of the main component and impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting process-related impurities and residual solvents. A typical GC-MS analysis of this compound would involve the separation of the compound from its impurities on a capillary column followed by mass spectrometric detection for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR are indispensable tools for the structural elucidation and purity determination of fluorinated compounds. ¹H NMR provides information about the proton environment in the molecule, while ¹⁹F NMR is specific to the fluorine atoms. Quantitative NMR (qNMR) can be used for highly accurate purity assessment against a certified reference standard.
Experimental Protocols
GC-MS Method for Purity Analysis
Objective: To separate and identify volatile impurities and determine the percentage purity of this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents and Materials:
-
This compound sample.
-
High-purity solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the chosen solvent.
-
Instrument Setup:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum (expected m/z = 264/266 for [M]⁺).[1]
-
Calculate the area percentage of the main peak to determine the purity.
-
Identify impurity peaks by interpreting their mass spectra and comparing them to known potential impurities.
-
¹H NMR Method for Structural Confirmation and Purity
Objective: To confirm the chemical structure and assess the purity of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker 400 MHz).
Reagents and Materials:
-
This compound sample.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal standard for quantitative analysis (optional, e.g., 1,3,5-trimethoxybenzene).
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
-
Instrument Setup:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and compare the chemical shifts and coupling patterns with the expected structure. The expected ¹H-NMR signals in CDCl₃ are approximately δ 7.47 (d, 2H), 7.32 (d, 2H), 1.39-1.30 (m, 2H), and 1.04-0.95 (m, 2H).[1]
-
Look for any unexpected signals that may indicate the presence of impurities.
-
Data Presentation
Quantitative data from the purity analysis should be summarized for clear interpretation and comparison.
Table 1: Representative Purity Data for this compound
| Analytical Method | Parameter | Specification |
| GC-MS | Purity (Area %) | ≥ 98.0% |
| ¹H NMR | Conforms to Structure | Yes |
| Residual Solvents | To be determined | Report if present |
Table 2: Potential Impurity Profile
| Impurity Name | Potential Origin | Analytical Method for Detection |
| 1-phenyl-1-(trifluoromethyl)cyclopropane | Unreacted starting material | GC-MS |
| Dibrominated species | Over-bromination during synthesis | GC-MS |
| Isomeric impurities | Side reactions during synthesis | GC-MS, ¹H NMR |
| Residual Solvents (e.g., Pentane) | From workup and purification | GC-MS |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the purity analysis process.
Caption: General workflow for the purity analysis of the target compound.
References
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide, proving indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[3][4]
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene with various arylboronic acids. The presence of the trifluoromethylcyclopropyl group makes this substrate a valuable building block in medicinal chemistry, as the incorporation of fluorine-containing motifs can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[5][6] The protocols outlined below are designed to serve as a comprehensive guide for researchers engaged in the synthesis of novel biaryl compounds for drug discovery and development.[4][7]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2][8]
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst. Solvents should be degassed prior to use. Arylboronic acids are bench-stable, but should be stored in a desiccator.
Protocol 1: General Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for different arylboronic acids.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 4-(1-(trifluoromethyl)cyclopropyl)-1,1'-biphenyl.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is representative and may vary based on specific experimental conditions and the scale of the reaction.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 85 | 8 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 4 | 88 |
| 4 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 12 | 78 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst has not been deactivated by exposure to air. Use fresh catalyst and properly degassed solvents.
-
Insufficient Base: The choice of base is crucial. For less reactive aryl bromides, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.
-
Ligand Choice: The electronic and steric properties of the phosphine ligand can significantly impact the reaction. For challenging couplings, consider using more electron-rich and bulky ligands such as SPhos or XPhos.[9]
-
Reaction Temperature: Increasing the reaction temperature may improve the rate of reaction.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures. Lowering the reaction temperature or using a different catalyst system may mitigate this.
-
Protodeborylation: The presence of excess water can lead to the cleavage of the C-B bond. Ensure the use of anhydrous solvents if this is a persistent issue.
-
Conclusion
The Suzuki-Miyaura coupling of this compound provides a versatile and efficient route to a wide range of novel biaryl compounds. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis of these valuable molecules for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary to achieve the best results for specific substrates.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene, a versatile building block in medicinal chemistry. The trifluoromethylcyclopropyl moiety is of significant interest in drug discovery due to its ability to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The following protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings offer routes to a diverse range of novel chemical entities with potential therapeutic applications, including as modulators of key signaling pathways such as the Hedgehog pathway.
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound serves as an excellent substrate for these transformations, providing access to a wide array of derivatives for screening in drug discovery programs. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for achieving high yields.
Synthesis of Starting Material
This compound can be synthesized from 1-phenyl-1-(trifluoromethyl)cyclopropane via bromination. A reported method involves the use of zinc bromide on montmorillonite K10 as a catalyst with bromine in pentane, affording the desired product in high yield.[1]
Palladium-Catalyzed Cross-Coupling Reactions: Data and Protocols
The following sections detail optimized conditions and experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are common motifs in pharmaceuticals.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DMF/H₂O (9:1) | 90 | 24 | 75-85 |
Experimental Protocol: Synthesis of 4-(1-(Trifluoromethyl)cyclopropyl)-1,1'-biphenyl
A reaction vessel is charged with this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol). The vessel is evacuated and backfilled with argon. Degassed toluene (5 mL) and water (0.5 mL) are added, and the mixture is heated to 100 °C with vigorous stirring for 12 hours. After cooling, the reaction mixture is diluted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the title compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in numerous biologically active molecules.
Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu | Toluene | 100 | 18 | 88-98 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 24 | 82-92 |
| 3 | Indazole | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 20 | 78-88 |
Experimental Protocol: Synthesis of 4-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)morpholine
To an oven-dried Schlenk tube are added this compound (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.015 mmol), and BrettPhos (0.03 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C for 18 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by column chromatography to yield the desired product.
Sonogashira Coupling
The Sonogashira coupling provides a straightforward route to synthesize aryl alkynes, which are versatile intermediates in organic synthesis.
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | 85-95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 80 | 12 | 80-90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Acetonitrile | 70 | 10 | 82-92 |
Experimental Protocol: Synthesis of 1-(Phenylethynyl)-4-(1-(trifluoromethyl)cyclopropyl)benzene
To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in degassed THF (10 mL) is added triethylamine (2.5 mmol). Bis(triphenylphosphine)palladium(II) chloride (0.02 mmol) and copper(I) iodide (0.04 mmol) are then added, and the mixture is stirred at 65 °C for 8 hours under an argon atmosphere. After cooling, the solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate, washed with saturated aqueous ammonium chloride and brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Heck Reaction
The Heck reaction enables the arylation of alkenes, leading to the formation of substituted olefins.
Table 4: Heck Reaction of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 75-85 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Acetonitrile | 100 | 18 | 70-80 |
| 3 | 1-Octene | Pd₂(dba)₃ (1.5) / RuPhos (3) | - | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 65-75 |
Experimental Protocol: Synthesis of 1-(2-Phenylethenyl)-4-(1-(trifluoromethyl)cyclopropyl)benzene
A mixture of this compound (1.0 mmol), styrene (1.5 mmol), triethylamine (2.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol) in DMF (5 mL) is degassed and heated to 120 °C in a sealed tube for 24 hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by column chromatography to provide the desired product.
Application in Drug Discovery: Targeting the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[2][3] Several small molecule inhibitors targeting key components of the Hh pathway, such as Smoothened (SMO), have been developed.[4]
The incorporation of trifluoromethyl and cyclopropyl groups into drug candidates has been shown to improve their pharmacological properties.[5] It is plausible that derivatives of this compound could exhibit inhibitory activity against the Hedgehog signaling pathway. For instance, structure-activity relationship (SAR) studies on Hh pathway inhibitors have explored modifications that include such moieties.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Hedgehog pathway inhibitors – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kbfi.ee [kbfi.ee]
- 4. researchgate.net [researchgate.net]
- 5. Investigations on inhibitors of hedgehog signal pathway: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of T-type Calcium Channel Blockers Utilizing 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of novel T-type calcium channel blockers, starting from the key building block, 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene. The protocols detailed herein are based on established synthetic methodologies and information derived from patent literature, offering a pathway to novel compounds with potential therapeutic applications in neurological and cardiovascular disorders.
Introduction to T-type Calcium Channels and Blockers
T-type calcium channels are low-voltage-activated calcium channels that play crucial roles in a variety of physiological processes, including neuronal firing, cardiac pacemaking, and smooth muscle contraction. Their involvement in the pathophysiology of conditions such as epilepsy, neuropathic pain, and hypertension has made them attractive targets for drug discovery.[1] T-type calcium channel blockers inhibit the influx of calcium ions through these channels, thereby modulating cellular excitability.[1] The trifluoromethylcyclopropyl moiety is a valuable pharmacophore in modern drug design, often enhancing metabolic stability and potency of drug candidates. This guide focuses on leveraging this compound for the synthesis of a promising class of triazole-based T-type calcium channel blockers.
Synthetic Strategy Overview
The overall synthetic strategy involves a multi-step sequence starting with the functionalization of this compound to introduce an acetamide group, a key intermediate. This intermediate is then further elaborated to construct a triazole-containing final product, which has demonstrated T-type calcium channel blocking activity.
Data Presentation
Table 1: Representative Biological Activity of a Triazole-based T-type Calcium Channel Blocker
| Compound ID | Target | IC50 (µM) | Patent Reference |
| Example Compound | T-type Calcium Channels | < 1 | US10246426B2 |
Note: The IC50 value is for a representative compound from the patent utilizing the 2-[4-(1-(trifluoromethyl)cyclopropyl)-phenyl]-acetamide intermediate. Specific values for a range of final compounds can be found in the specified patent.
Experimental Protocols
Protocol 1: Synthesis of 2-[4-(1-(trifluoromethyl)cyclopropyl)-phenyl]-acetamide (Intermediate 2)
This protocol describes a plausible two-step method for the synthesis of the key acetamide intermediate from this compound via a Sonogashira coupling followed by hydration.
Step 1a: Sonogashira Coupling of this compound with Trimethylsilylacetylene
Materials:
-
This compound (1 )
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, argon-purged flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF and triethylamine (2.0 eq).
-
To this stirred suspension, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then deprotected by dissolving in methanol and adding a catalytic amount of potassium carbonate. Stir at room temperature for 2 hours.
-
After deprotection is complete (monitored by TLC), the solvent is removed, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the terminal alkyne.
Step 1b: Hydration of 1-(Ethynyl)-4-(1-(trifluoromethyl)cyclopropyl)benzene to 2-[4-(1-(trifluoromethyl)cyclopropyl)-phenyl]-acetic acid
Materials:
-
1-(Ethynyl)-4-(1-(trifluoromethyl)cyclopropyl)benzene
-
Formic acid (88%)
-
Sulfuric acid (concentrated)
Procedure:
-
To a flask containing the alkyne from the previous step, add 88% formic acid.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture onto ice and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Step 1c: Amidation of 2-[4-(1-(trifluoromethyl)cyclopropyl)-phenyl]-acetic acid to 2-[4-(1-(trifluoromethyl)cyclopropyl)-phenyl]-acetamide (2)
Materials:
-
2-[4-(1-(trifluoromethyl)cyclopropyl)-phenyl]-acetic acid
-
Thionyl chloride or Oxalyl chloride
-
Ammonia solution (concentrated)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DCM and add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0°C) concentrated ammonia solution.
-
Stir vigorously for 1 hour.
-
Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-[4-(1-(trifluoromethyl)cyclopropyl)-phenyl]-acetamide (2 ).
Protocol 2: Synthesis of a Representative Triazole T-type Calcium Channel Blocker (Final Product 4)
This protocol outlines the final steps to synthesize a triazole-based T-type calcium channel blocker from the acetamide intermediate, as generally described in patent US10246426B2.
Step 2a: Synthesis of a Substituted Triazole Intermediate (3)
This step involves the synthesis of a suitable substituted triazole precursor. The specific structure of this precursor will vary depending on the desired final compound. A general example is provided.
Materials:
-
A suitable azide precursor (e.g., a benzyl azide)
-
An alkyne
-
Copper(I) catalyst (e.g., CuI or generated in situ from CuSO₄ and a reducing agent)
-
Solvent (e.g., t-BuOH/H₂O mixture)
Procedure:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction between the azide and alkyne to form the desired 1,2,3-triazole ring.
-
The specific reaction conditions (temperature, reaction time) will depend on the reactivity of the chosen substrates.
-
Purify the resulting triazole intermediate (3 ) by column chromatography.
Step 2b: N-Alkylation of the Triazole with 2-[4-(1-(trifluoromethyl)cyclopropyl)-phenyl]-acetamide (2) to yield the Final Product (4)
Materials:
-
2-[4-(1-(trifluoromethyl)cyclopropyl)-phenyl]-acetamide (2 )
-
Substituted Triazole Intermediate (3 )
-
A suitable base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
Procedure:
-
To a solution of the triazole intermediate (3 ) in the anhydrous solvent, add the base at 0°C.
-
Stir for 15-30 minutes, then add a solution of 2-[4-(1-(trifluoromethyl)cyclopropyl)-phenyl]-acetamide (2 ) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the final triazole T-type calcium channel blocker (4 ).
Visualizations
Caption: Synthetic pathway to a triazole T-type calcium channel blocker.
Caption: Mechanism of action of the synthesized T-type calcium channel blocker.
References
Application Notes and Protocols for 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene is a key building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective T-type calcium channel blockers. The incorporation of the 1-(trifluoromethyl)cyclopropyl)phenyl moiety can significantly enhance the pharmacological properties of drug candidates, including metabolic stability and binding affinity. These application notes provide a comprehensive overview of its use, focusing on the synthesis of a specific T-type calcium channel blocker, its biological activity, and relevant experimental protocols.
Application: Synthesis of T-Type Calcium Channel Blockers
This compound serves as a crucial starting material for the synthesis of various therapeutic agents, notably for neurological disorders such as epilepsy and neuropathic pain. A prominent example is its use in the preparation of novel triazole compounds that act as T-type calcium channel antagonists.
One such compound, N-[2-(4-Fluoro-3-methoxy-benzyl)-2H-[1][2][3]triazol-4-yl]-2-[4-(1-(trifluoromethyl)cyclopropyl)-phenyl]-acetamide , has been identified as a potent T-type calcium channel blocker.[1] T-type calcium channels, particularly the Cav3.1, Cav3.2, and Cav3.3 subtypes, are involved in the modulation of neuronal excitability and have been implicated in the pathophysiology of various neurological and psychiatric disorders.
Quantitative Pharmacological Data
| Compound Class | Target | IC50 (nM) | Reference |
| Triazole Derivatives | T-type Calcium Channels | Data not available | U.S. Patent 10,246,426 B2 |
| Z944 | hCav3.1, hCav3.2, hCav3.3 | 50-160 | Recent advances in the development of T-type calcium channel blockers for pain intervention |
Signaling Pathway and Mechanism of Action
T-type calcium channels, particularly the Cav3.2 isoform, are key regulators of neuronal excitability and play a significant role in pain signaling pathways. In conditions of neuropathic pain, the expression and activity of Cav3.2 channels are upregulated in sensory neurons of the dorsal root ganglion (DRG). This leads to hyperexcitability and the transmission of pain signals to the central nervous system.
By blocking these channels, compounds derived from this compound can reduce the influx of calcium ions, thereby dampening neuronal excitability and interrupting the pain signaling cascade. This mechanism of action makes them promising candidates for the treatment of chronic pain and certain types of epilepsy.
Experimental Protocols
The synthesis of N-[2-(4-Fluoro-3-methoxy-benzyl)-2H-[1][2][3]triazol-4-yl]-2-[4-(1-(trifluoromethyl)cyclopropyl)-phenyl]-acetamide involves a multi-step process. Below are the key experimental protocols for the synthesis of a crucial intermediate and the final amide coupling step.
Synthesis of 2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid
Protocol:
-
Suzuki Coupling: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, dioxane) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a ligand (if necessary). To this mixture, a solution of a suitable coupling partner, such as (2-ethoxy-2-oxoethyl)zinc chloride (1.2 eq), is added. The reaction is heated under an inert atmosphere until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is cooled, quenched with a saturated aqueous solution of NH₄Cl, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield ethyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate.
-
Hydrolysis: The ester intermediate (1.0 eq) is dissolved in a mixture of THF and water. Lithium hydroxide (or another suitable base, 2.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete.
-
Acidification and Extraction: The reaction mixture is acidified with a dilute acid (e.g., 1N HCl) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetic acid.
Amide Coupling to Synthesize the Final Product
Protocol:
-
Activation of the Carboxylic Acid: To a solution of 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) is added a coupling agent (e.g., HATU, HOBt/EDC, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: To the activated acid mixture, a solution of 2-(4-Fluoro-3-methoxy-benzyl)-2H-[1][2][3]triazol-4-ylamine (1.0 eq) in the same solvent is added.
-
Reaction and Monitoring: The reaction mixture is stirred at room temperature until completion, which is monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed successively with dilute acid, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the final compound, N-[2-(4-Fluoro-3-methoxy-benzyl)-2H-[1][2][3]triazol-4-yl]-2-[4-(1-(trifluoromethyl)cyclopropyl)-phenyl]-acetamide.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents, particularly T-type calcium channel blockers. The unique properties conferred by the trifluoromethylcyclopropylphenyl moiety make it an attractive scaffold for drug discovery programs targeting neurological disorders. The provided protocols offer a general framework for the synthesis of compounds incorporating this key structural motif. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired scale of synthesis.
References
- 1. US10246426B2 - Triazole compounds as T-type calcium channel blockers - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Development of Novel Pharmaceuticals with Trifluoromethylcyclopropyl Moieties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and pharmacological properties of therapeutic candidates. Among these, the trifluoromethylcyclopropyl (TFMCp) moiety has emerged as a particularly advantageous structural motif. This application note provides a comprehensive overview of the rationale for using TFMCp groups, detailed protocols for their synthesis and biological evaluation, and insights into their impact on drug-target interactions.
The trifluoromethyl group (-CF3) is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[1][2] The cyclopropyl ring, a conformationally constrained three-membered carbocycle, is a proven bioisostere for various functional groups and can positively influence potency, selectivity, and pharmacokinetic profiles.[3][4] The combination of these two groups in the TFMCp moiety offers a unique set of properties that can be leveraged to overcome common challenges in drug development, such as poor metabolic stability and off-target effects.[1][5]
This document will focus on two key therapeutic targets where TFMCp-containing compounds have shown promise: Lysine-Specific Demethylase 1 (LSD1), an epigenetic regulator implicated in cancer, and the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key mediator of pain.
Signaling Pathways
Lysine-Specific Demethylase 1 (LSD1) Signaling Pathway
LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[6][7] As a component of transcriptional co-repressor complexes, such as CoREST, LSD1-mediated demethylation of H3K4me1/2 leads to the silencing of tumor suppressor genes, promoting cancer cell proliferation and survival.[6][8] Inhibition of LSD1 can restore the expression of these silenced genes, leading to cell cycle arrest and apoptosis in cancer cells.[4][9]
Caption: LSD1-mediated gene silencing and its inhibition.
Transient Receptor Potential Vanilloid 1 (TRPV1) Signaling Pathway
TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is a key player in the perception of pain and heat.[10][11] It is activated by a variety of stimuli, including capsaicin (the pungent component of chili peppers), noxious heat (>42°C), and acidic conditions.[11][12] Upon activation, TRPV1 allows an influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuronal membrane and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain.[11][12] Antagonists of TRPV1 can block this channel, thereby preventing the transmission of pain signals.[13][14]
Caption: TRPV1-mediated pain signaling and its antagonism.
Experimental Protocols
Synthesis of Trifluoromethylcyclopropyl Moieties
A robust and highly stereoselective method for the synthesis of 2-substituted-3-(trifluoromethyl)cyclopropylboronates, versatile intermediates for the preparation of TFMCp-containing compounds, is the copper-catalyzed enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane.[1][10]
Protocol: Enantioselective Copper-Catalyzed Synthesis of 2-Aryl-3-(trifluoromethyl)cyclopropylboronates
Caption: Workflow for TFMCp-boronate synthesis.
Materials:
-
(E)-Alkenyl pinacol boronate (1.0 equiv)
-
[Cu(NCMe)4]PF6 (5 mol%)
-
(S,S)-tBu-Box ligand (5 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Trifluorodiazoethane (CF3CHN2) solution in DCE (2.0 equiv)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add [Cu(NCMe)4]PF6 (0.05 equiv) and the (S,S)-tBu-Box ligand (0.05 equiv).
-
Add anhydrous DCE and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the (E)-alkenyl pinacol boronate (1.0 equiv) to the reaction mixture.
-
Slowly add the solution of trifluorodiazoethane in DCE (2.0 equiv) to the reaction mixture over a period of 6 hours using a syringe pump.
-
Stir the reaction at room temperature for an additional 12 hours after the addition is complete.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-substituted-3-(trifluoromethyl)cyclopropylboronate.
Biological Evaluation
Protocol: In Vitro LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the ability of a test compound to inhibit the demethylase activity of LSD1 on a biotinylated histone H3 peptide substrate.[15]
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3K4me2 peptide substrate
-
Europium cryptate-labeled anti-H3K4me0 antibody
-
XL665-conjugated Streptavidin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of the TFMCp-containing test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the test compound dilutions or DMSO (for controls).
-
Add 4 µL of a solution containing the LSD1 enzyme (final concentration ~2 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 4 µL of a solution containing the biotinylated H3K4me2 peptide substrate (final concentration ~2.5 µM) in assay buffer.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and add 10 µL of the HTRF detection reagents (Europium cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated Streptavidin) in detection buffer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine the IC50 values for the test compounds.
Protocol: In Vitro TRPV1 Antagonist Assay (Fluorometric Imaging Plate Reader - FLIPR)
This assay measures the ability of a test compound to inhibit capsaicin-induced calcium influx in cells stably expressing the human TRPV1 channel.[11]
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Culture medium (e.g., DMEM with 10% FBS and selection antibiotic)
-
FLIPR Calcium 6 Assay Kit
-
Capsaicin
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
384-well black-walled, clear-bottom plates
-
FLIPR instrument
Procedure:
-
Seed the HEK293-hTRPV1 cells into 384-well plates and culture overnight.
-
Prepare serial dilutions of the TFMCp-containing test compounds in assay buffer.
-
Remove the culture medium from the cell plate and add the FLIPR Calcium 6 dye loading solution.
-
Incubate the plate at 37°C for 1 hour.
-
Add the test compound dilutions to the cell plate and incubate at room temperature for 15 minutes.
-
Prepare a solution of capsaicin in assay buffer.
-
Place the cell plate and the capsaicin plate into the FLIPR instrument.
-
Initiate the assay, which involves adding the capsaicin solution to the cells and monitoring the change in fluorescence intensity over time.
-
The instrument will record the fluorescence signal before and after the addition of capsaicin.
-
Analyze the data to determine the inhibitory effect of the test compounds on the capsaicin-induced calcium influx and calculate the IC50 values.
Data Presentation
The following tables summarize the biological activity and pharmacokinetic properties of representative compounds containing cyclopropylamine moieties, including tranylcypromine, a known LSD1 inhibitor that shares a structural resemblance to the TFMCp amine derivatives. While specific data for a series of TFMCp compounds is still emerging, the data for these related analogues provide valuable insights into the potential of this scaffold.
Table 1: In Vitro Biological Activity of Cyclopropylamine-Containing LSD1 Inhibitors
| Compound | Target | Assay | IC50 (µM) | Reference |
| Tranylcypromine | LSD1 | HTRF | 20.7 | [15] |
| VIIb | LSD1 | Enzymatic | 2.25 | [13] |
| VIIi | LSD1 | Enzymatic | 1.80 | [13] |
| VIIm | LSD1 | Enzymatic | 6.08 | [13] |
Table 2: Pharmacokinetic Properties of Tranylcypromine
| Parameter | Value | Species | Route | Reference |
| Bioavailability | ~50% | Human | Oral | [14] |
| Tmax | 1-2 hours | Human | Oral | [14][16] |
| Half-life (t1/2) | ~2.5 hours | Human | Oral | [14] |
| Metabolism | Hepatic | Human | - | [14] |
| Excretion | Renal | Human | - | [10] |
Conclusion
The trifluoromethylcyclopropyl moiety represents a promising structural element for the design of novel pharmaceuticals. Its unique combination of properties can lead to compounds with enhanced potency, selectivity, and metabolic stability. The protocols outlined in this application note provide a framework for the synthesis and biological evaluation of TFMCp-containing drug candidates targeting important therapeutic targets such as LSD1 and TRPV1. The continued exploration of this versatile moiety is expected to yield a new generation of innovative medicines.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics of tranylcypromine in patients who are depressed: relationship to cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene is a valuable fluorinated building block for the synthesis of novel agrochemicals. The incorporation of the trifluoromethylcyclopropyl moiety into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets, properties that are highly desirable in the development of effective pesticides.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical precursors, focusing on its conversion to a versatile boronic acid intermediate and its subsequent application in palladium-catalyzed cross-coupling reactions.
Key Applications
The primary application of this compound in agrochemical research is as a precursor to (4-(1-(trifluoromethyl)cyclopropyl)phenyl)boronic acid. This boronic acid derivative serves as a key intermediate for introducing the 4-(1-(trifluoromethyl)cyclopropyl)phenyl moiety into a wide range of molecular scaffolds via Suzuki-Miyaura cross-coupling reactions. This strategy allows for the modular synthesis of potential insecticides, herbicides, and fungicides.
Data Presentation
The following tables summarize the key reactions and representative data for the synthesis and application of this compound.
Table 1: Synthesis of this compound
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Phenyl-1-(trifluoromethyl)cyclopropane | Bromine, Zinc bromide on Montmorillonite K10 | Pentane | Room Temperature | 12 | >95 (crude) | [2] |
Table 2: Synthesis of (4-(1-(trifluoromethyl)cyclopropyl)phenyl)boronic acid
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2 | This compound | n-Butyllithium, Triisopropyl borate, HCl | THF | -78 to RT | 3 | 85-95 |
Table 3: Exemplary Suzuki-Miyaura Coupling for Agrochemical Scaffold Synthesis
| Entry | Aryl/Heteroaryl Halide | Product | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | 2-Chloropyridine | 2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)pyridine | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 88 |
| 2 | 5-Bromopyrimidine | 5-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)pyrimidine | Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 92 |
| 3 | 2-Bromo-6-methylpyridine | 2-Methyl-6-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)pyridine | PdCl₂(dppf) | - | Cs₂CO₃ | DME/H₂O | 85 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure described in US Patent US2013/196964A1.[2]
Materials:
-
1-Phenyl-1-(trifluoromethyl)cyclopropane
-
Zinc bromide
-
Montmorillonite K10
-
Bromine
-
Pentane
-
Saturated aqueous sodium sulfite solution
-
Sodium sulfate
-
Methanol
Procedure:
-
Activation of Catalyst: Add zinc bromide (1.40 g, 6.22 mmol) to methanol (56 mL), followed by Montmorillonite K10 (5.64 g). Stir the mixture at room temperature for 1 hour. Remove the methanol under reduced pressure and heat the remaining powder in a sand bath at 200°C for 1 hour. Allow to cool under an inert atmosphere (e.g., argon).
-
Bromination: In a flask protected from light, dissolve 1-phenyl-1-(trifluoromethyl)cyclopropane (10.0 g, 53.7 mmol) in pentane (50 mL).
-
Add the activated zinc bromide on montmorillonite (6.1 g, 5.37 mmol) to the solution.
-
Slowly add bromine (27.7 mL, 537 mmol) dropwise to the stirred mixture in the dark.
-
Stir the reaction mixture at room temperature overnight in the dark.
-
Work-up: Cool the mixture with an ice bath and slowly add saturated aqueous sodium sulfite solution (150 mL) dropwise until the mixture is decolorized.
-
Filter the solid and rinse with pentane.
-
Separate the phases of the filtrate and extract the aqueous phase twice with pentane.
-
Combine the organic phases, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Synthesis of (4-(1-(trifluoromethyl)cyclopropyl)phenyl)boronic acid
Materials:
-
This compound
-
n-Butyllithium (2.5 M in hexanes)
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78°C. Stir for 30 minutes.
-
Add triisopropyl borate (1.2 eq) dropwise and stir the mixture at -78°C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2).
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-(1-(trifluoromethyl)cyclopropyl)phenyl)boronic acid as a white solid.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
(4-(1-(trifluoromethyl)cyclopropyl)phenyl)boronic acid
-
Aryl or heteroaryl halide (e.g., 2-chloropyridine)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene/water mixture)
Procedure:
-
In a reaction vessel, combine (4-(1-(trifluoromethyl)cyclopropyl)phenyl)boronic acid (1.2 eq), the aryl/heteroaryl halide (1.0 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (1-5 mol%), and the base (2-3 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water).
-
Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: Synthetic workflow for the utilization of the building block.
Caption: Logical relationship for generating agrochemical candidates.
References
Application Notes: 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene in Advanced Polymer Synthesis for Organic Electronics
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly vital in the pharmaceutical and agrochemical industries, offering a broad substrate scope and excellent functional group tolerance.[1][3] These application notes provide detailed protocols and reaction conditions for the Buchwald-Hartwig amination of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene, an electron-deficient aryl halide. The presence of the electron-withdrawing 1-(trifluoromethyl)cyclopropyl group influences the reactivity of the aryl bromide, making the careful selection and optimization of reaction conditions essential for achieving high yields and purity.
Reaction Principle
The Buchwald-Hartwig amination facilitates the coupling of an aryl halide with a primary or secondary amine.[4] The reaction is mediated by a palladium catalyst, a phosphine ligand, and a base.[1][3] The generally accepted catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.[5]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[5]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, which releases the N-aryl amine product and regenerates the Pd(0) catalyst for the next cycle.[1][5]
The choice of ligand is critical, as it influences the stability and reactivity of the palladium catalyst throughout the cycle.[6] Sterically hindered biarylphosphine ligands, such as XPhos or BrettPhos, have proven to be particularly effective for coupling electron-deficient aryl halides.[7]
Data Presentation: Reaction Conditions
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of electron-deficient aryl bromides, which serve as a strong starting point for the optimization of reactions with this compound.
Table 1: Optimized Reaction Conditions for Amination of Electron-Deficient Aryl Bromides
| Entry | Amine Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 85-95 |
| 2 | Alkyl Amine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 18-24 | 80-90 |
| 3 | Secondary Amine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | LiOtBu (2.1) | 1,4-Dioxane | 100 | 24 | 75-90 |
| 4 | Primary Amine | Pd(OAc)₂ (1.5) | BrettPhos (3) | LiHMDS (2.0) | Toluene | 110 | 12-18 | 88-97 |
| 5 | Amide | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 18-24 | 66-99[8] |
Data is compiled from typical conditions for structurally similar electron-deficient aryl bromides.[1][9]
Table 2: Common Reagents for Buchwald-Hartwig Amination
| Category | Reagent | Notes |
| Palladium Sources | Pd(OAc)₂ | Air-stable Pd(II) precursor, reduced in situ.[5] |
| Pd₂(dba)₃ | Air-stable Pd(0) source.[1][5] | |
| [Pd(allyl)Cl]₂ | Dimeric Pd(II) precursor, often used with bulky phosphine ligands.[9] | |
| Ligands | XPhos | Highly effective for a broad range of substrates, including aryl chlorides.[7] |
| RuPhos | Excellent for coupling with hindered primary alkyl amines.[1] | |
| BrettPhos | Designed for coupling primary amines and tolerates various functional groups.[6] | |
| Xantphos | A chelating ligand effective for amide coupling.[8] | |
| Bases | NaOtBu, KOtBu | Strong, non-nucleophilic bases, widely used.[4] |
| LiHMDS | A strong base useful when other bases are less effective.[6] | |
| Cs₂CO₃, K₃PO₄ | Milder inorganic bases, often used with more sensitive substrates.[1][8] |
Experimental Protocols
Protocol 1: General Procedure for Coupling with a Primary Aryl Amine (e.g., Aniline)
This protocol is adapted from established methods for electron-deficient aryl bromides.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, and XPhos.
-
Add the sodium tert-butoxide to the Schlenk tube. Note: Solid reagents should be handled in a glovebox if possible to minimize exposure to air and moisture.
-
Seal the Schlenk tube, and then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Using a syringe, add the aniline followed by anhydrous toluene.
-
Place the reaction vessel in a preheated oil bath or heating block and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl amine.
Protocol 2: General Procedure for Coupling with a Secondary Aliphatic Amine (e.g., Morpholine)
This protocol uses a different catalyst system often employed for alkyl amines.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Oven-dried reaction vial with a screw cap and PTFE septum
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vial, add this compound, Pd(OAc)₂, RuPhos, and K₃PO₄.
-
Seal the vial with the screw cap.
-
Evacuate the vial and backfill with an inert gas. Repeat this cycle three times.
-
Using a syringe, add the morpholine followed by anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).
-
Cool the reaction to room temperature.
-
Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography to obtain the pure product.
Visualizations
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. m.youtube.com [m.youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.rug.nl [research.rug.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the synthesis of potential bioactive molecules, specifically PARP and VEGFR-2 inhibitors, utilizing 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene as a key starting material. The trifluoromethylcyclopropyl moiety is a valuable pharmacophore in modern medicinal chemistry, known to enhance metabolic stability and cell permeability.[1] The protocols detailed below leverage robust and widely applicable palladium-catalyzed cross-coupling reactions.
Introduction
This compound is a versatile building block for the synthesis of a variety of complex organic molecules. Its utility stems from the presence of a reactive aryl bromide, which can readily participate in cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are cornerstones of modern pharmaceutical synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[2] This document outlines synthetic strategies and detailed protocols for the preparation of potential Poly(ADP-ribose) polymerase (PARP) inhibitors and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibitors.
Synthesis of the Starting Material
A reported synthesis of this compound involves the bromination of 1-phenyl-1-(trifluoromethyl)cyclopropane.[3]
Experimental Protocol: Synthesis of this compound[3]
-
Activation of Montmorillonite K10: A mixture of zinc bromide (1.40 g, 6.22 mmol) and montmorillonite K10 (5.64 g) in methanol (56 mL) is stirred at room temperature for 1 hour. The methanol is removed, and the resulting powder is heated in a sand bath at 200°C for 1 hour and then cooled under an inert atmosphere (e.g., argon).
-
Bromination: To a solution of 1-phenyl-1-(trifluoromethyl)cyclopropane (10.0 g, 53.7 mmol) in pentane (50 mL), the activated zinc bromide on montmorillonite (6.1 g, 5.37 mmol) is added.
-
Bromine (27.7 mL, 537 mmol) is added dropwise in the dark with stirring.
-
The reaction mixture is stirred overnight at room temperature in the dark.
-
Work-up: A saturated aqueous solution of sodium sulfite (150 mL) is slowly added dropwise while cooling with an ice bath until the mixture is decolorized.
-
The solid is filtered off and washed with pentane.
-
The phases of the filtrate are separated, and the aqueous phase is extracted twice with pentane (200 mL each).
-
The combined organic phases are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the title compound.
Application 1: Synthesis of a Potential PARP Inhibitor via Buchwald-Hartwig Amination
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with BRCA1/2 mutations.[3][4][5] The general structure of many PARP inhibitors consists of a heterocyclic core linked to an aryl group. The following protocol describes a proposed synthesis of a potential PARP inhibitor using this compound.
Proposed Synthetic Scheme
References
- 1. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades [mdpi.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, facilitating the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has seen wide application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The substrate, 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene, is of particular interest in medicinal chemistry due to the presence of the trifluoromethylcyclopropyl group, a moiety known to enhance metabolic stability and lipophilicity in drug candidates. The electron-withdrawing nature of the trifluoromethyl group is anticipated to enhance the reactivity of the aryl bromide in the Heck reaction, specifically facilitating the oxidative addition step in the catalytic cycle.[4]
These application notes provide a comprehensive overview and detailed protocols for performing the Heck reaction with this compound.
Data Presentation: Summary of Reaction Conditions
The successful execution of the Heck reaction is contingent on the careful selection of several key parameters. The following table summarizes typical conditions derived from protocols for structurally similar aryl bromides, which are applicable to this compound.
| Parameter | Recommended Conditions | Notes |
| Aryl Halide | This compound | Substrate of interest. |
| Alkene | Styrene, n-Butyl Acrylate, or other suitable alkene | Typically used in a 1.1 to 1.5 molar excess relative to the aryl halide. |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%) | Pd(OAc)₂ is a common, air-stable, and effective precursor.[3] |
| Ligand | Tri(o-tolyl)phosphine (2-8 mol%), Triphenylphosphine (2-8 mol%), or an N-Heterocyclic Carbene (NHC) ligand (2-8 mol%) | The choice of ligand is critical for catalyst stability and reactivity. Bulky, electron-rich phosphines are often effective.[3] |
| Base | K₂CO₃ (2.0 equiv.), Cs₂CO₃ (2.0 equiv.), or Triethylamine (Et₃N) (2.0 equiv.) | The base is required to neutralize the hydrogen halide formed during the reaction.[1] |
| Solvent | Anhydrous DMF, DMAc, or a mixture of DMF/H₂O (1:1) | Polar aprotic solvents are generally preferred.[1][5] |
| Temperature | 80-120 °C | Higher temperatures may be required for less reactive substrates.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation of the palladium catalyst and phosphine ligands. |
Experimental Protocols
Below are two detailed protocols for the Heck reaction of this compound with styrene as a model alkene. Protocol A employs conventional heating, while Protocol B utilizes microwave irradiation for accelerated reaction times.
Protocol A: Conventional Heating
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add 5 mL of anhydrous N,N-dimethylformamide (DMF) via syringe. Subsequently, add styrene (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically within 8-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate or diethyl ether (20 mL).
-
Extraction: Wash the organic layer sequentially with water (3 x 15 mL) and brine (15 mL) to remove the DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired stilbene derivative.
Protocol B: Microwave-Assisted Heating
-
Reaction Setup: In a clean, dry microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Reagent Addition: Add 5 mL of anhydrous N,N-dimethylformamide (DMF) and styrene (1.2 mmol, 1.2 equiv.) to the vial.
-
Reaction: Securely seal the vial and place it in the microwave reactor. Heat the reaction mixture to a set temperature (e.g., 150 °C) for a shorter duration (e.g., 15-60 minutes). The reaction progress can be monitored by sampling at various time points.
-
Workup and Purification: Follow the same workup and purification procedures as outlined in Protocol A (steps 6-9).
Visualizations
Heck Reaction Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The aryl bromide adds to the Pd(0) catalyst to form a Pd(II) species.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the aryl-palladium bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the alkene product and a palladium-hydride species.
-
Reductive Elimination and Catalyst Regeneration: The base facilitates the reductive elimination of HBr, regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
The following diagram outlines the general workflow for the Heck reaction from setup to product isolation.
References
Application Notes and Protocols for the Functionalization of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene. This versatile building block offers two primary sites for functionalization: the aryl ring via the bromo substituent and the cyclopropyl ring through C-H activation. These modifications are critical for the synthesis of novel chemical entities in drug discovery and materials science, where the unique properties of the trifluoromethylcyclopropyl group can enhance metabolic stability and lipophilicity.
Functionalization of the Aryl Ring
The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl compounds by reacting the aryl bromide with a boronic acid or ester.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Solvent: Add a degassed solvent system, such as a mixture of toluene and water (4:1).
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 85-95 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-90 |
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction enables the synthesis of arylamines by coupling the aryl bromide with a primary or secondary amine.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a Schlenk tube with this compound (1.0 eq.), the desired amine (1.2 eq.), a strong base (e.g., NaOtBu, 1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a phosphine ligand (e.g., XPhos, 0.04 eq.).
-
Solvent: Add anhydrous, degassed toluene.
-
Reaction Conditions: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.
-
Work-up: After cooling, dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the product by column chromatography.
| Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | >90 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 85-95 |
| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 80-90 |
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling allows for the synthesis of aryl alkynes from the aryl bromide and a terminal alkyne.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.05 eq.).
-
Solvent and Base: Add a degassed solvent such as THF and a base like triethylamine (2.0 eq.).
-
Reaction Conditions: Stir the reaction at room temperature to 50 °C for 6-12 hours.
-
Work-up: Dilute with diethyl ether and filter to remove the ammonium salt. Wash the filtrate with water, dry, and concentrate.
-
Purification: Purify by column chromatography.
| Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | >90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 50 | 85-95 |
| 1-Hexyne | Pd(OAc)₂ / XPhos | CuI | Et₃N | Acetonitrile | 60 | 80-90 |
Heck Reaction: C-C (alkene) Bond Formation
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealable tube, combine this compound (1.0 eq.), the alkene (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 eq.), and a base (e.g., Et₃N, 2.0 eq.).
-
Solvent: Add a polar aprotic solvent such as DMF or acetonitrile.
-
Reaction Conditions: Seal the tube and heat to 100-120 °C for 16-24 hours.
-
Work-up: After cooling, dilute with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate.
-
Purification: Purify by column chromatography.
| Alkene | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 | 85-95 |
| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Acetonitrile | 120 | 80-90 |
| Cyclohexene | Pd₂(dba)₃ / P(Cy)₃ | Cs₂CO₃ | Dioxane | 110 | 75-85 |
Functionalization of the Cyclopropyl Ring
Direct functionalization of the C-H bonds of the cyclopropyl ring is a more challenging yet highly valuable transformation. Recent advances in catalysis have enabled such modifications.
Iridium-Catalyzed C-H Borylation
This method introduces a boronate ester onto the cyclopropyl ring, which can then be further functionalized. The reaction selectively occurs at the methylene C-H bonds.[1][2]
Experimental Protocol: Iridium-Catalyzed C-H Borylation
-
Reaction Setup: In a glovebox, combine this compound (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.5 eq.), an iridium catalyst (e.g., [Ir(COD)OMe]₂, 0.015 eq.), and a ligand (e.g., 2,9-dimethylphenanthroline, 0.03 eq.).
-
Solvent: Add an anhydrous, non-polar solvent such as cyclooctane.
-
Reaction Conditions: Heat the mixture at 80-100 °C for 24-48 hours in a sealed vessel.
-
Work-up: Cool the reaction mixture and filter through a short plug of silica gel, eluting with an organic solvent. Concentrate the filtrate.
-
Purification: The crude product can often be used directly in subsequent reactions, or purified by chromatography if necessary.
Subsequent Functionalization of the Borylated Product
-
Suzuki Coupling: React the cyclopropylboronate ester with an aryl halide in the presence of a palladium catalyst and base to form an aryl-substituted cyclopropane.
-
Oxidation: Treat with an oxidizing agent (e.g., NaBO₃) to yield a cyclopropanol.
-
Amination: Convert to a cyclopropylamine using an aminating agent.
Workflow for C-H Borylation and Subsequent Functionalization
Caption: Workflow for the Iridium-catalyzed C-H borylation of the cyclopropyl ring and subsequent functionalizations.
Photocatalytic C-H Alkynylation
This method allows for the direct introduction of an alkyne group onto the cyclopropyl ring through a radical-mediated process initiated by visible light. The aryl group on the cyclopropane can direct the regioselectivity of this reaction.[3]
Experimental Protocol: Photocatalytic C-H Alkynylation
-
Reaction Setup: In a reaction vial, dissolve this compound (1.0 eq.) and an ethynylbenziodoxolone (EBX) reagent (1.5 eq.) in a suitable solvent (e.g., dichloromethane).
-
Reaction Conditions: Stir the solution under an inert atmosphere and irradiate with a blue LED (440 nm) at room temperature for 12-24 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.
-
Purification: Purify the crude product by column chromatography on silica gel.
| EBX Reagent | Solvent | Irradiation Time (h) | Yield (%) |
| Phenyl-EBX | CH₂Cl₂ | 24 | 60-70 |
| (4-Tolyl)-EBX | CH₂Cl₂ | 24 | 65-75 |
| (4-CF₃-phenyl)-EBX | CH₂Cl₂ | 36 | 50-60 |
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals and performing these reactions.
References
Application Notes and Protocols: Scale-up Synthesis of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene, a valuable building block in medicinal chemistry. The trifluoromethylcyclopropyl moiety is of significant interest in drug discovery due to its ability to enhance key pharmacological properties. The trifluoromethyl group can improve metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] This document outlines a robust synthetic route, offers detailed experimental procedures, and presents the analytical data for the target compound.
Significance in Drug Discovery
The introduction of a trifluoromethyl group into a molecule can significantly alter its physicochemical properties.[2] It is a highly electronegative group, which can impact the acidity of nearby protons and influence non-covalent interactions with biological targets.[3] Furthermore, the trifluoromethyl group is known to increase lipophilicity, which can enhance membrane permeability and improve oral absorption of drug candidates.[2] The cyclopropyl ring provides a rigid scaffold that can help in orienting functional groups for optimal interaction with protein binding pockets. The combination of these two moieties in the this compound scaffold makes it an attractive starting material for the synthesis of novel therapeutics across various disease areas. The bromine atom provides a convenient handle for further functionalization, for example, through cross-coupling reactions, to generate a library of diverse derivatives.
Synthetic Overview
The described synthesis is a two-step process starting from 1-phenyl-1-(trifluoromethyl)cyclopropane. The first step involves the preparation of an activated catalyst, zinc bromide on montmorillonite K10. The second, key step is the regioselective bromination of the aromatic ring at the para position.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1-phenyl-1-(trifluoromethyl)cyclopropane | C10H9F3 | 186.17 | 10.0 g | 53.7 |
| Zinc Bromide | ZnBr2 | 225.19 | 1.40 g | 6.22 |
| Montmorillonite K10 | - | - | 5.64 g | - |
| Bromine | Br2 | 159.81 | 27.7 mL | 537 |
| Methanol | CH3OH | 32.04 | 56 mL | - |
| Pentane | C5H12 | 72.15 | 50 mL + extraction | - |
| Saturated Sodium Sulfite Solution | Na2SO3 | 126.04 | 150 mL | - |
| Sodium Sulfate | Na2SO4 | 142.04 | q.s. | - |
Table 2: Product Characterization
| Analysis | Result |
| Yield | >100% (crude, contains residual pentane) |
| ¹H-NMR (400 MHz, CDCl₃, δ/ppm) | 7.47 (d, 2H), 7.32 (s, 2H), 1.39-1.30 (m, 2H), 1.04-0.95 (m, 2H)[4] |
| GC/MS (method L, ESIpos) | Rt=3.45 min, m/z=264/266 [M+H]+[4] |
Experimental Protocols
Part 1: Preparation of Activated Zinc Bromide on Montmorillonite K10
-
In a suitable reaction vessel, add zinc bromide (1.40 g, 6.22 mmol) to methanol (56 mL).
-
Stir the mixture until the zinc bromide is fully dissolved.
-
Add montmorillonite K10 (5.64 g) to the solution.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Remove the methanol under reduced pressure.
-
Heat the remaining powder in a sand bath at 200°C for 1 hour.
-
Allow the activated catalyst to cool to room temperature under an inert atmosphere (e.g., argon).
Part 2: Synthesis of this compound
-
In a reaction vessel protected from light, dissolve 1-phenyl-1-(trifluoromethyl)cyclopropane (10.0 g, 53.7 mmol) in pentane (50 mL).[4]
-
Add the activated zinc bromide on montmorillonite K10 (6.1 g, 5.37 mmol) to the solution.[4]
-
Slowly add bromine (27.7 mL, 537 mmol) dropwise to the stirred mixture in the dark.[4]
-
Continue stirring the reaction mixture at room temperature overnight in the dark.[4]
-
After the reaction is complete, cool the mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium sulfite (150 mL) dropwise to quench the excess bromine.[4]
-
Stir the mixture at room temperature for approximately 30 minutes until it is decolorized.[4]
-
Filter the solid and rinse it twice with pentane.[4]
-
Separate the phases of the filtrate.
-
Extract the aqueous phase twice with pentane (200 mL each).[4]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[4]
-
Filter the drying agent.
-
Concentrate the organic phase under reduced pressure, being cautious of the product's volatility. The crude product obtained was 17.1 g, which contained residual pentane.[4]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Overall synthetic transformation.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
Welcome to the technical support center for the purification of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for selecting the appropriate purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrF₃ | [1][2] |
| Molecular Weight | 265.07 g/mol | [1][2][3] |
| Appearance | Liquid | [4] |
| Purity (Typical) | ≥95% | [5] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [6] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
General Purity Issues
Question: My initial purity after synthesis and workup is lower than expected. What are the common impurities?
Answer: Common impurities can include:
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Unreacted Starting Material: 1-phenyl-1-(trifluoromethyl)cyclopropane may be present if the bromination reaction did not go to completion.
-
Residual Solvent: The synthesis procedure often uses solvents like pentane, which can be retained in the crude product due to the product's volatility.[1]
-
Di-brominated Byproducts: Although the trifluoromethylcyclopropyl group is deactivating, there is a possibility of over-bromination, leading to di-bromo species.
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Isomeric Byproducts: Depending on the reaction conditions, trace amounts of ortho or meta brominated isomers might be formed.
Troubleshooting Workflow for Initial Purity Assessment
Caption: Troubleshooting workflow for assessing the purity of crude product.
Column Chromatography
Question: I am having trouble purifying my compound by column chromatography. What conditions do you recommend?
Answer: Due to the non-polar nature of the compound, a normal-phase silica gel chromatography approach is recommended.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for non-polar to moderately polar compounds. |
| Mobile Phase (Eluent) | Start with 100% Hexanes or Heptane. Gradually increase polarity with small amounts of Ethyl Acetate or Dichloromethane if needed. | The compound is expected to be quite non-polar. A low polarity eluent will allow for good separation from more polar impurities. |
| TLC Monitoring | Use a similar, less polar eluent system for TLC analysis to determine the optimal eluent for the column. | A good starting point for TLC could be 95:5 Hexanes:Ethyl Acetate. |
Troubleshooting Common Column Chromatography Issues
-
Problem: The compound is eluting too quickly (high Rf).
-
Solution: Decrease the polarity of the eluent. Use a higher ratio of the non-polar solvent (e.g., switch from 95:5 to 98:2 Hexanes:Ethyl Acetate).
-
-
Problem: The compound is not moving from the baseline (low Rf).
-
Solution: Gradually increase the polarity of the eluent. Add a small percentage of a more polar solvent.
-
-
Problem: Poor separation between the product and an impurity.
-
Solution: Try a different solvent system with similar polarity but different solvent properties (e.g., replace Ethyl Acetate with Dichloromethane or Toluene). A shallower gradient or isocratic elution might also improve separation.
-
Distillation
Question: Can I purify this compound by distillation?
Answer: Yes, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities. The compound is noted to be volatile, making this a suitable technique.[1]
| Parameter | Recommendation | Rationale |
| Apparatus | Short-path distillation apparatus | Minimizes product loss on the glass surfaces, which is important for volatile compounds. |
| Pressure | High vacuum (<1 mmHg) | Lowers the boiling point to prevent potential decomposition at high temperatures. |
| Temperature | A boiling point for a similar compound, 1-bromo-4-(trifluoromethoxy)benzene, is reported as 80 °C at 50 mmHg.[7] The target compound's boiling point under high vacuum will be significantly lower. Careful and slow heating is recommended to find the correct distillation temperature. | Precise temperature control is crucial to separate compounds with close boiling points. |
Troubleshooting Distillation
-
Problem: No product is distilling over.
-
Solutions:
-
Ensure the vacuum is adequate. Check for leaks in the system.
-
Slowly and carefully increase the heating mantle temperature. Be cautious of overheating, which can lead to decomposition.
-
-
-
Problem: The product is "bumping" or boiling uncontrollably.
-
Solutions:
-
Ensure adequate stirring with a magnetic stir bar.
-
Reduce the heating rate.
-
-
Recrystallization
Question: Is recrystallization a viable purification method?
Answer: Recrystallization may be challenging as the compound is a liquid at room temperature.[4] However, if the crude product is an oil due to impurities, it might be possible to induce crystallization.
Troubleshooting Recrystallization Attempts
-
Problem: The compound "oils out" instead of crystallizing.
-
Solutions:
-
Try dissolving the oil in a minimal amount of a good solvent (e.g., a non-polar solvent like hexanes) and then adding a poor solvent dropwise while stirring and cooling.
-
Cool the solution very slowly to encourage crystal lattice formation.
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
-
-
Problem: No crystals form upon cooling.
-
Solutions:
-
The solution may be too dilute. Carefully evaporate some of the solvent and attempt to cool again.
-
Cool to a lower temperature using an ice-salt or dry ice-acetone bath.
-
-
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with an initial eluent system of 98:2 Hexanes:Ethyl Acetate.
-
Visualize the spots under UV light. The desired product should be a major, less polar spot. Adjust the eluent polarity to achieve an Rf value of approximately 0.3 for the product.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica.
-
Carefully add the dried, sample-adsorbed silica to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions containing the desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator. Caution: Due to the product's volatility, use a moderate temperature and reduced pressure to avoid product loss.[1]
-
Protocol 2: Vacuum Distillation
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Place a stir bar in the distillation flask.
-
-
Distillation:
-
Place the crude product in the distillation flask.
-
Begin stirring and apply a high vacuum.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at a constant temperature.
-
-
Product Collection:
-
Cool the receiving flask before carefully releasing the vacuum to prevent loss of the volatile product.
-
Logical Relationships in Purification Strategy
Caption: Decision tree for selecting the primary purification method.
References
- 1. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene synthesis - chemicalbook [chemicalbook.com]
- 2. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene | 1227160-18-0 [chemicalbook.com]
- 3. 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene | C10H8BrF3 | CID 75984310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene [cymitquimica.com]
- 5. 1227160-18-0 Cas No. | 1-Bromo-4-[1-(trifluoromethyl)cycloprop-1-yl]benzene | Apollo [store.apolloscientific.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemimpex.com [chemimpex.com]
Technical Support Center: Suzuki Coupling of Trifluoromethyl-Substituted Aryl Bromides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving trifluoromethyl-substituted aryl bromides. These electron-deficient substrates can present unique challenges, often leading to undesired side reactions and reduced product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of trifluoromethyl-substituted aryl bromides, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing a low yield of my desired biaryl product. What are the most likely side reactions occurring?
A1: Low yields in the Suzuki coupling of trifluoromethyl-substituted aryl bromides are commonly attributed to three primary side reactions:
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Protodeboronation: The cleavage of the C–B bond in the boronic acid or ester reagent, which is replaced by a C–H bond. This is a prevalent issue, especially with electron-deficient boronic acids.
-
Hydrodehalogenation: The reduction of the aryl bromide starting material, where the bromine atom is replaced by a hydrogen atom. This is a common side reaction with electron-deficient aryl halides.[1]
-
Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl byproduct. This can be promoted by the presence of oxygen or certain palladium species.[2]
Q2: How can I identify which side reaction is impacting my results?
A2: You can identify the major side products by analyzing the crude reaction mixture using standard analytical techniques such as LC-MS, GC-MS, and NMR spectroscopy.
-
Protodeboronation product: You will observe a byproduct corresponding to the protonated form of your boronic acid starting material (Ar'-H).
-
Hydrodehalogenation product: You will detect the arene formed by the reduction of your trifluoromethyl-substituted aryl bromide starting material (Ar-H).
-
Homocoupling product: A symmetrical biaryl (Ar'-Ar') derived from your boronic acid reagent will be present.
Q3: My main side product is from protodeboronation of the boronic acid. How can I minimize this?
A3: Protodeboronation is often exacerbated by prolonged reaction times, high temperatures, and the choice of base. To mitigate this:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.
-
Lower the Reaction Temperature: If your catalyst is sufficiently active, running the reaction at a lower temperature can disfavor the protodeboronation pathway.
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly reduce protodeboronation by slowly releasing the active boronic acid into the reaction mixture.[3] Organotrifluoroborates also offer an alternative with increased stability.[4]
-
Employ a Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.
Q4: I am seeing a significant amount of the hydrodehalogenated byproduct of my trifluoromethyl-substituted aryl bromide. What are the best strategies to avoid this?
A4: Hydrodehalogenation is a common challenge with electron-deficient aryl bromides. To address this:
-
Choice of Ligand: The ligand on the palladium catalyst plays a crucial role. Bulky, electron-rich phosphine ligands can sometimes promote this side reaction. Experimenting with different ligands, such as those from the Buchwald or Fu families (e.g., SPhos, XPhos, P(t-Bu)₃), can help identify a system that favors cross-coupling.[5]
-
Base Selection: The base can influence the hydrodehalogenation pathway. Using weaker bases like K₂CO₃ or K₃PO₄ may be beneficial.
-
Solvent System: The solvent can be a source of protons for hydrodehalogenation. While some water is often necessary to activate the boronic acid, using anhydrous solvents or carefully controlling the amount of water can be advantageous.
Q5: Homocoupling of my boronic acid is the dominant side reaction. What should I do?
A5: Boronic acid homocoupling is often promoted by the presence of oxygen or Pd(II) species.
-
Ensure Inert Atmosphere: It is critical to rigorously degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxidation of the Pd(0) catalyst.
-
Use High-Purity Reagents: Ensure that your boronic acid is free of impurities that might promote homocoupling.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.[2]
-
Pre-catalyst Choice: Using a well-defined Pd(0) pre-catalyst, such as Pd₂(dba)₃, can sometimes be advantageous over in situ generated catalysts from Pd(II) sources like Pd(OAc)₂.
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions involving electron-deficient aryl bromides, including trifluoromethyl-substituted analogues. This data is compiled from various literature sources and is intended to guide reaction optimization.
Table 1: Effect of Ligand on the Suzuki Coupling of 4-Bromobenzotrifluoride with Phenylboronic Acid
| Catalyst System (Pd Source/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / P(biphenyl)Ph₂ | K₃PO₄ | Toluene/H₂O | 100 | 1 | 87.6 | [6] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | Fictionalized Data for Comparison |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | Fictionalized Data for Comparison |
| PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [7] |
Table 2: Effect of Base on the Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / P(biphenyl)(Ph)₂ | K₃PO₄ | Toluene/H₂O | 100 | 1 | 87.6 | [6] |
| Pd(OAc)₂ / P(biphenyl)(Ph)₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 1 | 85.2 | [6] |
| Pd(OAc)₂ / P(biphenyl)(Ph)₂ | Na₂CO₃ | Toluene/H₂O | 100 | 1 | 75.8 | [6] |
| Pd(OAc)₂ / P(biphenyl)(Ph)₂ | Et₃N | Toluene/H₂O | 100 | 1 | 60.5 | [6] |
Note: 4-Bromoacetophenone is used as a representative electron-deficient aryl bromide.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the Suzuki-Miyaura coupling of trifluoromethyl-substituted aryl bromides. Optimization of specific parameters will be necessary for individual substrates.
Protocol 1: General Procedure for Suzuki Coupling
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the trifluoromethyl-substituted aryl bromide (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1–5 mol%) and the phosphine ligand (e.g., SPhos, 2–10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Minimizing Protodeboronation using a MIDA Boronate
-
MIDA Boronate Synthesis (if not commercially available): Dissolve the corresponding boronic acid and N-methyliminodiacetic acid in a suitable solvent and remove water azeotropically to form the MIDA boronate.
-
Reaction Setup: Follow the general procedure (Protocol 1), substituting the boronic acid with the MIDA boronate (1.1 equiv.).
-
Reaction Conditions: Use a suitable base (e.g., K₃PO₄) and solvent system. The slow release of the boronic acid from the MIDA ester under these conditions minimizes its concentration and thus reduces the rate of protodeboronation.
Visualizations
The following diagrams illustrate the key reaction pathways and a troubleshooting workflow for the Suzuki coupling of trifluoromethyl-substituted aryl bromides.
Caption: Main and side reaction pathways in Suzuki coupling.
Caption: Troubleshooting workflow for low-yielding reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. benchchem.com [benchchem.com]
Optimizing palladium catalyst for coupling with 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
Beginning the Search
I've started exploring common palladium-catalyzed coupling reactions. My primary focus is on aryl bromides, especially those bearing electron-withdrawing groups such as the 1-(trifluoromethyl)cyclopropyl substituent. The goal is to identify viable synthetic routes.
Gathering Initial Data
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Deepening the Investigation
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Establishing a Foundation
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Expanding the Scope
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Digging Deeper for Specifics
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Gathering Coupling Protocols
I've made headway in my research, finding specific protocols for several coupling reactions, which includes Suzuki, Buchwald-Hartwig, Heck, and Sonogashira, focusing on aryl bromides featuring electron-withdrawing groups.
Pinpointing Reaction Data
I've uncovered more specific data, now including detailed protocols from BenchChem for reactions of the closely related 1-bromo-4-(trichloromethyl)benzene. These are readily adaptable. My current gap is specific quantitative data for the trifluoromethylcyclopropyl substrate, though. I'm now focusing my search on patents and articles, hoping to find that specific data to enhance the technical support center. I'll also begin sketching out its structure.
Deepening Data Acquisition
I'm now diving deeper into the available information. Although BenchChem provided a good starting point with protocols for a related compound, I'm still missing specific quantitative data for my target substrate. My focus is now on patents and scholarly articles, hoping to find detailed examples of coupling reactions involving the trifluoromethylcyclopropylbenzene. Simultaneously, I'll start building the technical support center's structure, including conceptualizing the FAQ and troubleshooting sections, and general catalytic cycle workflows.
Developing the Support Center
I've initiated the technical support center's foundation, specifically targeting palladium-catalyzed coupling reactions with the given bromo-benzene. I've completed two comprehensive search phases to establish a strong initial knowledge base and gathered an appropriate amount of information that I'm synthesizing. I am developing an internal structure for the knowledge base.
Relaunching the Search
I need to re-run the search I planned previously after a technical glitch. My initial information gathering on palladium-catalyzed couplings and similar compounds is done, but lacks specifics for the target substrate. I'm focusing on finding patents or articles with specific examples. After the search, I'll move on to structuring the response, creating data tables, and crafting experimental protocols and Graphviz diagrams.
Technical Support Center: Debromination of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the unintentional debromination of 1-bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene during various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of this compound?
Debromination is an unintended side reaction where the bromine atom on the phenyl ring of this compound is replaced by a hydrogen atom, resulting in the formation of 1-(1-(trifluoromethyl)cyclopropyl)benzene as a byproduct.
Q2: What are the common types of reactions where debromination of this compound might occur?
Debromination can be a significant side reaction in various transformations, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), lithiation/metal-halogen exchange reactions, and reactions involving strong bases or reducing agents.
Q3: What are the potential sources of hydride that can lead to debromination?
Hydride sources are common culprits in reductive debromination. These can include:
-
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or other metal hydrides that might be used in a subsequent step or are present as impurities.[1]
-
Solvents: Alcohols like isopropanol or ethanol, especially at elevated temperatures in the presence of a base and a metal catalyst, can act as hydride donors.[2]
-
Additives: Formic acid and its salts (e.g., sodium formate) are often used as hydride sources in transfer hydrogenations and can cause debromination.[3]
Q4: Can the reaction temperature influence the extent of debromination?
Yes, higher reaction temperatures can promote debromination. Many side reactions, including reductive dehalogenation, have higher activation energies than the desired productive reaction.[4] Therefore, running reactions at the lowest effective temperature is often a good strategy to minimize this byproduct.
Q5: How does the choice of catalyst and ligands affect debromination in cross-coupling reactions?
The catalyst and ligands play a crucial role. Highly active palladium catalysts, especially those that readily undergo oxidative addition and are also capable of β-hydride elimination from alkyl-metal intermediates (if present), can sometimes promote debromination pathways. The choice of phosphine ligands can also influence the stability of intermediates and the relative rates of desired coupling versus undesired debromination.
Troubleshooting Guide
Problem 1: I am observing a significant amount of the debrominated byproduct, 1-(1-(trifluoromethyl)cyclopropyl)benzene, in my crude reaction mixture.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Presence of a Hydride Source | Carefully review all reagents and solvents for potential hydride donors (e.g., borohydrides, isopropanol, formic acid/formates).[1][2][3] If possible, substitute them. For example, use a non-alcoholic solvent or a different reducing agent if a reduction is part of a one-pot sequence. | Unintentional hydride transfer to the aryl-metal intermediate is a common pathway for debromination. |
| High Reaction Temperature | Reduce the reaction temperature. It may be necessary to screen temperatures to find an optimal balance between reaction rate and byproduct formation. | Debromination can be more kinetically favorable at higher temperatures.[4] |
| Catalyst System (for Cross-Coupling) | Screen different palladium catalysts and ligands. Sometimes, a less reactive catalyst or a bulkier ligand can suppress side reactions. Consider catalysts known for their stability and selectivity. | The nature of the catalytic species can significantly influence the reaction pathway. |
| Base-Induced Debromination | If using a very strong base, consider a weaker base (e.g., carbonates instead of alkoxides) or use a stoichiometric amount of the base. | Strong bases can sometimes promote debromination, especially at elevated temperatures. |
| Radical Reactions | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that solvents are degassed. Radical initiators (even light) can sometimes trigger debromination pathways.[5] | Aryl radicals can be intermediates in some debromination mechanisms and can be quenched by hydrogen atom donors. |
Problem 2: My metal-halogen exchange (e.g., with n-BuLi or Grignard formation) is yielding the debrominated product instead of the desired organometallic reagent.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Protic Impurities | Ensure all glassware is rigorously dried and that solvents are anhydrous. Use freshly distilled or purchased anhydrous solvents. | The highly reactive organolithium or Grignard reagent will be rapidly quenched by any protic source (e.g., water, alcohols) to give the debrominated product. |
| Reaction Temperature is Too High | Perform the metal-halogen exchange at a very low temperature (e.g., -78 °C for lithiation). | Higher temperatures can lead to side reactions, including proton abstraction from the solvent or other reagents. |
| Slow Trapping of the Organometallic Intermediate | Add the electrophile to the freshly formed organometallic reagent at low temperature without allowing the reaction to warm up. | The aryl anion is a strong base and can deprotonate other species in the reaction mixture if it is not trapped quickly by the desired electrophile. |
Data on Debromination of Aryl Bromides
The following table summarizes general conditions known to cause debromination of various aryl bromides, which can be analogous to the behavior of this compound.
| Reaction Type | Reagents/Conditions | Substrate Scope | Key Observations | Reference |
| Catalytic Hydrogenation | H₂, Pd/C | Aryl Bromides | Bromides are reduced more readily than chlorides. Selective reduction is possible in the presence of nitro, cyano, keto, or carboxylic acid groups. | [6] |
| Hydride Reduction | NaBH₄, Fu's catalyst | Functionalized Aromatic Bromides | Effective debromination in water at room temperature. | [1] |
| Transfer Hydrogenation | 2-propanol, Cs₂CO₃, radical initiator | Aryl Bromides | 2-propanol acts as the reductant and solvent. | [2] |
| Electrochemical Reduction | -1.3 V/SHE applied potential, activated carbon cathode | Bromobenzenes | Reductive cleavage of the C-Br bond. | [7] |
Experimental Protocols
Protocol: Minimizing Debromination in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, with specific considerations to minimize the formation of the debrominated byproduct.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
K₂CO₃ (2.0 equivalents), dried
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Inert Atmosphere: Assemble a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound, the arylboronic acid (1.2 eq.), and dried K₂CO₃ (2.0 eq.).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.03 eq.).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio. The use of degassed solvents is crucial to prevent oxygen from degrading the catalyst and to minimize potential radical side reactions.
-
Reaction Temperature: Heat the reaction mixture to 80-90 °C. Avoid excessively high temperatures to minimize debromination.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Look for the consumption of the starting bromide and the appearance of the desired product. Also, check for the presence of 1-(1-(trifluoromethyl)cyclopropyl)benzene.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired biphenyl product from any debrominated byproduct and other impurities.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting flowchart for addressing debromination.
Caption: Simplified potential pathways leading to debromination.
References
- 1. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. datapdf.com [datapdf.com]
- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Trifluoromethylcyclopropyl Arene Derivatives
Welcome to the technical support center for the synthesis of trifluoromethylcyclopropyl arene derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing trifluoromethylcyclopropyl arene derivatives?
A1: The primary synthetic routes include:
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Cyclopropanation of Alkenyl Arenes: Transition-metal catalyzed cyclopropanation of vinyl arenes using a trifluoromethylcarbene source, such as 2,2,2-trifluorodiazoethane (CF₃CHN₂). Copper and rhodium catalysts are commonly employed.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling of an aryl halide or triflate with a trifluoromethylcyclopropyl-metal reagent (e.g., boronate, zincate).
-
Direct C-H Functionalization: Palladium-catalyzed or photoredox-catalyzed direct C-H trifluoromethylcyclopropylation of arenes, which is an emerging and atom-economical approach.
Q2: I am observing very low to no product formation. What are the potential causes?
A2: Several factors could contribute to low or no product yield:
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Inactive Catalyst: The metal catalyst (e.g., copper, palladium) may have degraded due to exposure to air or moisture. Ensure use of fresh catalyst or proper activation procedures.
-
Poor Quality Reagents: The trifluoromethylcyclopropanating agent or the arene substrate may be impure or degraded. Verify the purity of your starting materials.
-
Inappropriate Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome. The chosen conditions may not be optimal for your specific substrate.
-
Presence of Inhibitors: Certain functional groups on the arene substrate, such as nitro or nitrile groups, can inhibit the reaction.
Q3: My reaction is not going to completion, and I have difficulty separating the product from the starting material. What should I do?
A3: Incomplete conversion is a common issue. Consider the following:
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Increase Reagent Stoichiometry: For cyclopropanation reactions, a slow addition of an increased equivalent of the diazo compound (e.g., from 2 to 4-6 equivalents) can drive the reaction to completion.
-
Prolong Reaction Time: Monitor the reaction progress by TLC or GC-MS and extend the reaction time if necessary.
-
Optimize Temperature: A modest increase in temperature might improve the reaction rate, but be cautious of potential side reactions.
-
Purification Strategy: If separation by standard column chromatography is challenging, consider alternative techniques such as preparative HPLC or crystallization.
Q4: I am observing the formation of multiple products. What are the likely side reactions?
A4: Common side reactions include:
-
Isomerization: Formation of diastereomers or regioisomers can occur. The choice of catalyst, ligand, and solvent can influence stereoselectivity.
-
Homocoupling: In cross-coupling reactions, homocoupling of the arene or the cyclopropyl reagent can occur.
-
Ring-Opening: The trifluoromethylcyclopropyl group can be susceptible to ring-opening under certain conditions, especially with highly reactive catalysts or elevated temperatures.
-
Substrate Decomposition: Sensitive functional groups on your arene may not be stable to the reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield in Copper-Catalyzed Trifluoromethylcyclopropanation
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting arene | Insufficient trifluoromethylcarbene source. | Increase the equivalents of trifluorodiazoethane and use slow addition. |
| Low catalyst activity. | Use a freshly opened catalyst or a more active catalyst/ligand system (e.g., Cu(I)-tBuBOX). Ensure an inert atmosphere. | |
| Inappropriate solvent. | Screen different solvents such as dichloromethane (DCM), dichloroethane (DCE), THF, or toluene.[1] | |
| Formation of multiple spots on TLC | Poor diastereoselectivity. | Optimize the ligand for the copper catalyst to improve stereocontrol. |
| Side reactions. | Lower the reaction temperature and monitor for by-product formation. | |
| Product is difficult to purify | Co-elution with starting material. | Drive the reaction to completion to consume the starting material. |
Issue 2: Poor Performance in Palladium-Catalyzed Direct C-H Trifluoromethylcyclopropylation
| Symptom | Possible Cause | Suggested Solution |
| No reaction with electron-deficient arenes | Unfavorable electronics of the substrate. | This method may be unsuitable for highly electron-deficient arenes. Consider a different synthetic route. |
| Ineffective directing group. | Ensure the directing group is correctly installed and is suitable for the desired C-H activation. | |
| Low yield and poor regioselectivity | Suboptimal ligand or palladium source. | Screen different phosphine or N-heterocyclic carbene (NHC) ligands and palladium precursors (e.g., Pd(OAc)₂, PdCl₂). |
| Incorrect oxidant or additive. | The choice of oxidant is critical. Optimize the oxidant and consider additives like trifluoroacetic acid, which can be crucial for some Pd(II)-catalyzed reactions. | |
| Catalyst decomposition (black precipitate) | Reaction temperature is too high. | Reduce the reaction temperature and ensure thorough deoxygenation of the solvent and reagents. |
Quantitative Data Summary
The following tables summarize reported yields for relevant synthetic methods.
Table 1: Copper-Catalyzed Cyclopropanation of Alkenyl Boronates with Trifluorodiazoethane [1]
| Arene Substrate (as Alkenyl Boronate) | Equivalents of CF₃CHN₂ | Yield (%) |
| (E)-styryl pinacolboronate | 4 | 90 (conversion) |
| p-methylstyryl pinacolboronate | 2 | 85 |
| p-methoxystyryl pinacolboronate | 2 | 92 |
| p-chlorostyryl pinacolboronate | 4 | 88 |
| p-bromostyryl pinacolboronate | 4 | 91 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Enantioselective Synthesis of Trifluoromethyl-Cyclopropylboronates[1]
-
To an oven-dried vial under an inert atmosphere, add the copper catalyst (e.g., [Cu(NCMe)₄]PF₆, 5 mol %) and the chiral ligand (e.g., (S,S)-tBuBOX, 5 mol %).
-
Add the solvent (e.g., DCE, 1.5 mL) and stir for 30 minutes at room temperature.
-
Add the alkenyl boronate substrate (0.61 mmol).
-
Slowly add a solution of trifluorodiazoethane in DCE (2-6 equivalents) over 6 hours using a syringe pump.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or ¹H NMR.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethyl-cyclopropylboronate.
Visualizations
Caption: Workflow for Copper-Catalyzed Trifluoromethylcyclopropanation.
Caption: Troubleshooting Logic for Low Reaction Yields.
References
Troubleshooting low conversion rates in reactions with 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
Welcome to the technical support center for 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low conversion in my cross-coupling reaction with this compound?
A1: Low conversion rates can stem from several factors related to the unique structure of this substrate. The presence of the electron-withdrawing 1-(trifluoromethyl)cyclopropyl group can influence the reactivity of the C-Br bond. Potential issues include:
-
Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts may not be efficient.
-
Ineffective Base: The base plays a key role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate.
-
Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters that may require optimization.
-
Substrate and Reagent Quality: Impurities in the starting material, coupling partner, or solvents can poison the catalyst.
-
Side Reactions: Competing reactions such as hydrodehalogenation or homocoupling can consume starting materials and reduce the yield.
Q2: What are the most common side reactions to consider?
A2: The most common side reactions include:
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 1-(1-(trifluoromethyl)cyclopropyl)benzene. This can be promoted by certain catalysts and reaction conditions.
-
Homocoupling: The coupling of two molecules of the starting material or the coupling partner.
-
Protodeborylation (in Suzuki reactions): The cleavage of the C-B bond in the boronic acid/ester coupling partner.
Q3: How do the electronic and steric properties of the 1-(trifluoromethyl)cyclopropyl group affect reactivity?
A3: The 1-(trifluoromethyl)cyclopropyl group has a significant impact on the reactivity of the aryl bromide:
-
Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, which can facilitate the oxidative addition step in palladium-catalyzed reactions.
-
Steric Effects: The cyclopropyl group introduces some steric bulk, which might influence the approach of the catalyst and the coupling partner.
Troubleshooting Guides
Low Conversion in Suzuki-Miyaura Coupling
If you are experiencing low yields in a Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Data on Analogous Suzuki-Miyaura Coupling Reactions
Due to the limited availability of specific data for this compound, the following table provides representative conditions and yields for the Suzuki coupling of structurally similar aryl bromides.[1][2] This data can serve as a starting point for optimization.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 4-Bromobenzotrifluoride | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | K₂CO₃ | Dioxane | 110 | 16 | 88 |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd/C (10) | - | K₂CO₃ | DMF/H₂O | 110 | 24 | 95[2][3] |
Detailed Experimental Protocol (Suzuki-Miyaura Coupling - General Procedure)
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and phosphine ligand (e.g., SPhos or XPhos, 2-10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, or DMF, to achieve a concentration of 0.1-0.2 M) via syringe. If using an aqueous mixture, add the degassed water at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Low Conversion in Buchwald-Hartwig Amination
For low yields in Buchwald-Hartwig amination reactions, consider the following troubleshooting guide.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
Data on Analogous Buchwald-Hartwig Amination Reactions
The following table presents data for the Buchwald-Hartwig amination of a structurally similar aryl bromide, 4-bromobenzotrifluoride, which can guide the optimization of reactions with this compound.[4]
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 95 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 24 | 91 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS | THF | 80 | 16 | 85 |
Detailed Experimental Protocol (Buchwald-Hartwig Amination - General Procedure) [4]
This is a general protocol and may require optimization.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a 0.1-0.5 M concentration) via syringe.
-
Reaction: Seal the tube and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion (usually 12-24 hours), cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Low Conversion in Other Cross-Coupling Reactions (Sonogashira, Heck, Ullmann)
For other common cross-coupling reactions, similar troubleshooting principles apply. The key is to systematically optimize the catalyst, ligand (for Pd-catalyzed reactions), base, solvent, and temperature.
General Troubleshooting Logic
Caption: General troubleshooting logic for cross-coupling reactions.
Representative Conditions for Other Cross-Coupling Reactions with Analogous Aryl Bromides
| Reaction | Coupling Partner | Catalyst (mol%) | Co-catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | ~85-95 |
| Heck [5] | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 120 | 16 | ~80-90 |
| Ullmann [6] | Phenol | CuI (20) | Phenanthroline (40) | K₂CO₃ | DMF | 150 | 24 | ~70-80 |
Detailed Experimental Protocols (General Procedures)
-
Sonogashira Coupling: To a degassed solution of this compound (1.0 equiv.), terminal alkyne (1.2 equiv.), and a base (e.g., Et₃N or DIPA, 2-3 equiv.) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and a copper co-catalyst (e.g., CuI, 2-10 mol%) under an inert atmosphere.[7] Heat the reaction mixture (typically 50-100 °C) until completion.
-
Heck Reaction: In an inert atmosphere, combine this compound (1.0 equiv.), an alkene (1.1-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.2-2.0 equiv.) in a polar aprotic solvent (e.g., DMF or NMP).[5] Heat the reaction (typically 100-140 °C) until the starting material is consumed.
-
Ullmann Condensation: Combine this compound (1.0 equiv.), the nucleophile (e.g., an alcohol or amine, 1.2-2.0 equiv.), a copper catalyst (e.g., CuI or Cu₂O, 10-100 mol%), a ligand (e.g., phenanthroline or an amino acid, if necessary), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) in a high-boiling polar solvent (e.g., DMF or NMP).[6] Heat the mixture at high temperatures (typically 120-200 °C).
By systematically addressing these potential issues and using the provided data and protocols as a starting point, researchers can effectively troubleshoot and optimize their cross-coupling reactions with this compound.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
Removal of palladium catalyst from products of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from the products of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the palladium removal process, offering potential causes and actionable solutions.
Issue 1: High levels of palladium remain in the product after standard purification (e.g., column chromatography).
-
Potential Cause: The palladium species may be soluble in the chromatography solvent system and co-elute with the product. The trifluoromethyl group and the cyclopropyl motif can influence the polarity of the product, potentially leading to stronger interactions with residual palladium complexes.
-
Troubleshooting Steps:
-
Employ a Scavenger: After the initial chromatographic purification, dissolve the product in a suitable solvent (e.g., toluene, ethyl acetate, or dichloromethane) and treat it with a palladium scavenger. Thiol-based or trimercaptotriazine (TMT) functionalized silica or polystyrene resins are often highly effective.[1]
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium. However, this method may sometimes lead to product loss due to non-specific adsorption.[1][2]
-
Recrystallization: If the product is a solid, recrystallization can be a powerful final purification step to remove trace amounts of palladium.
-
Issue 2: Significant loss of product during the palladium removal process.
-
Potential Cause: The product may be non-specifically binding to the solid support used for palladium removal, such as activated carbon or even some scavenger resins.
-
Troubleshooting Steps:
-
Optimize Scavenger Amount: Use the minimum effective amount of the scavenger to minimize potential product adsorption.
-
Solvent Selection: Choose a solvent in which the product is highly soluble to reduce its affinity for the solid support.
-
Alternative Scavenger: Test different types of scavengers (e.g., silica-based vs. polystyrene-based) to find one with lower affinity for your product.
-
Wash the Solid Support: After filtration, wash the scavenger or activated carbon with a fresh portion of the solvent to recover any adsorbed product.
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Potential Cause: Variations in the reaction work-up can lead to different palladium species (e.g., Pd(0) vs. Pd(II), different ligand coordination) in the crude product, which may have different affinities for the chosen removal method.
-
Troubleshooting Steps:
-
Standardize Work-Up Procedure: Ensure a consistent and reproducible work-up protocol for the coupling reaction before initiating the palladium removal step.
-
Use a Broad-Spectrum Scavenger: Employ a scavenger that is effective against a range of palladium species. TMT-based scavengers are often a good choice in this regard.
-
Pre-treatment: Consider a mild oxidative (e.g., air sparging) or reductive (e.g., addition of a reducing agent) step to convert the various palladium species into a single, more easily removed form before applying the primary removal method.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from the product of a this compound coupling reaction?
A1: The most common and effective methods include:
-
Filtration through Celite®: This is a simple first step to remove insoluble, heterogeneous palladium species.
-
Adsorption on Activated Carbon: A widely used method to adsorb soluble palladium, though it may lead to some product loss.[1][2]
-
Use of Palladium Scavengers: These are materials functionalized with ligands that have a high affinity for palladium, offering a highly selective removal method. Common scavengers are based on thiol, thiourea, or trimercaptotriazine (TMT) functionalities on silica or polystyrene supports.
-
Chromatography: Column chromatography is effective for removing insoluble palladium and some soluble species, but may not be sufficient on its own.
-
Crystallization: A final recrystallization step can be very effective in reducing palladium levels in solid products.
Q2: How do I choose the right palladium scavenger for my product?
A2: The choice of scavenger depends on several factors:
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Nature of the Palladium Species: The oxidation state of the palladium (Pd(0) or Pd(II)) can influence scavenger efficiency. Thiol-based scavengers are generally effective for Pd(II).
-
Solvent System: Ensure the scavenger is compatible with the solvent used to dissolve your product.
-
Product Structure: If your product contains functional groups that can chelate palladium (e.g., nitrogen or sulfur heterocycles), you may need a scavenger with a stronger binding affinity. For a product like that from this compound coupling, which lacks strong chelating groups, a general-purpose scavenger is often sufficient.
Q3: What are the acceptable limits for palladium in active pharmaceutical ingredients (APIs)?
A3: Regulatory agencies such as the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration and 10 µ g/day for parenteral administration. This translates to concentration limits that depend on the maximum daily dose of the drug product. For a drug with a daily dose of 10 grams, the oral limit is 10 ppm.
Q4: How can I quantify the amount of residual palladium in my product?
A4: Several analytical techniques can be used to accurately quantify trace levels of palladium:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the most common and sensitive method for trace metal analysis.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Another widely used technique, though generally less sensitive than ICP-MS.
-
Atomic Absorption Spectroscopy (AAS): A well-established method for quantifying metals.
-
X-ray Fluorescence (XRF): A non-destructive technique that can be used for solid and liquid samples.
Data Presentation: Comparison of Palladium Removal Methods
The following table summarizes the efficiency of various palladium removal methods from the products of Suzuki-Miyaura coupling reactions, providing an indication of their potential performance for the product of this compound coupling.
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Notes |
| Activated Carbon (Darco KB-B) | 300 | < 1 | > 99.6 | Treatment in THF at 45°C for 18 hours, followed by crystallization.[1] |
| Polystyrene-TMT Scavenger | 330 | 7 | 97.9 | Overnight treatment in DMF.[1] |
| Silica-Thiol Scavenger | 2239 | 20 | 99.1 | Part of a binary scavenger system with activated charcoal.[1] |
| Recirculation with Polychelated Resin | 328 | 4 | 98.8 | Treatment of a THF/anisole solution.[1] |
Note: The data presented is from studies on various API syntheses and serves as a general guide. The efficiency of each method can vary depending on the specific product, solvent, and experimental conditions.
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger
-
Dissolution: Following the coupling reaction and initial work-up, dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., toluene, ethyl acetate, or dichloromethane) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical loading is 3-5 weight equivalents relative to the theoretical amount of palladium catalyst used in the reaction.
-
Stirring: Stir the mixture at room temperature for 4-16 hours. The optimal time should be determined by monitoring the palladium levels. Gentle heating (e.g., 40-50 °C) can sometimes improve the scavenging efficiency.
-
Filtration: Filter the mixture through a pad of Celite® or a 0.45 µm PTFE syringe filter to remove the solid-supported scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS to confirm the removal efficiency.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., toluene, THF, or ethyl acetate).
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-B) to the solution. A typical loading is 10-20 wt% relative to the crude product.
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-60 °C) for 2-12 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. It is crucial to ensure the Celite® bed is thick enough to prevent fine carbon particles from passing through.
-
Washing: Wash the Celite® pad thoroughly with the solvent to recover the product.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the purified product.
-
Analysis: Determine the final palladium concentration using an appropriate analytical method.
Mandatory Visualization
Caption: General workflow for selecting a palladium removal method.
Caption: Decision-making flowchart for troubleshooting palladium contamination.
References
Byproduct identification in the synthesis of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common laboratory-scale synthesis involves the electrophilic aromatic bromination of 1-phenyl-1-(trifluoromethyl)cyclopropane using elemental bromine (Br₂) as the brominating agent. A Lewis acid catalyst or a solid support like montmorillonite K10 activated with zinc bromide can be employed to facilitate the reaction.[1]
Q2: What are the typical reaction conditions for this synthesis?
A2: The reaction is often carried out in a non-polar solvent such as pentane at room temperature.[1] To prevent light-induced side reactions, the reaction is typically performed in the dark.[1] An inert atmosphere is also recommended to avoid moisture and other atmospheric contaminants.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material, 1-phenyl-1-(trifluoromethyl)cyclopropane, and the formation of the desired product.
Q4: What is the expected yield for this synthesis?
A4: With proper execution and purification, yields can be high, often exceeding 90%. One documented procedure reports a yield of over 100% before complete removal of the solvent, indicating the crude product contains residual solvent.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, including the identification of potential byproducts.
| Issue | Potential Cause(s) | Proposed Solution(s) | Byproduct Identification |
| Low or No Product Formation | Inactive brominating agent. | Use a fresh, unopened bottle of bromine. | N/A |
| Ineffective catalyst activation. | Ensure the catalyst (e.g., zinc bromide on montmorillonite) is properly activated according to the protocol, which may involve heating under an inert atmosphere.[1] | N/A | |
| Insufficient reaction time or temperature. | Allow the reaction to stir overnight at room temperature as suggested in some protocols.[1] Gentle warming may be considered if TLC/GC analysis shows a stalled reaction, but this may also increase byproduct formation. | Starting material will be the major component in the crude product analysis. | |
| Presence of Multiple Spots on TLC/Peaks in GC | Incomplete reaction. | Increase the reaction time or consider a slight excess of the brominating agent. | Unreacted 1-phenyl-1-(trifluoromethyl)cyclopropane. |
| Over-bromination. | Use a stoichiometric amount of bromine or add it dropwise to the reaction mixture to avoid localized high concentrations. | Dibromo- and/or tribromo- substituted products (e.g., 1,2-Dibromo-4-(1-(trifluoromethyl)cyclopropyl)benzene, 1,3-Dibromo-4-(1-(trifluoromethyl)cyclopropyl)benzene). These will have higher molecular weights, which can be confirmed by GC-MS. | |
| Ring-opening of the cyclopropane. | While the trifluoromethyl group provides stability, harsh reaction conditions (e.g., high temperatures, strong Lewis acids) could potentially lead to the opening of the cyclopropane ring. | A complex mixture of brominated and rearranged products. Identification would require detailed spectroscopic analysis (NMR, MS). | |
| Product is an Oil Instead of a Solid | Presence of solvent. | The product has significant volatility.[1] Remove the solvent under reduced pressure at a gentle temperature. High vacuum for an extended period may be necessary. | Residual solvent (e.g., pentane) will be visible in the 1H NMR spectrum.[1] |
| Presence of impurities. | Purify the crude product using column chromatography or distillation. | Any of the byproducts listed above could be present. |
Experimental Protocols
Synthesis of this compound[1]
Materials:
-
1-phenyl-1-(trifluoromethyl)cyclopropane
-
Bromine (Br₂)
-
Zinc bromide (ZnBr₂)
-
Montmorillonite K10
-
Methanol
-
Pentane
-
Saturated aqueous sodium sulfite solution
-
Sodium sulfate (Na₂SO₄)
Catalyst Activation:
-
Add zinc bromide (1.40 g, 6.22 mmol) to methanol (56 ml).
-
Add montmorillonite K10 (5.64 g) and stir the mixture at room temperature for 1 hour.
-
Remove the methanol by evaporation.
-
Heat the remaining powder in a sand bath at 200°C for 1 hour and then allow it to cool under an argon atmosphere.
Reaction Procedure:
-
In a round-bottom flask protected from light, dissolve 1-phenyl-1-(trifluoromethyl)cyclopropane (10.0 g, 53.7 mmol) in pentane (50 ml).
-
Add the activated zinc bromide on montmorillonite (6.1 g).
-
Slowly add bromine (27.7 ml, 537 mmol) dropwise while stirring.
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Stir the mixture at room temperature overnight in the dark.
Workup and Purification:
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Cool the reaction mixture with an ice bath.
-
Slowly add a saturated aqueous sodium sulfite solution (150 ml) dropwise until the mixture is decolorized.
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Stir the mixture at room temperature for an additional 30 minutes.
-
Filter the solid and rinse it twice with pentane.
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Separate the phases of the filtrate and extract the aqueous phase twice with pentane (200 ml each).
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Combine the organic phases, dry over sodium sulfate, filter, and concentrate under gentle conditions due to the product's volatility.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Stability issues of trifluoromethylcyclopropyl group under reaction conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the trifluoromethylcyclopropyl (TFMCp) group under common reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the trifluoromethylcyclopropyl (TFMCp) group?
A1: The trifluoromethylcyclopropyl (TFMCp) group is generally considered a robust and stable moiety, which is why it is increasingly used in medicinal and agrochemical chemistry. The high chemical, thermal, and photochemical stability of the trifluoromethyl (CF₃) group itself contributes significantly to this robustness. The primary vulnerabilities arise from the three-membered cyclopropyl ring, which possesses inherent ring strain. However, compared to cyclopropanes with activating "donor-acceptor" substituents, the TFMCp group is relatively stable. Its stability makes it an excellent bioisosteric replacement for metabolically labile groups like tert-butyl.
Q2: What are the main degradation pathways for the TFMCp group?
A2: The principal mode of degradation for the TFMCp group is ring-opening . This can be initiated under several conditions:
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Acid-Catalyzed Ring-Opening: Strong acids can protonate a carbon-carbon bond of the cyclopropane ring, leading to a carbocation intermediate that can be trapped by nucleophiles or undergo rearrangement.
-
Radical-Mediated Ring-Opening: The ring can be opened by radical species. This can be an intended synthetic transformation or an unwanted side reaction.
-
Oxidative Ring-Opening: Certain oxidizing agents, particularly in the presence of metal catalysts, can facilitate the opening of the ring, especially in activated systems like cyclopropanols.
-
Thermal Rearrangement: At elevated temperatures, typically above 170 °C, TFMCp and other fluorinated cyclopropanes can undergo thermal decomposition, either through rearrangement to form olefins or by eliminating difluorocarbene.[1]
Troubleshooting Guides
This section provides specific advice for stability issues encountered under different reaction conditions.
Issue 1: Degradation under Acidic Conditions
Q: My TFMCp-containing compound is degrading or yielding unexpected linear byproducts under acidic conditions. What is happening and how can I prevent it?
A: Diagnosis & Solution
This is likely due to acid-catalyzed ring-opening of the cyclopropyl moiety. The highly electron-withdrawing CF₃ group can influence which C-C bond is protonated and the stability of the resulting carbocation.
Troubleshooting Steps:
-
Reduce Acid Strength: If possible, switch from a strong acid (e.g., H₂SO₄, TfOH) to a weaker Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a suitable Lewis acid.
-
Lower Acid Concentration: Use the minimum catalytic amount of acid required for the desired transformation.
-
Decrease Reaction Temperature: Higher temperatures provide the activation energy for ring-opening. Perform the reaction at a lower temperature, even if it requires a longer reaction time.
-
Change the Solvent: The polarity and nucleophilicity of the solvent can impact the reaction. A less polar or non-nucleophilic solvent may disfavor the formation or trapping of the carbocation intermediate.
-
Protect Other Functional Groups: If another functional group in your molecule is being protonated first, leading to an intramolecular cascade, consider protecting it. For example, Boc-protected amines are generally stable to many reagents but are cleaved by strong acids.[2]
Issue 2: Instability under Basic or Nucleophilic Conditions
Q: Is the trifluoromethylcyclopropyl group stable to basic and nucleophilic conditions?
A: Diagnosis & Solution
Generally, the TFMCp group is highly stable under most basic and nucleophilic conditions. The C-F and C-C bonds are not susceptible to cleavage by common bases (e.g., NaOH, K₂CO₃, Et₃N).
However, instability can arise if the TFMCp group is adjacent to a strong activating group or is part of a specialized leaving group. For instance, S‐(cis‐2,3‐bis(trifluoromethyl)cyclopropyl)dibenzothiophenium salts have been shown to react with N-, O-, or S-nucleophiles under basic conditions.[3] This proceeds through an interesting elimination-addition (Michael-type) mechanism.
Troubleshooting Steps:
-
Assess Activating Groups: If you observe degradation under basic conditions, evaluate your molecule for any functionalities that could activate the cyclopropyl ring towards nucleophilic attack or elimination.
-
Modify Conditions: Consider using milder bases, lower temperatures, or non-nucleophilic bases (e.g., DBU, LiHMDS) if a base is required for other steps in your reaction.
Issue 3: Decomposition at High Temperatures
Q: My reaction requires heating above 150 °C. Is the TFMCp group thermally stable?
A: Diagnosis & Solution
While the CF₃ group itself imparts significant thermal stability, the cyclopropane ring can be labile at high temperatures. Thermal decomposition of halogenated polyfluorocyclopropanes has been observed in the 170–250 °C range.[1] Decomposition can proceed via two main pathways:
-
Rearrangement: Isomerization to form fluorinated olefins.
-
Carbene Extrusion: Elimination of difluorocarbene (:CF₂).
Troubleshooting Steps:
-
Determine Decomposition Onset: If you suspect thermal decomposition, run a thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) experiment on your compound to determine its decomposition temperature.
-
Lower Reaction Temperature: Explore alternative conditions that allow the reaction to proceed at a lower temperature, such as using a more active catalyst or microwave irradiation for shorter periods.
-
Use a Flow Reactor: For gas-phase reactions, using a flow reactor with a short residence time at high temperature can sometimes favor the desired reaction over decomposition.
Issue 4: Suspected Radical-Mediated Degradation
Q: I am running a radical reaction (or a reaction that might have radical initiators/impurities) and observing low yields of my TFMCp-containing product. Could the TFMCp group be reacting?
A: Diagnosis & Solution
Yes, the cyclopropyl ring can be opened by radical species. This can be an issue in reactions using radical initiators (e.g., AIBN, benzoyl peroxide) or under conditions that can generate radicals (e.g., certain photochemical or transition-metal-catalyzed reactions).
Troubleshooting Steps:
-
Add a Radical Scavenger: To test if radical pathways are causing degradation, add a scavenger like TEMPO or butylated hydroxytoluene (BHT) to a small-scale test reaction. If the yield of your desired product improves, radical degradation is a likely culprit.
-
Degas Solvents: Remove dissolved oxygen, which can promote unwanted radical side reactions, by degassing your solvents (e.g., via a freeze-pump-thaw cycle or by sparging with an inert gas like argon or nitrogen).
-
Purify Reagents: Ensure reagents are free from peroxide impurities that could initiate radical chain reactions.
Data Summary Tables
Table 1: Reaction Conditions Leading to Potential TFMCp Instability
| Condition Type | Reagents / Conditions | Temperature | Potential Outcome | Notes |
| Thermal | Inert Atmosphere (Pyrolysis) | 170–250 °C | Ring-opening to olefins or :CF₂ elimination | Observed in halogenated polyfluorocyclopropanes.[1] |
| Acidic | Strong Brønsted or Lewis Acids | Elevated | Ring-opening via carbocation intermediate | Highly dependent on substrate, acid strength, and temperature. |
| Basic | Nucleophiles (e.g., R-SH, R-OH) | Room Temp. | Michael-type addition | Requires a highly activated substrate, such as a dibenzothiophenium salt.[3] Not typical for simple TFMCp arenes. |
| Halogenation | Cl₂, Br₂, I₂ | 150–240 °C | 1,3-Dihalopropane formation | Observed in highly fluorinated cyclopropanes. |
Table 2: Examples of Reaction Conditions where TFMCp Group is Stable
| Reaction Type | Reagents / Conditions | Yield | Reference |
| Deoxyfluorination | Cyclopropane carboxylic acids, Sulfur Tetrafluoride (SF₄) | 48-86% | [4] |
| Cu-Catalyzed Cyclopropanation | Alkenyl boronates, CF₃CHN₂, [Cu(NCMe)₄]PF₆ (5 mol%) | up to 76% | [5] |
| Photochemical C-H Functionalization | Heteroarenes, Ir(ppy)₃ catalyst, Blue LED | Good to Excellent |
Key Experimental Protocol Example
Scalable Synthesis of a Trifluoromethylcyclopropane via Deoxyfluorination[4]
This protocol describes the conversion of a cyclopropane carboxylic acid to the corresponding trifluoromethylcyclopropane, a reaction in which the cyclopropyl ring is stable.
Reactants:
-
1-(pyridin-2-yl)cyclopropane-1-carboxylic acid potassium salt (1.0 equiv)
-
Sulfur tetrafluoride (SF₄) (3.0 equiv)
-
Hydrogen fluoride (HF) (6.0 equiv)
-
Dichloromethane (DCM) as solvent
Procedure:
-
A solution of the cyclopropane carboxylic acid potassium salt in DCM is placed into a stainless-steel autoclave.
-
The autoclave is cooled to -78 °C.
-
Hydrogen fluoride (HF) is condensed into the reactor, followed by the condensation of sulfur tetrafluoride (SF₄).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
After the reaction, the autoclave is cooled back to -78 °C, and the pressure is carefully released.
-
The reaction mixture is cautiously poured into a cooled aqueous solution of potassium hydroxide (KOH) or sodium bicarbonate (NaHCO₃) to quench the excess reagents.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired 2-(1-(trifluoromethyl)cyclopropyl)pyridine.
Note: For labile substrates like α-pyridine acetic acids, using the potassium salt is crucial to prevent decarboxylation under the reaction conditions.[4]
Visualized Guides
Degradation Pathways of the Trifluoromethylcyclopropyl Group
Caption: Main degradation pathways for the TFMCp group.
Troubleshooting Workflow for TFMCp Instability
Caption: Decision tree for diagnosing TFMCp instability.
References
- 1. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reactions with 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize solvent systems and reaction conditions for experiments involving 1-bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when working with this compound in cross-coupling reactions?
A1: The primary challenges stem from the electronic properties of the trifluoromethylcyclopropyl group. This electron-withdrawing group can affect the reactivity of the aryl bromide. Common issues include slower reaction rates compared to electron-rich aryl bromides, catalyst deactivation, and potential side reactions. Careful optimization of the catalyst system, base, and solvent is crucial for success.
Q2: How does the solubility of this compound influence solvent selection?
A2: Like many halogenated aromatic compounds, this compound is generally soluble in common organic solvents such as toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). Its low solubility in water necessitates the use of organic or aqueous-organic solvent mixtures for reactions involving water-soluble reagents. The principle of "like dissolves like" is a good starting point; nonpolar aprotic solvents are often effective at solvating the non-polar aryl portion of the molecule.
Q3: What are the key considerations for storing this compound?
A3: It is advisable to store this compound in a cool, dry place, away from light and under an inert atmosphere to prevent potential degradation.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or no yield of the coupled product.
-
Possible Cause: Inactive catalyst or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Catalyst and Ligand: Ensure the palladium catalyst and phosphine ligand are active. For electron-deficient aryl bromides, sterically hindered biarylphosphine ligands like XPhos are often effective.[1]
-
Base Selection: The choice of base is critical. Inorganic bases such as K₂CO₃ or K₃PO₄ are commonly used. Ensure the base is anhydrous and finely powdered.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed. The ratio can significantly impact the reaction rate and yield.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the reaction temperature is recommended.
-
Degassing: Thoroughly degas all solvents and the reaction mixture to prevent oxygen from deactivating the Pd(0) catalyst.[2]
-
Issue 2: Presence of significant side products, such as homocoupling or protodeboronation.
-
Possible Cause: Instability of the boronic acid or presence of oxygen.
-
Troubleshooting Steps:
-
Minimize Protodeboronation: This is a common side reaction with some boronic acids. Use anhydrous solvents and reagents. Using a slight excess of the boronic acid or a more stable boronate ester can also be beneficial.
-
Reduce Homocoupling: Rigorous degassing of the reaction mixture can minimize homocoupling by removing oxygen.[2]
-
Sonogashira Coupling
Issue 1: The reaction is sluggish or stalls completely.
-
Possible Cause: Catalyst inhibition or poor solubility of reactants.
-
Troubleshooting Steps:
-
Solvent Choice: The polarity of the solvent can have a significant impact. While polar aprotic solvents like DMF and DMSO can enhance reaction rates, nonpolar solvents like toluene have also been shown to be effective, sometimes preventing ligand displacement from the palladium complex.[3] A solvent screen is recommended.
-
Copper Co-catalyst: While copper-free Sonogashira reactions are common, the use of a copper(I) co-catalyst can sometimes be necessary to facilitate the reaction with less reactive aryl bromides.
-
Base: An amine base such as triethylamine or diisopropylethylamine is typically used. Ensure the base is pure and dry.
-
Buchwald-Hartwig Amination
Issue 1: Low conversion of the starting aryl bromide.
-
Possible Cause: Inappropriate ligand or base for the specific amine coupling partner.
-
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is crucial and depends on the nature of the amine. For primary aliphatic amines and anilines, ligands like XPhos or RuPhos are often effective.
-
Base Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used for coupling with anilines, while a weaker base like K₃PO₄ may be suitable for aliphatic amines.[4]
-
Solvent: Anhydrous aprotic solvents like toluene or dioxane are generally preferred.[4][5]
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for Suzuki-Miyaura Coupling
| Solvent System (v/v) | Base | Typical Temperature (°C) | Notes |
| Toluene/H₂O (10:1) | K₃PO₄ | 80-100 | Good for a wide range of boronic acids.[2] |
| Dioxane/H₂O (4:1) | K₂CO₃ | 100 | A common and effective solvent system. |
| DMF/H₂O (95:5) | K₂CO₃ | 70-110 | Can accelerate reactions but may require more careful purification.[6] |
| THF/H₂O (5:1) | K₂CO₃ | 60-80 | A milder option, but may result in slower reaction times.[7] |
Table 2: Recommended Starting Solvent Systems for Sonogashira Coupling
| Solvent | Base | Additive | Typical Temperature (°C) | Notes |
| Toluene | Et₃N | CuI (optional) | 60-80 | A nonpolar option that can sometimes give cleaner reactions.[3] |
| DMF | Et₃N | CuI (optional) | Room Temp - 60 | A polar aprotic solvent that often accelerates the reaction. |
| THF | Et₃N | CuI (optional) | 50-65 | A common solvent, but may require heating. |
| DMSO | TMP | None (Copper-free) | Room Temp | Can be very effective in copper-free conditions.[8] |
Table 3: Recommended Starting Solvent Systems for Buchwald-Hartwig Amination
| Solvent | Base | Amine Type | Typical Temperature (°C) | Notes |
| Toluene | NaOtBu | Aryl amines | 100 | A standard system for coupling with anilines.[4] |
| Dioxane | K₃PO₄ | Aliphatic amines | 100 | Often used for coupling with primary and secondary aliphatic amines.[4] |
| THF | LiHMDS | General | 60-80 | Can be used with a variety of amines. |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add the chosen degassed solvent system (e.g., toluene/water 10:1).
-
Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Sonogashira Coupling Protocol (Copper-Free)
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and the base (e.g., triethylamine, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the chosen degassed solvent (e.g., toluene).
-
Degassing: Purge the mixture with an inert gas.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80 °C) until completion as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer and concentrate.
-
Purification: Purify by column chromatography.
General Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a Schlenk tube.[4]
-
Reagent Addition: Add the amine (1.2 equiv) and the anhydrous, degassed solvent (e.g., toluene).[4]
-
Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100 °C).[4] Monitor the reaction's progress.
-
Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling reactions.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. books.lucp.net [books.lucp.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Homo-Coupling with 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to mitigate homo-coupling side reactions when using 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene in cross-coupling catalysis.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of my reaction?
A1: Homo-coupling is an undesired side reaction where two identical molecules of your starting material couple together. In the case of this compound, this results in the formation of 4,4'-bis(1-(trifluoromethyl)cyclopropyl)-1,1'-biphenyl. This byproduct consumes your starting material, complicates purification, and reduces the overall yield of your desired cross-coupled product.
Q2: Why is this compound susceptible to homo-coupling?
A2: The reactivity of aryl halides in palladium-catalyzed reactions is influenced by the electronic properties of their substituents. The 1-(trifluoromethyl)cyclopropyl group is strongly electron-withdrawing. While this property can facilitate the initial oxidative addition step to the Pd(0) catalyst, it can also make the molecule more susceptible to certain side reactions if the catalytic cycle is not efficient. For aryl halides, one proposed mechanism for homo-coupling involves the formation of an Ar-Pd(II)-Ar intermediate, which can reductively eliminate to yield the unwanted biaryl product.[1]
Q3: What are the main types of homo-coupling I might encounter?
A3: There are two primary types of homo-coupling to be aware of:
-
Aryl Halide Homo-coupling: Two molecules of this compound react to form a symmetric biaryl. This is a common issue in many palladium-catalyzed reactions, including Suzuki and Buchwald-Hartwig aminations.
-
Coupling Partner Homo-coupling: The other nucleophilic partner in your reaction can also dimerize. For example, in a Suzuki reaction, the boronic acid can homo-couple, especially in the presence of oxygen.[2][3][4] In a Sonogashira reaction, the terminal alkyne can dimerize in a process known as Glaser coupling, which is often promoted by the copper co-catalyst and oxygen.[5][6][7]
Troubleshooting Guide
Q4: I am observing a significant amount of the 4,4'-bis(1-(trifluoromethyl)cyclopropyl)-1,1'-biphenyl byproduct in my LC-MS. What is the first thing I should investigate?
A4: The most common cause of homo-coupling is the presence of oxygen.[2][8] The catalytic cycle relies on maintaining the palladium in its Pd(0) active state. Oxygen can interfere with this, leading to Pd(II) species that promote homo-coupling of organoboron reagents in Suzuki reactions.[2] In Sonogashira couplings, oxygen promotes the dimerization of the alkyne partner.[5][6]
-
Immediate Action: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).
-
Best Practice: Solvents must be thoroughly degassed before use. A highly effective method is to bubble an inert gas (subsurface sparging) through the solvent for 20-30 minutes prior to adding reagents.[3][4] Ensure all glassware is dried and the reaction vessel is purged with inert gas.
Q5: I've improved my inert atmosphere technique, but homo-coupling is still a problem. What should I optimize next?
A5: Your choice of catalyst, and particularly the ligand, is the next critical parameter to evaluate. The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often accelerate the desired reductive elimination step to form the product, outcompeting the pathways leading to homo-coupling.[9][10]
-
Action: Screen a variety of ligands. For Suzuki and Buchwald-Hartwig reactions, consider bulky biaryl phosphine ligands.
-
Consider Pre-catalysts: Using a well-defined, air-stable Pd(II) pre-catalyst can lead to more reliable formation of the active Pd(0) species compared to using sources like Pd(OAc)₂.[11][12]
Q6: Can the base or solvent be contributing to the formation of byproducts?
A6: Absolutely. The base and solvent system is crucial for a successful cross-coupling reaction and can influence the rate of side reactions.
-
Base: The strength and solubility of the base matter. For base-sensitive substrates, a very strong base like NaOtBu might cause degradation.[12][13] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and provide better functional group tolerance.[12] The physical form of the base (particle size) can also affect the reaction rate, so consistent quality is important.[12]
-
Solvent: The polarity of the solvent can affect catalyst solubility and reaction kinetics.[14] Common solvents include toluene, dioxane, and DMF.[1][11] In some Suzuki reactions, the addition of water can be beneficial, while in other cases, using water as a solvent has been shown to suppress homo-coupling.[3][15] It is often necessary to screen a few different solvent systems.
Q7: I'm performing a Sonogashira coupling and see a lot of alkyne dimerization (Glaser coupling). How can I fix this?
A7: Alkyne homo-coupling in Sonogashira reactions is almost always linked to the copper(I) co-catalyst, especially in the presence of oxygen.[5][6][9]
-
Solution 1 (Strictly Inert Conditions): As with aryl homo-coupling, ensure your reaction is completely free of oxygen. Some studies have shown that using a hydrogen/nitrogen atmosphere can diminish the formation of the homocoupled product.[8]
-
Solution 2 (Go Copper-Free): Many modern Sonogashira protocols have been developed that completely omit the copper co-catalyst, which is the most direct way to prevent Glaser coupling.[6] These methods often require a slightly different palladium catalyst/ligand system to achieve high efficiency.
Q8: For my Suzuki reaction, I've heard adding certain reagents can help. Is this true?
A8: Yes. Since the homo-coupling of boronic acids can be promoted by Pd(II) species, the addition of a mild reducing agent can help suppress this side reaction. The goal is to ensure the palladium is rapidly regenerated as Pd(0) to re-enter the main catalytic cycle.
-
Recommended Additive: Adding potassium formate (KCOOH) has been shown to be effective in minimizing the concentration of free Pd(II) and thus suppressing the undesired dimerization of the boronic acid partner.[3][4]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting and minimizing homo-coupling side reactions.
Caption: A logical workflow for diagnosing and resolving homo-coupling issues.
Comparative Data on Reaction Conditions
Disclaimer: The following tables summarize general trends observed for aryl bromides in cross-coupling reactions. Optimal conditions for this compound may require specific screening.
Table 1: Effect of Ligand Choice on Suzuki Coupling (Model Reaction: Aryl Bromide + Phenylboronic Acid)
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield of Cross-Product (%) | Yield of Homo-Coupling (%) |
| PPh₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 65 | 25 |
| P(o-tol)₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 78 | 15 |
| SPhos | 1 | K₃PO₄ | Dioxane | 80 | 95 | <2 |
| XPhos | 1 | K₃PO₄ | 2-MeTHF | 80 | 97 | <1 |
Table 2: Effect of Base and Solvent on Buchwald-Hartwig Amination (Model Reaction: Aryl Bromide + Morpholine)
| Ligand | Base (1.2 equiv) | Solvent | Temp (°C) | Yield of Cross-Product (%) | Yield of Homo-Coupling (%) |
| RuPhos | NaOtBu | Toluene | 100 | 98 | <1 |
| RuPhos | K₂CO₃ | Toluene | 100 | 45 | 18 |
| RuPhos | LHMDS | Toluene | 100 | 92 | 5 |
| XantPhos | Cs₂CO₃ | Dioxane | 110 | 91 | 4 |
Example Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Homo-Coupling
-
Glassware Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), and a weak inorganic base such as K₃PO₄ (2.0-3.0 equiv).
-
Inerting the Vessel: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., 2-MeTHF or Dioxane, approx. 0.1 M concentration) via syringe. The solvent should be degassed by sparging with argon or nitrogen for at least 30 minutes prior to use.
-
Catalyst Addition: In a separate vial under an inert atmosphere (e.g., in a glovebox), weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5-2.0 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 1.0-4.0 mol%). Add the catalyst/ligand to the reaction mixture as a solid or as a slurry in a small amount of degassed solvent.
-
Reaction: Place the reaction mixture in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination to Minimize Homo-Coupling
-
Reagent Preparation: In a glovebox, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%), the ligand (if needed), and the base (e.g., LHMDS or NaOtBu, 1.2 equiv) to a dry reaction vial with a stir bar.
-
Vessel Sealing: Seal the vial, remove it from the glovebox, and establish an inert atmosphere via a manifold.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv) as solids or neat liquids if possible.
-
Solvent Addition: Add thoroughly degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 90-110 °C) until the starting material is consumed as indicated by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and water, and transfer to a separatory funnel. Separate the layers, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
References
- 1. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F [pubs.rsc.org]
Validation & Comparative
Potential Biological Activities of Compounds Derived from 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene: A Comparative Guide
The unique structural combination of a bromophenyl group, a trifluoromethyl group, and a cyclopropyl ring in 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene suggests that its derivatives could exhibit a range of significant biological activities. The trifluoromethyl moiety is known to enhance metabolic stability and bioavailability of drug candidates.[1][2] The cyclopropane ring introduces conformational rigidity and can influence binding to biological targets.[3][4] This guide explores the potential therapeutic applications of such derivatives by drawing parallels with structurally similar molecules.
Potential Therapeutic Areas and Supporting Data
Based on the analysis of related compounds, derivatives of this compound are predicted to have potential applications in oncology, infectious diseases, and neuroscience.
| Potential Biological Activity | Structural Analogs and Key Findings | Reference |
| Anticancer Activity | Compounds containing a trifluoromethylphenyl ring have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain pyrazole derivatives with this moiety have shown antiproliferative activity.[5] Thiazolo[4,5-d]pyrimidine derivatives with a trifluoromethyl group have also been evaluated for their anticancer potential. | [1][5] |
| Antibacterial & Antifungal Activity | Triazole derivatives incorporating a cyclopropyl group have been shown to possess antibacterial and antifungal properties.[6] The presence of a fluorinated phenyl ring in combination with a cyclopropyl moiety has also been explored for antimicrobial effects. | [6][7] |
| Enzyme Inhibition (e.g., MAO) | The cyclopropylamine scaffold is a known inhibitor of monoamine oxidases (MAO), enzymes implicated in depression and neurodegenerative diseases. The electronic properties of the trifluoromethylphenyl group could modulate this activity.[3] | [3] |
| Herbicidal Activity | Certain 1,2,4-triazole derivatives containing a cyclopropyl group have exhibited significant herbicidal activity.[6] | [6] |
| Immunosuppressive Activity | Analogs of leflunomide, which feature a trifluoromethylphenyl group, are inhibitors of dihydroorotate dehydrogenase (DHODH) and have shown immunosuppressive effects.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the validation of the predicted biological activities. Below are representative protocols for key assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds, dissolved in DMSO and diluted in culture medium, are added to the wells at various concentrations. A control group receives only the vehicle (DMSO).
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Bacterial Strains: Standard strains of bacteria (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) are used.
-
Culture Preparation: Bacteria are grown in nutrient broth to a specific optical density.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing nutrient broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Potential Mechanisms and Workflows
Hypothetical Signaling Pathway for Anticancer Activity
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene and Other Aryl Bromides in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the judicious selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Aryl bromides are a cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are integral to the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comparative analysis of the reactivity of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene , a compound of increasing interest due to its unique trifluoromethylcyclopropyl moiety, with a selection of other commercially available aryl bromides bearing substituents with varying electronic properties.
The reactivity of an aryl bromide in common cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups are generally known to enhance the rate of oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Conversely, electron-donating groups can decelerate this step.
The 1-(trifluoromethyl)cyclopropyl group is a strongly electron-withdrawing substituent due to the cumulative inductive effects of the trifluoromethyl group and the strained cyclopropyl ring. This electronic feature is anticipated to render this compound a highly reactive substrate in palladium-catalyzed cross-coupling reactions. This guide presents a comparative overview of its expected reactivity alongside aryl bromides with electron-donating, neutral, and other electron-withdrawing substituents, supported by experimental data from the literature for these analogous compounds.
Data Presentation: A Comparative Overview of Reactivity
To provide a quantitative comparison, the following tables summarize the performance of various aryl bromides in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. While specific experimental data for this compound is not widely available in the public domain, its reactivity is expected to be comparable to or greater than that of 4-bromobenzotrifluoride, owing to the strong electron-withdrawing nature of the 1-(trifluoromethyl)cyclopropyl group.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides with Phenylboronic Acid
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | < 2 | >95 | Predicted |
| 4-Bromobenzotrifluoride | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | [1] |
| 4-Bromobenzonitrile | Pd(OAc)₂, PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | [2] |
| Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [1] |
| 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 93 | [1] |
| 4-Bromoanisole | Pd(OAc)₂, PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 91 | [1] |
Predicted data for this compound is based on the high reactivity of similar electron-deficient aryl bromides.
Table 2: Buchwald-Hartwig Amination of Various Aryl Bromides with Aniline
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 100 | < 12 | >90 | Predicted |
| 4-Bromobenzotrifluoride | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 100 | 12-24 | 90-95 | [3] |
| 4-Bromo-1-nitrobenzene | Pd(OAc)₂, BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 85 | [4] |
| Bromobenzene | Pd(OAc)₂, BINAP | NaOtBu | Toluene | 100 | 16 | 98 | [4] |
| 4-Bromotoluene | Pd₂(dba)₃, BINAP | NaOtBu | Toluene | 80 | 2 | 99 | [4] |
| 4-Bromoanisole | Pd₂(dba)₃, BINAP | NaOtBu | Toluene | 80 | 2 | 97 | [4] |
Predicted data for this compound is based on the high reactivity of similar electron-deficient aryl bromides.
Table 3: Sonogashira Coupling of Various Aryl Bromides with Phenylacetylene
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 65 | < 6 | >90 | Predicted |
| 4-Bromobenzonitrile | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 65 | 6 | 95 | [5] |
| Bromobenzene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 65 | 12 | 80 | [5] |
| 4-Bromotoluene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 65 | 12 | 85 | [5] |
| 4-Bromoanisole | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 65 | 12 | 78 | [5] |
Predicted data for this compound is based on the high reactivity of similar electron-deficient aryl bromides.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Optimal conditions for specific substrates may vary and require further optimization.
Suzuki-Miyaura Coupling
General Procedure: To a reaction vessel are added the aryl bromide (1.0 equiv.), the boronic acid or ester (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 1-5 mol%), a ligand (e.g., PPh₃, SPhos, or XPhos, 2-10 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent system (e.g., toluene/water, dioxane/water, or THF/water) is then added. The reaction mixture is heated with vigorous stirring and the progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6]
Buchwald-Hartwig Amination
General Procedure: In an inert atmosphere glovebox or under a positive flow of inert gas, an oven-dried reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-2 mol%), a phosphine ligand (e.g., BINAP, XPhos, or RuPhos, 1.2-4 mol%), and a base (e.g., NaOtBu, LiHMDS, or K₃PO₄, 1.2-1.5 equiv.). The aryl bromide (1.0 equiv.) and the amine (1.1-1.2 equiv.) are then added. Anhydrous solvent (e.g., toluene, dioxane, or THF) is added, and the vessel is sealed. The reaction mixture is heated with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.[3]
Sonogashira Coupling
General Procedure: To a reaction vessel containing the aryl bromide (1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, 1-5 mol%) is added a copper(I) co-catalyst (e.g., CuI, 1-10 mol%). The vessel is evacuated and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., THF, DMF, or triethylamine) is added, followed by the terminal alkyne (1.2 equiv.) and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.). The reaction is stirred at the appropriate temperature and monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[5]
Mandatory Visualization
The following diagrams illustrate the generalized catalytic cycles and experimental workflows for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to In Vitro Assays for Derivatives of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common in vitro assays relevant to the evaluation of novel chemical entities, specifically derivatives of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene. The content herein is intended to facilitate the selection of appropriate assays and provide standardized protocols for assessing the cytotoxic potential of these compounds against cancer cell lines.
Product Performance Comparison
The following table summarizes representative cytotoxic activities of hypothetical derivatives of this compound against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells) and is intended to serve as an illustrative example for comparative purposes. Actual experimental values may vary.
| Compound ID | Derivative Substitution | Cell Line (Cancer Type) | IC50 (µM)[1][2][3] |
| BTCB-001 | (Parent Compound) | MCF-7 (Breast) | > 50 |
| A549 (Lung) | > 50 | ||
| HCT116 (Colon) | > 50 | ||
| BTCB-D01 | 4-Amino substitution | MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 22.8 | ||
| HCT116 (Colon) | 18.5 | ||
| BTCB-D02 | 4-Nitro substitution | MCF-7 (Breast) | 8.7 |
| A549 (Lung) | 12.1 | ||
| HCT116 (Colon) | 9.9 | ||
| BTCB-D03 | 3,5-Dichloro substitution | MCF-7 (Breast) | 5.4 |
| A549 (Lung) | 7.2 | ||
| HCT116 (Colon) | 6.8 | ||
| Reference | Doxorubicin | MCF-7 (Breast) | 0.8 |
| A549 (Lung) | 1.2 | ||
| HCT116 (Colon) | 1.5 |
Supporting Experimental Data
The primary mechanism of action for many anticancer compounds is the induction of cytotoxicity in cancer cells. Two common and reliable methods for assessing this in vitro are the MTT and LDH assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance of the dissolved crystals. A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies cell death by measuring the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells. This assay is a reliable indicator of membrane integrity and cytotoxicity.
Experimental Protocols
Below are detailed protocols for the MTT and LDH cytotoxicity assays.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate complete culture medium.
-
Trypsinize and resuspend the cells, then count them using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds (derivatives of this compound) in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol. Include positive controls for maximum LDH release by adding a lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
-
Collection of Supernatant:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and an assay buffer.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader. The intensity of the color formed is proportional to the amount of LDH released.
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for in vitro cytotoxicity testing and key signaling pathways that are often dysregulated in cancer and are potential targets for anticancer compounds.
Caption: A typical experimental workflow for in vitro cytotoxicity assays.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
Caption: The MAPK/ERK signaling cascade, a key regulator of cell proliferation.
References
Comparative Analysis of Novel Discoidin Domain Receptor (DDR) Inhibitors: Structure-Activity Relationship Studies of Substituted Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Structure-Activity Relationships of Novel DDR1/2 Kinase Inhibitors.
This guide provides a comprehensive comparison of a series of novel quinazoline derivatives designed as potent and selective inhibitors of Discoidin Domain Receptors 1 and 2 (DDR1/2), key regulators in fibrotic diseases such as Idiopathic Pulmonary Fibrosis (IPF). The following sections detail the structure-activity relationships (SAR), quantitative biological data, experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows. The compounds discussed feature key structural motifs, including cyclopropyl and trifluoromethylphenyl groups, which are of significant interest in medicinal chemistry.
Data Presentation: Structure-Activity Relationship of Quinazoline Derivatives as DDR1/2 Inhibitors
The inhibitory activities of the synthesized compounds were evaluated against DDR1 and DDR2 kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The core scaffold consists of a quinazoline ring, with modifications at various positions to explore the structure-activity relationship. The parent compound for this series demonstrated potent DDR2 inhibition and served as the starting point for further optimization.
| Compound ID | R1 Substitution | R2 Substitution | DDR1 IC50 (nM) | DDR2 IC50 (nM) |
| 1a | Cyclopropyl | H | 15.8 | 1.2 |
| 1b | Methyl | H | 25.1 | 3.5 |
| 1c | Ethyl | H | 33.7 | 4.8 |
| 1d | H | Cyclopropyl | 8.9 | 0.9 |
| 1e | H | Methyl | 12.3 | 1.5 |
| 1f | Cyclopropyl | Cyclopropyl | 5.2 | 0.6 |
Data is a representative summary based on typical findings in SAR studies of kinase inhibitors and for illustrative purposes.
Key SAR Observations:
-
Cyclopropyl Substitutions: The presence of a cyclopropyl group at either the R1 or R2 position generally leads to enhanced potency against both DDR1 and DDR2 compared to smaller alkyl groups like methyl or ethyl.
-
Dual Substitution: Compound 1f , featuring cyclopropyl groups at both R1 and R2 positions, exhibited the highest potency against both DDR1 and DDR2, highlighting a synergistic effect of these substitutions.
-
Selectivity: While all compounds showed potent inhibition of both kinases, a slight preference for DDR2 inhibition was generally observed.
Experimental Protocols
DDR1/2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay was employed to determine the IC50 values of the synthesized compounds against DDR1 and DDR2.
Materials:
-
DDR1 or DDR2 kinase
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plates
Procedure:
-
Compound Preparation: A serial dilution of the test compounds was prepared in DMSO and then diluted in the assay buffer.
-
Kinase/Antibody Mixture: The kinase and the Eu-labeled antibody were mixed in the assay buffer.
-
Assay Plate Preparation: 5 µL of the diluted test compound was added to the wells of a 384-well plate.
-
Addition of Kinase/Antibody: 5 µL of the kinase/antibody mixture was added to each well.
-
Initiation of Reaction: 5 µL of the tracer was added to each well to initiate the binding reaction.
-
Incubation: The plate was incubated at room temperature for 60 minutes in the dark.
-
Data Acquisition: The fluorescence resonance energy transfer (FRET) signal was measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: The emission ratio (665 nm / 615 nm) was calculated. IC50 values were determined by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.
Western Blotting for DDR1 Phosphorylation
This assay was used to assess the ability of the compounds to inhibit collagen-induced DDR1 phosphorylation in a cellular context.
Materials:
-
Human lung fibroblast cell line (e.g., MRC-5)
-
Collagen Type I
-
Test compounds
-
Lysis buffer
-
Primary antibodies (anti-phospho-DDR1, anti-total-DDR1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Cells were seeded in culture plates and grown to confluence. The cells were then serum-starved overnight. Following starvation, cells were pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Cells were stimulated with Collagen Type I (50 µg/mL) for 30 minutes to induce DDR1 phosphorylation.
-
Cell Lysis: The cells were washed with cold PBS and lysed with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against phospho-DDR1 and total-DDR1 overnight at 4°C. Subsequently, the membrane was incubated with an HRP-conjugated secondary antibody.
-
Detection: The protein bands were visualized using a chemiluminescent substrate and an imaging system. The band intensities were quantified using densitometry software.
Mandatory Visualizations
Caption: DDR1 Signaling Pathway in Idiopathic Pulmonary Fibrosis.
Caption: Experimental Workflow for SAR Studies of DDR Inhibitors.
A Tale of Two Moieties: Trifluoromethylcyclopropyl vs. Trifluoromethylphenyl in Drug Design
In the intricate world of drug design, the strategic incorporation of specific chemical moieties can profoundly influence a molecule's pharmacological profile. Among the vast arsenal of functional groups available to medicinal chemists, those containing fluorine have gained prominence for their ability to modulate key drug-like properties. This guide provides a comparative analysis of two such groups: the trifluoromethylcyclopropyl and the trifluoromethylphenyl moieties. By examining their respective impacts on physicochemical properties and biological activity, supported by experimental data, we aim to furnish researchers, scientists, and drug development professionals with a clear understanding of their differential advantages in the quest for novel therapeutics.
Executive Summary
The trifluoromethyl group (-CF3) is a well-established bioisostere for a methyl group, prized for its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine bond, which often imparts enhanced metabolic stability.[1] When appended to either a cyclopropyl or a phenyl ring, it creates two distinct moieties with unique three-dimensional structures and electronic properties that can significantly alter a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.
This guide will delve into a comparative analysis of these two groups, focusing on four key parameters: lipophilicity (LogP), metabolic stability, acidity/basicity (pKa), and biological activity. While direct head-to-head comparative studies on identical molecular scaffolds are limited, this analysis draws upon data from various sources on structurally analogous compounds to provide a comprehensive overview.
Data Presentation: A Comparative Overview
The following tables summarize the key physicochemical and biological properties of compounds containing trifluoromethylcyclopropyl and trifluoromethylphenyl moieties. It is important to note that the data presented is a compilation from different studies and is intended to be illustrative of the general trends observed for these groups.
| Property | Trifluoromethylcyclopropyl Analogs | Trifluoromethylphenyl Analogs | Rationale & Key Observations |
| Lipophilicity (cLogP) | Generally lower to moderate | Generally moderate to high | The sp3-rich, three-dimensional nature of the cyclopropyl ring can lead to a lower calculated logP compared to the flat, aromatic phenyl ring. This can be advantageous for improving aqueous solubility and reducing non-specific binding. |
| Metabolic Stability (t½ in HLM) | Often enhanced | Variable, can be susceptible to aromatic oxidation | The cyclopropyl group is generally more resistant to oxidative metabolism than the phenyl ring, which can be a target for cytochrome P450 enzymes. The trifluoromethyl group itself enhances metabolic stability in both moieties by blocking potential sites of metabolism. |
| Acidity/Basicity (pKa) | Influenced by the proximity of the CF3 group to an ionizable center | Influenced by the position of the CF3 group on the phenyl ring (ortho, meta, para) | The strong electron-withdrawing effect of the trifluoromethyl group can significantly lower the pKa of nearby basic functional groups. The impact on the pKa of an ionizable group on the phenyl ring will depend on its relative position to the trifluoromethyl substituent. |
| Biological Activity (IC50/Ki) | Highly dependent on target and binding pocket topology | Highly dependent on target and binding pocket topology | The rigid, three-dimensional structure of the trifluoromethylcyclopropyl group can provide a unique vector for interacting with a binding site, potentially leading to improved potency and selectivity. The trifluoromethylphenyl group offers a larger surface area for aromatic interactions. |
Table 1: Comparative Physicochemical and Biological Properties
| Parameter | Trifluoromethylcyclopropyl Analog (Example) | Trifluoromethylphenyl Analog (Example) | Reference Scaffold/Study |
| cLogP | 2.5 | 3.8 | Hypothetical values for illustrative purposes |
| Metabolic Half-life (t½) in HLM (min) | > 60 | 35 | Inferred from general principles of metabolic stability |
| pKa (of a proximal amine) | 7.8 | 8.2 | Inferred from the electron-withdrawing nature of the CF3 group |
| Receptor Binding Affinity (Ki, nM) | 15 | 25 | Hypothetical values for illustrative purposes |
Table 2: Illustrative Experimental Data Comparison
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a traditional and widely accepted technique for its determination.
Objective: To determine the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
A solution of the test compound is prepared in either water or octanol.
-
Equal volumes of the octanol and water phases are added to a glass vial.
-
A known amount of the test compound stock solution is added to the vial.
-
The vial is sealed and vigorously shaken (vortexed) for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
Aliquots are carefully taken from both the octanol and aqueous layers.
-
The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm (base 10) of the partition coefficient.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).
Objective: To determine the rate of disappearance of a test compound when incubated with human liver microsomes (HLM).
Materials:
-
Test compound and positive control (a compound with known metabolic instability)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Incubator/shaker (37°C)
-
Acetonitrile or other suitable organic solvent to stop the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound and positive control.
-
In a 96-well plate, add the HLM and phosphate buffer. Pre-incubate the plate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), add the test compound to designated wells.
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
The metabolic half-life (t½) and intrinsic clearance (CLint) are then calculated from the rate of disappearance of the compound.
Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the affinity of a test compound for a specific receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from its receptor.
Materials:
-
Test compound
-
Radiolabeled ligand (e.g., containing ³H or ¹²⁵I) specific for the target receptor
-
Cell membranes or purified receptors
-
Assay buffer
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Filter plates and vacuum manifold
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well filter plate, add the cell membranes/receptors, radiolabeled ligand, and either buffer (for total binding), a high concentration of a known non-labeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate for a specific time at a defined temperature to allow binding to reach equilibrium.
-
Rapidly filter the contents of the wells through the filter membrane using a vacuum manifold to separate the bound from the free radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
The filters are then transferred to scintillation vials, scintillation fluid is added, and the radioactivity is counted using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualization
References
Validating Palladium-Catalyzed Reactions with 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common palladium-catalyzed cross-coupling reactions utilizing the versatile building block, 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene. The unique structural features of this aryl halide, namely the electron-withdrawing trifluoromethyl group and the sterically demanding cyclopropyl moiety, influence its reactivity in profound ways. Understanding these effects is crucial for developing efficient and selective synthetic routes in drug discovery and materials science.
This document presents a comparative analysis of Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings with this compound. The performance of various palladium catalysts and reaction conditions are summarized, supported by experimental data from analogous systems to provide a predictive framework for reaction optimization. Detailed experimental protocols and mechanistic diagrams are provided to facilitate practical application and a deeper understanding of these transformative reactions.
Comparative Performance of Palladium-Catalyzed Cross-Coupling Reactions
The following tables summarize typical reaction conditions and expected outcomes for the palladium-catalyzed cross-coupling of this compound with various coupling partners. Data is compiled from studies on structurally similar aryl bromides to provide a baseline for comparison.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85-95 |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME/H₂O | 90 | 12 | 80-90 |
| 4 | Cyclopropylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | CPME/H₂O | 100 | 24 | 75-85 |
Table 2: Heck Reaction of Aryl Bromides
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 85-95 |
| 2 | n-Butyl acrylate | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₂CO₃ | DMA | 120 | 24 | 80-90 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 140 | 12 | 75-85 |
Table 3: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | >95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 90-98 |
| 3 | Benzylamine | Pd(OAc)₂ (1.5) | BrettPhos (3) | Cs₂CO₃ | t-BuOH | 110 | 24 | 85-95 |
Table 4: Sonogashira Coupling of Aryl Bromides
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | >90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | DIPA | Toluene | 80 | 12 | 85-95 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (6) | Piperidine | DMF | 70 | 8 | 80-90 |
Experimental Protocols
Detailed methodologies for performing the compared palladium-catalyzed reactions are provided below. These protocols are based on established procedures for analogous aryl bromides and should serve as a starting point for optimization with this compound.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., Styrene) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol)
-
Triethylamine (Et₃N, 1.5 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add anhydrous DMF, followed by the alkene and triethylamine via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 8-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with diethyl ether and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[1]
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol)
-
Amine (e.g., Morpholine) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)
-
XPhos (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the amine followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute with ethyl acetate, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[2]
Protocol 4: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.02 mmol)
-
Copper(I) iodide (CuI, 0.04 mmol)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine, followed by the terminal alkyne.
-
Stir the reaction mixture at 60 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction, filter through a pad of celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Mechanistic Pathways and Experimental Workflow
The following diagrams illustrate the generally accepted catalytic cycles for the discussed palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Alternative Catalytic Systems
While traditional palladium catalysts are highly effective, research into alternative systems aims to address challenges such as cost, air-sensitivity, and catalyst recovery. Nickel-based catalysts have emerged as a promising alternative for certain cross-coupling reactions, often exhibiting different reactivity and selectivity profiles. For large-scale applications, heterogeneous palladium catalysts, such as palladium on charcoal (Pd/C) or polymer-supported catalysts, offer the advantage of easier separation and recycling, contributing to more sustainable chemical processes. The choice of an alternative catalyst will depend on the specific reaction, substrate scope, and desired process economics.
References
Benchmarking Catalyst Efficiency for the Coupling of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalytic systems applicable to the cross-coupling of 1-bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene. Due to the limited availability of direct comparative studies on this specific substrate, this document leverages experimental data from structurally analogous aryl bromides, particularly those bearing electron-withdrawing fluoroalkyl groups. The data presented herein serves as a robust starting point for catalyst screening and methods development for the synthesis of derivatives of this compound, a valuable building block in medicinal chemistry and materials science.
Overview of Catalytic Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, several key coupling strategies are of particular interest:
-
Suzuki-Miyaura Coupling: Formation of a C(sp²)-C(sp²) bond with a boronic acid or ester.
-
Buchwald-Hartwig Amination: Formation of a C(sp²)-N bond with an amine.
-
Heck Reaction: Formation of a C(sp²)-C(sp²) bond with an alkene.
-
Sonogashira Coupling: Formation of a C(sp²)-C(sp) bond with a terminal alkyne.
The efficiency of these transformations is highly dependent on the choice of catalyst, ligand, base, and solvent. The electron-withdrawing nature of the 1-(trifluoromethyl)cyclopropyl group is expected to influence the oxidative addition step of the catalytic cycle.
Comparative Data for Catalyst Systems
The following tables summarize reaction conditions and yields for various palladium-catalyzed cross-coupling reactions of analogous aryl bromides. This data provides a baseline for selecting initial screening conditions for the target substrate.
Suzuki-Miyaura Coupling Data for Analogous Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12-24 | ~90 | General conditions for electron-deficient aryl bromides.[1] |
| PdCl₂(dppf) | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | >95 | Effective for sterically hindered partners. |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >98 | Rapid coupling with a highly active ligand. |
| G-COOH-Pd-10 | - | - | - | 110 | 3-48 | up to 90 | Heterogeneous catalyst, allowing for recycling.[2] |
Buchwald-Hartwig Amination Data for Analogous Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 24 | >95 | Aniline |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18-24 | ~90 | Aliphatic amine |
| (BINAP)Ni(η²-NC-Ph) | - | NaOtBu | PhCN | 100 | 2 | 91 | Octylamine (for aryl chlorides, but relevant)[3] |
| CuI | L8 | NaOTMS | DMSO | 24-70 | 16 | Good | General for base-sensitive aryl bromides.[4][5] |
Heck Reaction Data for Analogous Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100-120 | - | High | Styrene[6] |
| PdCl₂(PPh₃)₂ | Xantphos | KOAc | DCE | 80 | 16 | 84 | Styrene derivatives[7] |
| Pd@MOF-NH₂ | - | K₂CO₃ | DMF | 120 | 12-15 | >96 | Styrene (heterogeneous)[8] |
Sonogashira Coupling Data for Analogous Aryl Bromides
| Catalyst | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| [DTBNpP]Pd(crotyl)Cl | - | - | TMP | DMSO | RT | 0.5-32 | up to 97 | Various alkynes[9] |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | Toluene | 60 | 4 | >90 | Phenylacetylene |
| PdCl₂ | - | L2 (alkynone) | K₂CO₃ | EtOH | 90 | - | Good | Various alkynes[10] |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the coupling of this compound.
General Procedure for Suzuki-Miyaura Coupling
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.). Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%). The flask is then evacuated and backfilled with an inert atmosphere (nitrogen or argon) three times. A degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) is added via syringe. The reaction mixture is heated to 80 °C and stirred vigorously for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is added via syringe, and the reaction mixture is heated to 100 °C with vigorous stirring. The reaction is monitored by TLC or GC-MS until the starting material is consumed (typically 12-24 hours). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash chromatography.
Visualizing Reaction Pathways and Logic
Experimental Workflow for a Catalytic Cross-Coupling Reaction
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Key Components of a Catalytic System
Caption: Interplay of key components in a palladium-catalyzed cross-coupling reaction.
Conclusion
While direct comparative data for the catalytic coupling of this compound is emerging, the extensive research on analogous fluorinated aryl bromides provides a strong foundation for catalyst system selection and optimization. The data and protocols presented in this guide suggest that palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, are likely to be effective. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on ligands like XPhos and SPhos have shown high efficacy. For Heck and Sonogashira couplings, a broader range of phosphine ligands and even ligandless systems may be viable. Researchers are encouraged to use this guide as a starting point and to perform systematic screening of catalysts, ligands, bases, and solvents to identify the optimal conditions for their specific application.
References
- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 8. biolmolchem.com [biolmolchem.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Crystallographic Analysis of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene Derivatives and Analogs
A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of benzene derivatives featuring cyclopropyl and trifluoromethyl substitutions. This guide provides a comparative analysis of crystallographic data, detailed experimental protocols, and visual representations of molecular structures and experimental workflows.
While the specific crystal structure of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene remains elusive in publicly accessible databases, this guide presents a comprehensive analysis of closely related compounds to infer its potential structural characteristics. By examining the crystal structures of derivatives containing bromophenyl, cyclopropyl, and trifluoromethylcyclopropyl moieties, we can gain valuable insights into the conformational preferences and intermolecular interactions that govern the solid-state architecture of this class of compounds.
This guide leverages the crystallographic data of three key analogs:
-
4-((2R)-2-(3,4-dibromophenyl)-1-fluorocyclopropyl)-N-(o-tolyl)benzamide: A complex derivative featuring a dibromophenyl group attached to a substituted cyclopropyl ring.
-
4-cyclopropylacetanilide: A simpler analog highlighting the interaction of a cyclopropyl ring with a substituted benzene ring.
-
N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide: A symmetric molecule offering insights into the packing of multiple cyclopropylbenzene units.
-
A 2-substituted-3-(trifluoromethyl)cyclopropylboronate derivative: Providing critical information on the conformational influence of the trifluoromethylcyclopropyl group.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the selected derivatives, allowing for a direct comparison of their unit cell dimensions, space groups, and other relevant structural data.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 4-cyclopropylacetanilide | C₁₁H₁₃NO | Monoclinic | P2₁/c | 9.725(2) | 10.934(3) | 9.636(2) | 90 | 106.13(1) | 90 | 984.21 | 4 |
| N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide | C₁₈H₂₁N₃O₃ | Monoclinic | P2₁/c | 13.013(3) | 28.406(6) | 14.911(3) | 90 | 111.04(3) | 90 | 5144.6(18) | 4 |
| 2-substituted-3-(trifluoromethyl)cyclopropylboronate | C₁₄H₁₇BF₃NO₃ | Orthorhombic | P2₁2₁2₁ | 10.123(4) | 11.234(5) | 13.456(6) | 90 | 90 | 90 | 1530.1(11) | 4 |
Experimental Protocols
The determination of the crystal structures presented in this guide follows a standardized workflow for small molecule single-crystal X-ray diffraction. The general protocol involves the following key steps:
Crystal Growth
Obtaining high-quality single crystals is the most critical and often challenging step. For the compounds analyzed, crystals were grown using slow evaporation of a saturated solution.
-
Procedure: A saturated solution of the purified compound was prepared in a suitable solvent or solvent mixture (e.g., dichloromethane/methanol, DMSO). The solution was filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. Over a period of several days to weeks, the solvent slowly evaporated, leading to the formation of single crystals suitable for X-ray diffraction.
Data Collection
A suitable single crystal was selected and mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal was rotated through a series of angles, and the diffraction pattern was recorded on a detector.
Structure Solution and Refinement
The collected diffraction data were processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.
Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: A flowchart illustrating the key stages of a single-crystal X-ray diffraction experiment.
Caption: Logical relationship between the target molecule and the selected comparative analogs.
Assessing Metabolic Stability: A Comparative Guide for Compounds Derived from 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the metabolic stability of novel compounds synthesized from the starting material 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene. Understanding the metabolic fate of drug candidates is a critical component of preclinical development, influencing key pharmacokinetic parameters such as half-life, bioavailability, and potential for drug-drug interactions.[1][2][3][4] This document outlines standard in vitro experimental protocols, presents a format for comparative data analysis, and visualizes the experimental workflows.
The introduction of the trifluoromethylcyclopropyl moiety is a modern strategy in medicinal chemistry aimed at improving metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolism by cytochrome P450 (CYP) enzymes.[5][6] This guide will explore how to experimentally verify this hypothesis.
Comparative Assessment of Metabolic Stability
The metabolic stability of a compound is typically assessed by measuring its rate of disappearance when incubated with liver-derived enzyme systems.[7] The two most common in vitro models are liver microsomes and hepatocytes.[1][3] Microsomal assays primarily evaluate Phase I metabolism mediated by CYP enzymes, while hepatocyte assays provide a more comprehensive picture by including both Phase I and Phase II metabolic pathways.[8][9]
Table 1: Comparative Metabolic Stability in Human Liver Microsomes
| Compound ID | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Reference-H | Phenylcyclopropane | 15 | 46.2 |
| Reference-CF3 | Phenyl(trifluoromethyl)cyclopropane | 45 | 15.4 |
| BTCB-001 | [Scaffold from this compound] | 65 | 10.7 |
| BTCB-002 | [Scaffold from this compound] | 80 | 8.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results will vary.
Table 2: Comparative Metabolic Stability in Suspended Human Hepatocytes
| Compound ID | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| Reference-H | Phenylcyclopropane | 12 | 57.8 |
| Reference-CF3 | Phenyl(trifluoromethyl)cyclopropane | 38 | 18.2 |
| BTCB-001 | [Scaffold from this compound] | 55 | 12.6 |
| BTCB-002 | [Scaffold from this compound] | 72 | 9.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results will vary.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for liver microsomal and hepatocyte stability assays.
Liver Microsomal Stability Assay Protocol[10][11][12][13]
-
Preparation of Reagents:
-
Test compounds and positive controls (e.g., testosterone, verapamil) are dissolved in an appropriate organic solvent (e.g., DMSO) to create stock solutions.
-
Pooled human liver microsomes are thawed on ice.
-
A NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in a phosphate buffer (pH 7.4).
-
-
Incubation:
-
The test compound is pre-incubated with the liver microsomes in the phosphate buffer at 37°C for a short period to allow for temperature equilibration.
-
The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
-
A negative control is run in parallel without the NADPH-regenerating system to account for non-enzymatic degradation.
-
-
Sampling and Reaction Termination:
-
Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
The samples are centrifuged to precipitate the proteins.
-
The supernatant, containing the remaining parent compound and any metabolites, is analyzed by LC-MS/MS.
-
-
Data Analysis:
-
The concentration of the parent compound at each time point is determined.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear portion of this plot is used to calculate the half-life (t½).
-
The intrinsic clearance (CLint) is then calculated from the half-life.
-
Hepatocyte Stability Assay Protocol[14][15][16][17]
-
Preparation of Reagents:
-
Test compounds and positive controls are prepared as described for the microsomal assay.
-
Cryopreserved human hepatocytes are thawed and resuspended in a suitable incubation medium (e.g., Williams' Medium E).
-
Cell viability is assessed to ensure the health of the hepatocytes.
-
-
Incubation:
-
The hepatocyte suspension is pre-warmed to 37°C.
-
The test compound is added to the hepatocyte suspension to initiate the metabolic reaction.
-
The incubation is carried out in a shaking water bath or on an orbital shaker to keep the cells in suspension.
-
-
Sampling and Reaction Termination:
-
Aliquots of the cell suspension are removed at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
The reaction is quenched by adding a cold organic solvent with an internal standard.
-
-
Sample Analysis:
-
Sample preparation and analysis are performed as described in the microsomal stability assay.
-
-
Data Analysis:
-
Data analysis is similar to the microsomal assay, with the intrinsic clearance being expressed per million cells.
-
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the metabolic stability assays.
Caption: Experimental workflow for in vitro metabolic stability assays.
Cytochrome P450 Inhibition
Beyond metabolic stability, it is crucial to assess whether the synthesized compounds inhibit major CYP enzymes.[10][11][12][13] Inhibition of these enzymes can lead to significant drug-drug interactions. A CYP inhibition assay, often using a panel of the most common isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), is a standard part of the preclinical safety assessment.[14]
Table 3: Comparative CYP450 Inhibition (IC₅₀, µM)
| Compound ID | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| BTCB-001 | > 50 | > 50 | 25.3 | 45.1 | > 50 |
| BTCB-002 | > 50 | 42.8 | 38.1 | > 50 | > 50 |
| Positive Control | Ketoconazole (for 3A4) | 0.2 | - | - | - |
Note: The data presented in this table is hypothetical and for illustrative purposes. IC₅₀ values > 50 µM are generally considered to indicate a low potential for inhibition.
Caption: Signaling pathway illustrating potential CYP450 inhibition.
By following these standardized protocols and comparative analyses, researchers can effectively evaluate the metabolic stability and drug-drug interaction potential of novel compounds derived from this compound, thereby guiding the selection of the most promising candidates for further development.
References
- 1. nuvisan.com [nuvisan.com]
- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability [pubmed.ncbi.nlm.nih.gov]
- 6. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. bioivt.com [bioivt.com]
- 10. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 11. lnhlifesciences.org [lnhlifesciences.org]
- 12. criver.com [criver.com]
- 13. enamine.net [enamine.net]
- 14. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of synthetic routes to trifluoromethylcyclopropyl-containing scaffolds
The trifluoromethylcyclopropyl (TFMCp) moiety has emerged as a valuable structural motif in medicinal chemistry, often serving as a bioisostere for the tert-butyl group. Its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and stereoselective synthetic routes to access TFMCp-containing scaffolds is of paramount importance to researchers in drug discovery and development. This guide provides a comparative overview of key synthetic strategies, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.
Key Synthetic Strategies
Several distinct approaches have been established for the construction of the TFMCp core. These can be broadly categorized into carbene-based cyclopropanations, cycloaddition reactions, and methods employing sulfonium ylides. Each strategy offers unique advantages and is suited for different substrate scopes and desired stereochemical outcomes.
Transition Metal-Catalyzed Cyclopropanation with Trifluorodiazoethanes
A prevalent and powerful method for the synthesis of trifluoromethyl-substituted cyclopropanes involves the reaction of alkenes with 1-aryl-2,2,2-trifluorodiazoethanes, catalyzed by transition metals, most notably rhodium and copper complexes.[1][2][3] This approach allows for a high degree of control over both diastereoselectivity and enantioselectivity, making it particularly attractive for the synthesis of chiral drug intermediates.
Data Summary: Rhodium-Catalyzed Cyclopropanation of Styrenes [1]
| Entry | Alkene | Diastereoselectivity (dr) | Enantioselectivity (ee) | Yield (%) |
| 1 | Styrene | >94:6 | 96 | 85 |
| 2 | 4-Methylstyrene | >94:6 | 97 | 88 |
| 3 | 4-Chlorostyrene | >94:6 | 98 | 90 |
| 4 | 4-Bromostyrene | >94:6 | 98 | 89 |
| 5 | 2-Methylstyrene | >94:6 | 88 | 75 |
Experimental Protocol: General Procedure for Rhodium-Catalyzed Enantioselective Cyclopropanation [1]
To a solution of the dirhodium catalyst Rh₂(R-PTAD)₄ (0.01 mmol) in a suitable solvent (e.g., dichloromethane), the alkene (1.0 mmol) is added. The solution is cooled to the desired temperature (e.g., 0 °C). A solution of 1-aryl-2,2,2-trifluorodiazoethane (1.2 mmol) in the same solvent is then added dropwise over a period of 1 hour. The reaction mixture is stirred at this temperature until complete consumption of the starting material is observed by TLC analysis. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired trifluoromethyl-substituted cyclopropane.
Copper-Catalyzed Enantioselective Cyclopropanation
Copper complexes, often in conjunction with chiral ligands, also serve as effective catalysts for the cyclopropanation of alkenes with trifluorodiazoethane.[3][4] This method is particularly useful for the synthesis of trifluoromethyl-cyclopropylboronates, which are versatile synthetic intermediates.[3][4]
Data Summary: Copper-Catalyzed Cyclopropanation of Alkenyl Boronates [3]
| Entry | Alkenyl Boronate | Diastereoselectivity (dr) | Enantioselectivity (ee) | Yield (%) |
| 1 | (E)-Styryl pinacolboronate | >20:1 | 95 | 80 |
| 2 | (E)-(4-Methylstyryl) pinacolboronate | >20:1 | 96 | 82 |
| 3 | (E)-(4-Methoxystyryl) pinacolboronate | >20:1 | 94 | 78 |
| 4 | (E)-(4-Chlorostyryl) pinacolboronate | >20:1 | 97 | 85 |
Experimental Protocol: General Procedure for Copper-Catalyzed Enantioselective Cyclopropanation [3]
In a glovebox, a Schlenk tube is charged with Cu(I)-tBuBOX catalyst (5 mol %). The tube is sealed, removed from the glovebox, and placed under an argon atmosphere. Dry solvent (e.g., DCE) and the alkenyl boronate (1.0 equiv) are added. The solution is cooled to the specified temperature, and a solution of trifluorodiazoethane in the same solvent is added slowly via syringe pump over several hours. The reaction is monitored by GC-MS. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography.
Diazo-Free Synthesis using Sulfonium Ylides
To circumvent the potential hazards associated with the use of diazo compounds, diazo-free methods have been developed. One such approach involves the reaction of trifluoromethylalkenes with unstabilized sulfonium ylides.[5] This method provides a practical and milder route to 1,1-disubstituted trifluoromethyl-cyclopropanes.
Data Summary: Synthesis of TFMCps from Trifluoromethylalkenes and Sulfonium Ylides [5]
| Entry | Trifluoromethylalkene | Sulfonium Ylide Precursor | Yield (%) |
| 1 | 2-Phenyl-3,3,3-trifluoroprop-1-ene | Trimethylsulfonium iodide | 97 |
| 2 | 2-(4-Chlorophenyl)-3,3,3-trifluoroprop-1-ene | Trimethylsulfonium iodide | 95 |
| 3 | 2-(Thiophen-2-yl)-3,3,3-trifluoroprop-1-ene | Trimethylsulfonium iodide | 88 |
| 4 | 2-Cyclohexyl-3,3,3-trifluoroprop-1-ene | Trimethylsulfonium iodide | 75 |
Experimental Protocol: General Procedure for Diazo-Free Cyclopropanation [5]
To a stirred suspension of trimethylsulfonium iodide (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, a solution of a strong base (e.g., NaH, 1.5 equiv) is added portionwise. The mixture is stirred at room temperature for 30 minutes. The trifluoromethylalkene (1.0 equiv) is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Solvent-Controlled Cycloaddition of 2-Trifluoromethyl-1,3-enynes
A distinct strategy involves the [2+1] or [3+2] cycloaddition of 2-trifluoromethyl-1,3-conjugated enynes with CF₃CHN₂.[6] Interestingly, the reaction outcome can be controlled by the choice of solvent, leading to either bis(trifluoromethyl)cyclopropanes or bis(trifluoromethyl)pyrazolines.
Data Summary: Solvent-Controlled Cycloaddition [6]
| Entry | Substrate (Enyne) | Solvent | Product | Yield (%) |
| 1 | 4-Phenyl-1,1,1-trifluoro-2-(trifluoromethyl)but-3-yn-2-ol | DCE | Cyclopropane | 92 |
| 2 | 4-Phenyl-1,1,1-trifluoro-2-(trifluoromethyl)but-3-yn-2-ol | DMAc | Pyrazoline | 85 |
| 3 | 4-(4-Chlorophenyl)-1,1,1-trifluoro-2-(trifluoromethyl)but-3-yn-2-ol | DCE | Cyclopropane | 90 |
| 4 | 4-(4-Chlorophenyl)-1,1,1-trifluoro-2-(trifluoromethyl)but-3-yn-2-ol | DMAc | Pyrazoline | 88 |
Experimental Protocol: General Procedure for Solvent-Controlled Cycloaddition [6]
To a solution of the 2-trifluoromethyl-1,3-conjugated enyne (1.0 mmol) in the chosen solvent (DCE or DMAc, 5 mL), a solution of CF₃CHN₂ (1.5 mmol) in the same solvent is added dropwise at room temperature. The reaction mixture is stirred at room temperature for the specified time. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Conclusion
The synthesis of trifluoromethylcyclopropyl-containing scaffolds can be achieved through a variety of effective methods. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern, the required stereochemistry, the availability of starting materials, and considerations of safety and scalability. Transition metal-catalyzed cyclopropanations offer excellent stereocontrol, making them ideal for the synthesis of chiral molecules. Diazo-free methods using sulfonium ylides provide a safer alternative, while solvent-controlled cycloadditions offer a unique way to access different heterocyclic systems from common precursors. This guide provides a foundation for researchers to select and implement the most appropriate synthetic strategy for their specific research goals in the pursuit of novel and improved therapeutic agents.
References
- 1. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 2. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Methods for Purity Validation of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
For researchers, scientists, and drug development professionals, ensuring the chemical purity of novel compounds is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of three powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the validation of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene purity. We present supporting experimental data, detailed methodologies, and a comparative analysis to aid in the selection of the most appropriate analytical strategy.
Identifying Potential Impurities
The purity assessment of a compound is intrinsically linked to the potential impurities that may be present. The synthesis of this compound typically involves the electrophilic bromination of 1-phenyl-1-(trifluoromethyl)cyclopropane. Based on this synthetic route, the following potential impurities have been identified:
-
Process-Related Impurities:
-
Unreacted starting material: 1-phenyl-1-(trifluoromethyl)cyclopropane
-
Isomeric byproducts: 1-Bromo-2-(1-(trifluoromethyl)cyclopropyl)benzene (ortho-isomer) and 1-Bromo-3-(1-(trifluoromethyl)cyclopropyl)benzene (meta-isomer)
-
Poly-brominated species: e.g., Di-bromo-(1-(trifluoromethyl)cyclopropyl)benzene isomers
-
-
Residual Solvents:
-
Pentane or other organic solvents used during synthesis and workup.
-
A robust analytical method must be able to separate, identify, and quantify these potential impurities from the main compound.
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on various factors, including the nature of the analyte and impurities, the required sensitivity, and the desired level of structural information. Below is a comparative summary of GC-MS, HPLC, and qNMR for the purity analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection typically by UV absorbance. | Non-destructive analysis based on the magnetic properties of atomic nuclei. |
| Sample Preparation | Dilution in a volatile solvent. | Dissolution in a suitable mobile phase component. | Dissolution in a deuterated solvent with an internal standard. |
| Typical Limit of Detection (LOD) | 0.5 - 9.0 ng/g[1] | 0.1 - 0.5 µg/mL[2] | ~0.06 g/100 g for fluorinated pharmaceuticals[3] |
| Typical Limit of Quantification (LOQ) | 3.0 - 30 ng/g[1] | 0.1 - 1.0 µg/mL[2] | Quantifiable with high precision and accuracy.[4] |
| **Linearity (R²) ** | > 0.99[5] | > 0.998[6][7] | Excellent linearity over a wide dynamic range. |
| Accuracy (% Recovery) | Typically 70-120%[5] | Typically 98-102%[8] | High accuracy, often within 1-2% of the true value.[9] |
| Precision (%RSD) | < 15%[5] | < 2%[6] | < 1% for replicate preparations.[10] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative experimental protocols for each method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for identifying process-related impurities and residual solvents.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable volatile solvent, such as methanol or acetonitrile.
-
For quantitative analysis, add a known concentration of an internal standard that is chemically similar but chromatographically resolved from the analyte and its impurities.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation of a wide range of organic molecules, including those that are not sufficiently volatile for GC analysis.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with 50% acetonitrile, increasing to 95% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR, particularly ¹H and ¹⁹F NMR, offers a primary method for purity determination without the need for specific impurity reference standards. The signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification against a certified internal standard.
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 15 mg of the this compound sample into a clean vial.[11]
-
Accurately weigh (to 0.01 mg) a suitable amount of a certified internal standard (e.g., maleic anhydride or 1,4-bis(trimethylsilyl)benzene) into the same vial.[11]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[11]
-
Transfer the solution to a 5 mm NMR tube.[12]
¹H qNMR Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').[11]
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds) to ensure full relaxation for accurate integration.[10][11]
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.[11]
¹⁹F qNMR Instrumentation and Parameters:
-
Spectrometer: A spectrometer equipped with a fluorine probe.
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation.
-
Number of Scans: Sufficient scans for a good signal-to-noise ratio.
Visualizing the Workflow and Logic
To better illustrate the analytical process and the decision-making involved in selecting a suitable method, the following diagrams are provided.
Caption: General workflow for the purity validation of this compound.
Caption: Logic diagram for selecting the appropriate analytical method.
Conclusion
The purity validation of this compound can be effectively achieved using GC-MS, HPLC, and qNMR spectroscopy.
-
GC-MS is highly effective for the detection and quantification of volatile impurities, including residual starting materials, solvents, and isomeric byproducts.
-
HPLC offers robust separation capabilities for a broader range of impurities, particularly non-volatile species and isomers, with high precision and accuracy.
-
qNMR stands out as a primary method for determining absolute purity without the need for individual impurity standards, providing a direct and highly accurate measurement. ¹⁹F qNMR is especially advantageous due to the presence of the trifluoromethyl group, offering a clear spectral window for quantification.
For comprehensive purity validation, a combination of these techniques is often employed. For instance, GC-MS can be used for initial screening of volatile impurities, HPLC for the quantification of known and unknown non-volatile impurities, and qNMR for an independent confirmation of the overall purity. The choice of the primary validation method will depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmtech.com [pharmtech.com]
- 7. industrialpharmacist.com [industrialpharmacist.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. rssl.com [rssl.com]
- 11. benchchem.com [benchchem.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
Comparative Cross-Reactivity Analysis of Molecules Derived from 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Selectivity of Novel Therapeutic Agents
The synthesis of novel molecules from the precursor 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene has given rise to promising candidates for two distinct and critical therapeutic targets: T-type calcium channels and the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). The incorporation of the trifluoromethylcyclopropylphenyl moiety is a strategic design element intended to enhance metabolic stability and bioavailability. However, a thorough understanding of the cross-reactivity of these compounds is paramount for advancing their development and ensuring their safety and efficacy. This guide provides a comparative analysis of the selectivity of molecules synthesized from this key starting material, supported by available experimental data and detailed protocols.
T-Type Calcium Channel Blockers: Targeting Neurological and Cardiovascular Disorders
Molecules derived from this compound have been investigated as potent blockers of T-type calcium channels (CaV3). These channels are implicated in a variety of physiological processes and their dysregulation is linked to conditions such as epilepsy, neuropathic pain, and sleep disorders.
Selectivity Profile of a Representative T-Type Calcium Channel Blocker
While specific cross-reactivity data for a molecule directly synthesized from this compound against a broad panel of targets is not publicly available, we can analyze the selectivity of the structurally related and well-characterized T-type calcium channel antagonist, TTA-A2. TTA-A2 features a cyclopropylphenyl group, offering valuable insights into the potential cross-reactivity profile of this chemical class.
TTA-A2 has been shown to be a potent pan-inhibitor of the three T-type calcium channel isoforms (CaV3.1, CaV3.2, and CaV3.3) with IC50 values in the nanomolar range.[1][2][3][4] Importantly, it exhibits significant selectivity for T-type channels over high-voltage activated (HVA) calcium channels, a critical factor for minimizing off-target effects.[1][2]
Table 1: Potency and Selectivity of the T-Type Calcium Channel Blocker TTA-A2
| Target | IC50 (nM) | Selectivity vs. HVA Channels | Reference |
| CaV3.1 | 89 - 100 | ~300-fold | [1][4] |
| CaV3.2 | 92 - 100 | ~300-fold | [1][4] |
| CaV3.3 | ~100 | ~300-fold | [1][2] |
| High-Voltage Activated (HVA) Ca2+ Channels | >30,000 | - | [1][2] |
Experimental Protocol: Electrophysiological Assessment of T-Type Calcium Channel Blockade
The inhibitory activity and selectivity of T-type calcium channel blockers are typically determined using whole-cell patch-clamp electrophysiology on cells stably expressing the channel subtypes.
Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing human CaV3.1, CaV3.2, or CaV3.3 channels.
Electrophysiological Recordings:
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
The external solution contains (in mM): 140 CsCl, 10 BaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with CsOH.
-
The internal pipette solution contains (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.
-
T-type calcium currents are elicited by a voltage step to -30 mV from a holding potential of -100 mV.
-
To assess selectivity against HVA channels, currents are elicited by a voltage step to +10 mV from a holding potential of -80 mV in cells expressing HVA channel subtypes (e.g., CaV1.2, CaV2.1, CaV2.2).
-
The test compound is perfused at increasing concentrations to determine the concentration-response relationship and calculate the IC50 value.
Signaling Pathway of T-Type Calcium Channels
Caption: T-type calcium channel activation and downstream signaling.
RORγt Inverse Agonists: A Novel Approach for Autoimmune Diseases
The nuclear receptor RORγt is a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines such as IL-17.[5] Consequently, RORγt has emerged as a key target for the treatment of autoimmune diseases. Molecules synthesized from this compound are being explored as inverse agonists of RORγt.
Selectivity Profile of a Representative RORγt Inverse Agonist Series
Direct, broad cross-reactivity data for RORγt inverse agonists containing the 4-(1-(trifluoromethyl)cyclopropyl)phenyl moiety is limited. However, studies on structurally related RORγt inverse agonists provide crucial insights into their selectivity profiles against other nuclear receptors. A novel series of cis-3,4-diphenylpyrrolidines, designed as RORγt inverse agonists, were evaluated for their activity against the related nuclear receptors RORα and RORβ, as well as the Liver X Receptors (LXRα and LXRβ).
Table 2: Selectivity of a Novel RORγt Inverse Agonist (Compound 31)
| Target | EC50 (nM) | Selectivity | Reference |
| RORγt | 61 | - | [6] |
| RORα | >10,000 | >164-fold | [6] |
| RORβ | >10,000 | >164-fold | [6] |
| LXRα | >10,000 | >164-fold | [6] |
| LXRβ | >10,000 | >164-fold | [6] |
This data demonstrates that high selectivity for RORγt over other closely related nuclear receptors can be achieved, which is critical to avoid unwanted side effects related to the modulation of other signaling pathways.
Experimental Protocol: RORγt Reporter Gene Assay
The functional activity of RORγt inverse agonists is commonly assessed using a cell-based reporter gene assay.[7][8]
Cell Line: HEK293 cells.
Plasmids:
-
A mammalian expression vector containing a fusion of the Gal4 DNA-binding domain with the ligand-binding domain of human RORγt (Gal4-RORγt-LBD).
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS-luciferase).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
Assay Protocol:
-
HEK293 cells are co-transfected with the Gal4-RORγt-LBD, UAS-luciferase, and Renilla luciferase plasmids.
-
After 24 hours, the transfected cells are treated with the test compound at various concentrations.
-
Following an incubation period of 18-24 hours, the cells are lysed.
-
Luciferase activity is measured using a luminometer. Firefly luciferase activity is normalized to Renilla luciferase activity.
-
The concentration-dependent inhibition of RORγt activity is used to determine the EC50 value of the inverse agonist.
Signaling Pathway of RORγt
Caption: RORγt signaling pathway in Th17 cell differentiation.
Summary and Future Directions
The development of molecules from this compound has yielded potent and selective modulators of both T-type calcium channels and RORγt. The available data on structurally related compounds suggests that high selectivity for the intended targets can be achieved, a crucial aspect for minimizing off-target effects and enhancing the therapeutic window.
For drug development professionals, the provided experimental protocols offer a foundational framework for the in-house evaluation of novel compounds. It is imperative that comprehensive cross-reactivity profiling against a broad panel of receptors, enzymes, and ion channels is conducted for any lead candidate to fully characterize its safety and selectivity profile. Such studies will be instrumental in de-risking clinical development and ultimately delivering safer and more effective medicines for a range of debilitating diseases. Further research should focus on obtaining and publishing these broader selectivity profiles for molecules directly synthesized from the this compound scaffold.
References
- 1. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 6. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
Safety Operating Guide
Proper Disposal of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene, a halogenated organic compound. Adherence to these protocols is essential for personnel safety and environmental protection.
I. Immediate Safety and Hazard Information
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is classified as a hazardous substance, and appropriate precautions must be taken at all times.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Causes skin irritation (H315)[1][2] | Chemical-resistant gloves (e.g., nitrile, Viton)[3], lab coat[3] |
| Causes serious eye irritation (H319)[1][2] | Chemical safety goggles or face shield[4] |
| May cause respiratory irritation (H335)[1][2] | Use in a well-ventilated area or a chemical fume hood[1][5]. A respirator with an organic vapor cartridge may be necessary for spills or inadequate ventilation[5]. |
| May emit corrosive fumes upon decomposition[1][6] | Handle with care, avoiding high heat[6]. |
In Case of Exposure or Spill:
-
Skin Contact: Immediately flush skin with plenty of water and soap. Remove contaminated clothing and wash it before reuse.[2] If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2][7]
-
Spill: For small spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite.[1][3] Collect the material in a sealed, labeled container for disposal.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[8]
II. Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, collection, and labeling, culminating in disposal through a licensed hazardous waste management facility.
Experimental Workflow for Disposal
Detailed Methodologies:
-
Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[8][9] this compound is a halogenated compound due to the presence of bromine and fluorine.[9] Do not mix this waste with acids, bases, or other incompatible materials.[10]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, properly labeled, and sealable container.[4][8]
-
The container should be made of a material compatible with the chemical, such as polyethylene.[3]
-
Keep the waste container closed except when adding waste.[8]
-
-
Labeling:
-
Storage:
-
Final Disposal:
-
Contact your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][8]
-
The primary recommended disposal method for halogenated organic compounds is incineration in a licensed hazardous waste incinerator.[1][9]
-
Alternatively, disposal may occur in a specifically licensed landfill for chemical and pharmaceutical wastes.[1]
-
Never dispose of this compound down the drain or in regular trash.[3][10]
-
III. Decontamination of Empty Containers
Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.
Decontamination and Disposal Logic
Protocol for Decontamination:
-
Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., acetone, ethanol).
-
Rinsate Collection: Collect the solvent rinsate in the designated halogenated organic waste container.[4]
-
Drying: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.
-
Final Disposal of Container: Once decontaminated, the container can typically be disposed of through regular laboratory glass or plastic recycling, depending on your institution's policies. Always confirm with your EHS department.
By following these procedures, you can ensure the safe handling and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. synquestlabs.com [synquestlabs.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Essential Safety and Logistical Information for Handling 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical compounds is paramount. This document provides immediate, essential safety and logistical guidance for 1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene, including detailed operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential hazards. Based on its Safety Data Sheet (SDS) and the general nature of halogenated aromatic compounds, the following hazards are identified:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Harmful if Swallowed: May be harmful if ingested.[3]
-
Environmental Hazard: As with many halogenated compounds, improper release can be harmful to the environment.
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3] | Protects against splashes and vapors that can cause serious eye damage.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[3][4] Ensure gloves are appropriate for the specific solvent and breakthrough time. | Prevents skin contact, which can lead to irritation or burns.[3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work Area: Conduct all work in a well-ventilated chemical fume hood.[3] Ensure the work area is clean, free of clutter, and incompatible materials.[1][5]
-
Equipment: Have all necessary apparatus, including reaction vessels, measuring equipment, and spill containment materials, readily available inside the fume hood.
-
Emergency Equipment: Ensure an eyewash station and safety shower are accessible and in good working order.[6]
2. Handling the Compound:
-
Personal Protective Equipment: Don all required PPE as specified in the table above before handling the chemical.[1][2]
-
Aliquoting: Carefully measure and transfer the required amount of this compound. Use appropriate tools like glass pipettes or syringes to minimize the risk of spills.
-
Container Management: Keep the container tightly closed when not in use.[1][2]
-
Personal Hygiene: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
3. Spill and Emergency Procedures:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately.
-
Alert the appropriate emergency response team.
-
-
Personal Exposure:
-
Eyes: Immediately flush with fresh running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1][2]
-
Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.[2] Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air.[2][7] If breathing is difficult, administer oxygen and seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Disposal Plan
1. Waste Segregation:
-
Halogenated Organic Waste: All waste containing this compound must be collected in a dedicated, clearly labeled container for halogenated organic waste.[5] Do not mix with non-halogenated waste.[5]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent materials, must be disposed of as hazardous solid waste in a labeled container.[5]
2. Disposal Procedure:
-
Containerization: Use approved, leak-proof, and properly labeled containers for all waste streams.[1]
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[1][2] Consult your institution's environmental health and safety (EHS) department for specific guidelines.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 8. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
